Product packaging for 2-(3-Chlorophenyl)-2,2-difluoroacetic acid(Cat. No.:CAS No. 1027513-91-2)

2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Cat. No.: B3024593
CAS No.: 1027513-91-2
M. Wt: 206.57 g/mol
InChI Key: RVWPKAZAYUYMND-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2,2-difluoroacetic acid (CAS 1027513-91-2) is a high-purity chemical building block supplied for scientific research and industrial applications. With the molecular formula C₈H₅ClF₂O₂ and a molecular weight of 206.57 g/mol, this compound is a key synthetic intermediate in medicinal chemistry . This compound is critically applied in Structure-Activity Relationship (SAR) studies to develop novel treatments for infectious diseases. Research identifies its role as a precursor in the synthesis of potent anti-parasitic compounds, specifically against Cryptosporidium , a cause of life-threatening diarrhea . The 3-chlorophenyl-difluoroacetic acid moiety is a crucial structural feature for optimizing potency in triazolopyridazine-based compounds, contributing to parasiticidal activity . The compound should be handled only by qualified professionals. Store in a sealed container in a dry, cool environment . This product is intended strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClF2O2 B3024593 2-(3-Chlorophenyl)-2,2-difluoroacetic acid CAS No. 1027513-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWPKAZAYUYMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027513-91-2
Record name 2-(3-chlorophenyl)-2,2-difluoroacetic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3-Chlorophenyl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aryl-2,2-difluoroacetic Acids in Modern Drug Discovery

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated motifs, the difluoromethyl group (CF₂) holds a unique position. When adjacent to a carboxylic acid, as in 2-(3-chlorophenyl)-2,2-difluoroacetic acid, it imparts distinct electronic properties and conformational constraints. This particular scaffold is a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals, where the 3-chlorophenyl moiety provides an additional vector for molecular recognition and tuning of physicochemical properties. This guide provides an in-depth exploration of a robust and widely applicable synthetic pathway to this important compound, detailing the underlying chemical principles and providing actionable experimental protocols for researchers in the field.

Strategic Overview of the Synthetic Approach

The most logical and efficient synthesis of this compound is a two-step process. This strategy leverages the well-established Reformatsky reaction to construct the carbon skeleton and introduce the difluoroacetate moiety, followed by a standard ester hydrolysis to yield the final carboxylic acid. This approach is advantageous due to the commercial availability of the starting materials, the relatively mild reaction conditions, and the generally high yields.

The overall transformation can be visualized as follows:

Synthetic Pathway start 3-Chlorobenzaldehyde intermediate Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate start->intermediate Step 1: Reformatsky Reaction reagent1 Ethyl bromodifluoroacetate + Activated Zinc reagent1->intermediate product This compound intermediate->product Step 2: Ester Hydrolysis reagent2 Hydrolysis (e.g., LiOH, H₂O/THF) reagent2->product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate via the Reformatsky Reaction

Mechanistic Insight

The Reformatsky reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an α-halo ester with an aldehyde or ketone in the presence of a metal, typically zinc.[1][2][3] The key intermediate is an organozinc compound, often referred to as a Reformatsky enolate, which is less reactive and more tolerant of functional groups than corresponding Grignard reagents or lithium enolates.[4]

The reaction proceeds through the following key steps:

  • Formation of the Organozinc Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of ethyl bromodifluoroacetate. This generates the zinc enolate intermediate.

  • Nucleophilic Addition: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. This addition forms a new carbon-carbon bond and a zinc alkoxide intermediate.

  • Aqueous Work-up: The reaction is quenched with an acidic aqueous solution, which protonates the alkoxide to yield the β-hydroxy ester. In the case of α,α-difluoro esters, the resulting product is often the dehydrated α,β-unsaturated product or, with careful workup, the hydroxylated intermediate can be isolated and subsequently dehydroxylated if needed. For the synthesis of the target ester, direct formation without the isolation of the β-hydroxy intermediate is often feasible.

Reformatsky Mechanism cluster_0 1. Formation of Zinc Enolate cluster_1 2. Nucleophilic Addition cluster_2 3. Aqueous Work-up Br-CF2-COOEt BrCF₂COOEt Enolate [BrZnCF₂COOEt] Br-CF2-COOEt->Enolate Oxidative Addition Zn + Zn Aldehyde 3-Cl-Ar-CHO Alkoxide 3-Cl-Ar-CH(OZnBr)-CF₂COOEt Aldehyde->Alkoxide Enolate_2 [BrZnCF₂COOEt] Enolate_2->Alkoxide Alkoxide_2 3-Cl-Ar-CH(OZnBr)-CF₂COOEt FinalEster 3-Cl-Ar-CH(OH)-CF₂COOEt Alkoxide_2->FinalEster H3O+ + H₃O⁺ Hydrolysis Mechanism Ester 3-Cl-Ar-CF₂COOEt Tetrahedral 3-Cl-Ar-CF₂C(O⁻)(OH)OEt Ester->Tetrahedral Nucleophilic Attack OH- + OH⁻ Carboxylate 3-Cl-Ar-CF₂COO⁻ + EtOH Tetrahedral->Carboxylate Elimination Acid 3-Cl-Ar-CF₂COOH Carboxylate->Acid Protonation H3O+ + H₃O⁺

References

2-(3-Chlorophenyl)-2,2-difluoroacetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of pharmaceutical and agrochemical research, halogenated organic compounds represent a cornerstone of molecular design. The introduction of fluorine, in particular, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses on this compound, a compound situated at the intersection of several key structural motifs known for their biological activity.

It is critical to establish at the outset that, as of the current scientific literature, a definitive, experimentally validated mechanism of action for this compound has not been explicitly detailed. This guide, therefore, adopts a dual-pronged approach. Firstly, it will meticulously collate and present the available information on the compound and its close structural isomers. Secondly, it will extrapolate potential mechanisms of action by drawing parallels with functionally related difluoroacetic acid derivatives and the broader class of fluorinated enzyme inhibitors. This document is designed not as a final word, but as a foundational resource and a catalyst for future investigation.

Part 1: Characterization and Synthesis Landscape

Molecular Profile

This compound is an aromatic carboxylic acid with the chemical formula C₈H₅ClF₂O₂ and a molecular weight of approximately 206.58 g/mol .[1] The presence of a chlorophenyl group and two fluorine atoms on the alpha-carbon of the acetic acid moiety confers unique chemical properties that are central to its potential biological activity.[2] At room temperature, it typically exists as a white to pale yellow crystalline powder.[2]

PropertyValueSource
Chemical Formula C₈H₅ClF₂O₂[1]
Molecular Weight 206.58 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1027513-91-2[1]
PubChem CID 28740327[1]
Synthesis and Chemical Reactivity

The synthesis of this compound and its isomers can be achieved through various synthetic routes, often involving multi-step processes. While specific protocols for the 3-chloro isomer are not detailed in the provided results, general methods for similar compounds include:

  • Direct Fluorination: Starting from a corresponding chloroacetic acid derivative, fluorination can be achieved using specialized fluorinating agents.[2]

  • Substitution Reactions: A common approach involves the reaction of chlorinated phenols with derivatives of difluoroacetic acid.[2]

  • Multi-step Synthesis: More intricate routes may employ protection-deprotection strategies and coupling reactions to introduce the chlorophenyl group onto the difluoroacetic acid scaffold.[2]

The chemical reactivity of the molecule is largely dictated by the carboxylic acid group and the difluoromethyl moiety. The carboxylic acid can participate in standard acid-base reactions to form salts. The difluoromethyl group can, in certain contexts, act as a leaving group, making the compound a useful intermediate for the synthesis of other fluorinated molecules.[2]

Part 2: Postulated Mechanisms of Action - An Evidence-Based Extrapolation

Given the absence of direct studies, we turn to the broader family of fluorinated compounds and structurally similar molecules to hypothesize potential mechanisms of action. The recurring theme for many biologically active α,α-difluoro carboxylic acids is their role as enzyme inhibitors.

The Central Hypothesis: Enzyme Inhibition

The structural motif of an α,α-difluoro acid is a known pharmacophore that can mimic the transition state of enzymatic reactions, leading to potent and often specific inhibition. Fluorine's high electronegativity can significantly alter the electronic properties of the carbonyl group, making it a more effective mimic of a tetrahedral intermediate.

One prominent example from a related field is the inhibition of fucosyl transferases (FUTs) by 2,2-difluoro derivatives of fucose.[3] In this system, the difluorinated sugar analog, once converted to its GDP-activated form, acts as a competitive inhibitor of the natural substrate, GDP-fucose.[3] This highlights the potential for difluorinated compounds to act as "impostors" in metabolic pathways.

For this compound, potential enzyme targets could include hydrolases or transferases where the substrate bears a structural resemblance to the compound. The chlorophenyl ring would play a crucial role in directing the molecule to the enzyme's active site, providing specificity through hydrophobic and electronic interactions.

Proposed General Mechanism of Enzyme Inhibition

Caption: Competitive inhibition of a target enzyme.

Potential Cellular Pathways and Targets

While speculative, we can outline potential cellular processes that might be disrupted by this compound based on the activities of other halogenated aromatics and carboxylic acids.

  • Metabolic Enzymes: Many metabolic enzymes recognize carboxylic acids as substrates or regulators. The unique electronic signature of the difluoroacetic acid moiety could lead to the inhibition of enzymes involved in fatty acid metabolism or other central carbon metabolic pathways.

  • Signaling Pathway Modulation: Carboxylic acids can sometimes interact with receptors or other signaling proteins. The lipophilic chlorophenyl group would facilitate membrane transport and interaction with intracellular components.

  • Ion Channel Interaction: Some halogenated compounds are known to modulate the activity of ion channels. While less likely to be a primary mechanism for a carboxylic acid, it remains a possibility.

Part 3: A Roadmap for Mechanistic Elucidation - Experimental Protocols

To move from hypothesis to validated mechanism, a systematic experimental approach is required. The following protocols outline a logical progression for investigating the mechanism of action of this compound.

Initial Phenotypic Screening

The first step is to understand the compound's effect on whole cells or organisms.

Protocol 1: Cell Viability and Proliferation Assay

  • Cell Culture: Plate cells of interest (e.g., cancer cell lines, primary cells) in 96-well plates at an appropriate density.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with a range of concentrations for 24, 48, and 72 hours.

  • Viability Assessment: Use a standard viability assay such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) to quantify the compound's potency.

Experimental Workflow for Phenotypic Screening

Phenotypic_Screening start Start: Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment assay Perform Viability Assay (e.g., MTT, MTS) treatment->assay analysis Data Analysis: Calculate IC₅₀ assay->analysis end Endpoint: Quantify Cytotoxicity analysis->end

References

2-(3-Chlorophenyl)-2,2-difluoroacetic acid CAS number 1027513-91-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Chlorophenyl)-2,2-difluoroacetic Acid CAS Number: 1027513-91-2

Abstract and Scope

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and agrochemical research sectors. The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] This document serves as a key resource for researchers, synthetic chemists, and drug development professionals, offering detailed insights into the compound's physicochemical properties, a proposed synthetic pathway with mechanistic rationale, its applications as a strategic building block, a predicted analytical profile, and rigorous safety and handling protocols. The content is structured to provide not just data, but also the scientific reasoning behind experimental choices and applications, reflecting field-proven expertise.

Physicochemical and Structural Information

This compound is a substituted phenylacetic acid derivative. The presence of two geminal fluorine atoms on the alpha-carbon dramatically influences its electronic properties and acidity compared to its non-fluorinated analogue.

Key Properties
PropertyValueSource(s)
CAS Number 1027513-91-2[2][3][4]
Molecular Formula C₈H₅ClF₂O₂[2][5]
Molecular Weight 206.57 g/mol [2][3][6]
Synonyms (3-Chlorophenyl)-difluoroacetic acid; 3-Chloro-alpha,alpha-difluorobenzeneacetic Acid[2]
Appearance Solid, Powder[7]
Purity Typically available at ≥95%[2]
Melting/Boiling Point Data not readily available in public literature[2][4]
Solubility Data not readily available in public literature[2]
Chemical Structure

The structure consists of a benzene ring substituted with a chlorine atom at the meta-position and a difluoroacetic acid group.

Caption: Chemical structure of this compound.

Proposed Synthesis and Mechanistic Considerations

While specific vendor-proprietary synthesis methods may vary, a chemically sound and widely applicable route for this class of compound is the Reformatsky reaction, followed by hydrolysis. This approach is chosen for its reliability in forming carbon-carbon bonds with alpha-halo esters.

Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 3-chlorobenzaldehyde and an ethyl bromodifluoroacetate reagent.

G start1 3-Chlorobenzaldehyde intermediate Intermediate Zinc Enolate start1->intermediate Reformatsky Reaction (Anhydrous THF) start2 Ethyl bromodifluoroacetate start2->intermediate Reformatsky Reaction (Anhydrous THF) reagent1 Activated Zinc (Zn) reagent1->intermediate Reformatsky Reaction (Anhydrous THF) product_ester Ethyl 2-(3-chlorophenyl)-2,2-difluoro-1-hydroxypropanoate intermediate->product_ester Nucleophilic Addition hydrolysis Acidic or Basic Hydrolysis (e.g., HCl or NaOH) product_ester->hydrolysis final_product This compound product_ester->final_product Saponification & Acidification hydrolysis->final_product

Caption: Proposed two-step synthesis pathway for the target molecule.

Experimental Protocol (Illustrative)

This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale.

  • Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add Zinc dust. Add a small volume of anhydrous tetrahydrofuran (THF), followed by a catalyst such as I₂ or 1,2-dibromoethane, and heat gently until the color dissipates. This step is crucial for removing the passivating oxide layer on the zinc, ensuring the subsequent oxidative addition proceeds efficiently.

  • Reaction Initiation: Cool the activated zinc suspension to room temperature. Add a solution of 3-chlorobenzaldehyde (1.0 eq) in anhydrous THF.

  • Enolate Formation & Addition: Slowly add ethyl bromodifluoroacetate (1.1 eq) dropwise via a syringe pump. The reaction is exothermic and should be maintained at a gentle reflux. The zinc inserts into the carbon-bromine bond to form an organozinc intermediate (a zinc enolate), which then adds to the carbonyl group of the aldehyde. Anhydrous conditions are critical to prevent quenching the organometallic intermediate.

  • Reaction Quench: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to 0 °C and slowly quench with a saturated aqueous solution of NH₄Cl. This protonates the alkoxide intermediate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

  • Hydrolysis (Saponification): Dissolve the crude ester in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide (2-3 eq), and heat the mixture to reflux until the ester is fully consumed. The base hydrolyzes the ester to the corresponding carboxylate salt.

  • Acidification and Isolation: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify with cold, dilute hydrochloric acid until the pH is ~1-2. The target carboxylic acid, being less soluble in acidic water, will precipitate. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Research and Drug Development

The title compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block for the synthesis of more complex molecules.

  • Metabolic Blocking: The gem-difluoro group is isosteric to a carbonyl group or a hydroxylated carbon but is resistant to metabolic oxidation at the alpha-position. This is a key strategy in drug design to increase the half-life of a drug candidate.

  • Modulation of Acidity: The strong electron-withdrawing nature of the two fluorine atoms significantly increases the acidity (lowers the pKa) of the carboxylic acid group. This can be exploited to fine-tune the ionization state of a molecule at physiological pH, impacting its solubility, cell permeability, and ability to interact with biological targets.

  • Conformational Control: The C-F bond is highly polarized and can engage in non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) that can lock a molecule into a specific, biologically active conformation.

The workflow below illustrates how this building block fits into a typical drug discovery pipeline.

G A Building Block (this compound) B Amide Coupling or Esterification Reactions A->B Synthesis C Diverse Chemical Library B->C D High-Throughput Screening (HTS) (Biological Assays) C->D E Hit Identification D->E Data Analysis F Structure-Activity Relationship (SAR) & Lead Optimization E->F G Preclinical Candidate F->G Refinement

Caption: Role of the building block in a drug discovery workflow.

Analytical and Spectroscopic Profile (Predicted)

No publicly available spectra for this specific compound were identified. The following profile is predicted based on its structure and established principles of spectroscopic analysis.[8]

TechniquePredicted Observations
¹H NMR - Aromatic Region (7.2-7.6 ppm): 4 protons exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. - Carboxylic Acid ( >10 ppm): 1 proton, likely a broad singlet, which may be exchangeable with D₂O.
¹³C NMR - Aromatic Carbons (120-140 ppm): Signals corresponding to the six benzene carbons. - Alpha-Carbon (~115 ppm): A triplet due to coupling with the two fluorine atoms (¹JCF). - Carboxyl Carbon (~165 ppm): A triplet due to two-bond coupling to the fluorine atoms (²JCF).
¹⁹F NMR A singlet is expected in the typical range for difluoroacetic acid derivatives. Its precise shift would be relative to a standard like CFCl₃.[9]
IR Spectroscopy - ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid. - ~1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid. - ~1100-1200 cm⁻¹ (strong): C-F stretches. - ~700-800 cm⁻¹: C-Cl stretch.
Mass Spectrometry - Molecular Ion (M⁺): Peak at m/z 206 (for ³⁵Cl) and 208 (for ³⁷Cl) in a ~3:1 ratio. - Key Fragments: Loss of -COOH (m/z 45), loss of Cl (m/z 35/37).

Safety, Handling, and Disposal

Strict adherence to safety protocols is mandatory when handling this compound. The information is derived from safety data sheets (SDS) from multiple suppliers.[2][10]

GHS Hazard Classification
Pictogram(s)Hazard Statement(s)
alt text
H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]

Signal Word: Warning [2]

Protocol for Safe Handling
  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or fumes.[2][10] Ensure safety shower and eyewash stations are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2][10]

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs. Wear a lab coat to protect personal clothing.[2][10]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling and before leaving the lab.[2][11]

  • Handling Precautions: Avoid generating dust. Keep away from sources of ignition.[2] Open and handle containers with care.

Storage and Disposal
  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2][11] Keep away from incompatible substances such as strong oxidizing agents and bases. The storage area should be locked.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2] Do not allow the product to enter drains or waterways.[2]

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of medicinal chemistry. Its unique structural features, primarily the gem-difluoro moiety, offer a powerful tool for chemists to modulate the properties of new chemical entities to overcome challenges in drug metabolism and pharmacokinetics. While its handling requires strict safety measures due to its irritant and harmful nature, its value as a building block in the synthesis of next-generation pharmaceuticals and other advanced materials is clear. This guide provides the foundational knowledge necessary for its safe and effective use in a research and development setting.

References

Navigating the Uncharted Territory of 2-(3-Chlorophenyl)-2,2-difluoroacetic Acid: A Technical Assessment of a Molecule of Unknown Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword: In the landscape of drug discovery and chemical biology, a vast number of synthesized compounds remain enigmatic, their biological activities and potential therapeutic applications yet to be elucidated. 2-(3-Chlorophenyl)-2,2-difluoroacetic acid is one such molecule. Despite its defined chemical structure, a comprehensive review of publicly accessible scientific literature, patent databases, and chemical repositories reveals a significant void in our understanding of its biological profile. This technical guide, therefore, deviates from a traditional whitepaper format. Instead, it serves as a foundational blueprint for researchers and drug development professionals, outlining the logical and scientifically rigorous approach required to systematically investigate the biological activity of this and other similarly uncharacterized small molecules. We will frame this exploration through the lens of established methodologies and principles in pharmacology and medicinal chemistry, providing a roadmap for pioneering research where none currently exists.

Deconstructing the Molecule: Structural Clues and Hypothetical Targets

The chemical architecture of this compound offers initial, albeit speculative, insights into its potential biological interactions. The molecule can be dissected into three key pharmacophoric features:

  • A Phenyl Ring with Meta-Substituted Chlorine: The chlorophenyl group is a common motif in a multitude of bioactive compounds. Its lipophilicity can facilitate membrane permeability. The meta-position of the chlorine atom influences the electronic distribution of the ring, which can be critical for specific binding interactions with biological targets.

  • A Difluoroacetic Acid Moiety: The geminal difluoro group at the alpha-carbon is a notable feature. Fluorine substitution is a widely used strategy in medicinal chemistry to modulate metabolic stability, acidity (pKa), and binding affinity.[1][2] The carboxylic acid group provides a potential point for ionic interactions or hydrogen bonding with protein residues.

  • The Acetic Acid Backbone: This simple two-carbon chain provides a flexible linker between the aromatic ring and the acidic function.

Given these features, we can hypothesize potential, yet unproven, biological activities. The presence of the halogenated phenyl ring and the acidic moiety are features found in certain classes of anti-inflammatory drugs, metabolic modulators, and receptor ligands. However, without empirical data, these remain purely speculative.

A Strategic Blueprint for Uncovering Biological Activity: A Phased Experimental Approach

To systematically unravel the biological activity of this compound, a multi-tiered experimental strategy is essential. This approach is designed to progress from broad, high-throughput screening to more focused, mechanism-of-action studies.

Phase I: Broad Spectrum Phenotypic Screening

The initial step is to cast a wide net to identify any potential biological effects. This involves utilizing a panel of diverse, cell-based phenotypic assays.

Experimental Protocol: High-Content Cellular Imaging for Phenotypic Profiling

  • Cell Line Selection: A panel of well-characterized human cell lines representing different tissue types (e.g., A549 - lung carcinoma, MCF7 - breast cancer, HepG2 - hepatocellular carcinoma, HEK293 - human embryonic kidney) should be selected.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a concentration range of this compound (e.g., from 100 µM down to 1 nM).

  • Staining: After a defined incubation period (e.g., 24, 48, 72 hours), cells are fixed and stained with a cocktail of fluorescent dyes that label various cellular compartments (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria).

  • Image Acquisition: Automated high-content imaging systems are used to capture multi-channel fluorescence images of the cells.

  • Data Analysis: Sophisticated image analysis software is employed to extract a multitude of quantitative descriptors of cellular morphology, including cell size, shape, nuclear intensity, mitochondrial texture, and cytoskeletal arrangement.

  • Hit Identification: Any significant deviation in the morphological profile of treated cells compared to vehicle controls would indicate a biological effect and warrant further investigation.

Causality Behind Experimental Choices: High-content imaging is a powerful, unbiased approach to identify unexpected biological activities without a preconceived hypothesis about the compound's target. The multiparametric nature of the data allows for the clustering of compounds with similar phenotypic fingerprints, potentially offering early clues into the mechanism of action.

Phase II: Target Deconvolution and Mechanistic Elucidation

Should Phase I reveal a consistent and reproducible cellular phenotype, the next critical step is to identify the molecular target(s) responsible for this effect.

Experimental Workflow: Target Identification Strategies

G phenotypic_hit Phenotypic Hit from High-Content Screen target_id Target Identification Strategies phenotypic_hit->target_id pathway_analysis Pathway & Network Analysis phenotypic_hit->pathway_analysis affinity_chromatography Affinity Chromatography-Mass Spectrometry target_id->affinity_chromatography yeast_three_hybrid Yeast Three-Hybrid System target_id->yeast_three_hybrid computational_docking In Silico Target Prediction & Molecular Docking target_id->computational_docking target_validation Target Validation affinity_chromatography->target_validation yeast_three_hybrid->target_validation computational_docking->target_validation siRNA_knockdown siRNA/CRISPR-mediated Gene Knockdown/Knockout target_validation->siRNA_knockdown thermal_shift Cellular Thermal Shift Assay (CETSA) target_validation->thermal_shift recombinant_protein In Vitro Assays with Recombinant Protein target_validation->recombinant_protein elucidation Mechanism of Action Elucidation recombinant_protein->elucidation transcriptomics Transcriptomics (RNA-Seq) pathway_analysis->transcriptomics proteomics Proteomics (MS-based) pathway_analysis->proteomics phosphoproteomics Phosphoproteomics pathway_analysis->phosphoproteomics phosphoproteomics->elucidation

Caption: A workflow for identifying the molecular target and elucidating the mechanism of action.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Lysate Preparation: Prepare intact cell lysates from the cell line that exhibited the most robust phenotype.

  • Compound Incubation: Aliquots of the cell lysate are incubated with either this compound or a vehicle control.

  • Thermal Challenge: The aliquots are heated to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Precipitation: The heat-denatured, aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of a specific protein of interest remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

Trustworthiness of the Protocol: CETSA is a powerful method for validating target engagement in a cellular context. A positive result provides strong evidence that the compound directly binds to the putative target protein within the complex environment of the cell, thereby increasing confidence in the identified target.

Phase III: In Vivo Evaluation and Preclinical Assessment

If a validated target and a clear in vitro mechanism of action are established, the investigation can proceed to in vivo models to assess the compound's efficacy, pharmacokinetics, and safety profile. The choice of the animal model will be dictated by the nature of the identified biological activity.

Physicochemical and Safety Considerations

Parallel to the biological investigation, a thorough characterization of the physicochemical properties and a preliminary safety assessment of this compound are imperative.

PropertyValueSource
Molecular Formula C₈H₅ClF₂O₂[3][4][5]
Molecular Weight 206.57 g/mol [3][5]
CAS Number 1027513-91-2[3][4][5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]

These hazard classifications underscore the importance of handling this compound with appropriate personal protective equipment in a laboratory setting.

Synthesis and Analogue Development

The ability to synthesize this compound and its derivatives is crucial for structure-activity relationship (SAR) studies. While specific synthesis routes for the 3-chloro isomer are not detailed in the provided search results, general methods for related compounds can be adapted.[7][8] A plausible synthetic approach is outlined below.

G start 3-Chlorotoluene intermediate1 3-Chlorobenzaldehyde start->intermediate1 Oxidation intermediate2 Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate intermediate1->intermediate2 Reformatsky-type reaction with ethyl bromodifluoroacetate final_product This compound intermediate2->final_product Hydrolysis

Caption: A potential synthetic route for this compound.

By synthesizing a library of analogues with modifications to the chlorophenyl ring (e.g., varying the position and nature of the substituent) and the carboxylic acid moiety (e.g., esterification, amidation), researchers can systematically probe the structural requirements for any observed biological activity.

Conclusion: A Call to Investigation

This compound currently represents a blank slate in the world of pharmacology. This guide has laid out a comprehensive, multi-faceted strategy to systematically chart its biological landscape. By employing a logical progression from broad phenotypic screening to detailed mechanistic studies and in vivo validation, the scientific community can transform this molecule from an unknown entity into a valuable research tool or a potential therapeutic lead. The journey to uncover the secrets held within its chemical structure is a testament to the ongoing quest of drug discovery, where every uncharacterized compound holds the promise of new biological insights and therapeutic innovation.

References

2-(3-Chlorophenyl)-2,2-difluoroacetic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a halogenated aromatic carboxylic acid that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. The presence of a difluoromethyl group adjacent to the carboxyl function imparts unique electronic properties, influencing the compound's acidity, lipophilicity, and metabolic stability. This guide provides a comprehensive review of its chemical properties, synthesis strategies, and applications, with a focus on its utility for researchers, scientists, and drug development professionals. We delve into the mechanistic underpinnings of its synthesis, particularly via the Reformatsky reaction, and explore its potential in the design of novel therapeutic agents and advanced materials.

Introduction: The Significance of Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's physicochemical and pharmacological profile.[1][2] The difluoroacetic acid moiety (–CF₂COOH) is particularly valuable; it serves as a bioisostere for carboxylic acids, thiols, and other functional groups, while simultaneously increasing metabolic stability and modulating acidity (pKa).

This compound, specifically, combines these benefits with the lipophilic and electronic contributions of a 3-chlorophenyl ring. This substitution pattern is frequently explored in structure-activity relationship (SAR) studies to optimize ligand-protein binding interactions and pharmacokinetic properties. This document serves as a technical primer on this important chemical entity, consolidating information on its properties, synthesis, and potential applications.

Physicochemical and Safety Profile

The fundamental properties of this compound are summarized below. This data is critical for its proper handling, storage, and application in experimental design.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 1027513-91-2[3][4][5]
Molecular Formula C₈H₅ClF₂O₂[3][4]
Molecular Weight 206.58 g/mol [3]
IUPAC Name This compound[3]
Appearance White to pale yellow crystalline powder/solid[1][6]
Solubility Limited solubility in water; soluble in DMSO[1]
Storage Room Temperature[3]
SMILES C1=CC(=CC(=C1)Cl)C(C(=O)O)(F)F[3]
InChI Key RVWPKAZAYUYMND-UHFFFAOYSA-N[3]
Safety and Handling

As a halogenated carboxylic acid, this compound must be handled with appropriate precautions in a laboratory setting. The following GHS hazard information is compiled from supplier data.[3]

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity / IrritationGHS07 (Exclamation Mark)WarningH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Recommended Precautionary Statements: P261, P280, P302+P352, P305+P351+P338.[3] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling.

Synthesis Strategies and Methodologies

The synthesis of α,α-difluoro-α-aryl acetic acids can be approached through several routes. However, the most prominent and versatile method for constructing the core C-C bond is the Reformatsky reaction .[7][8] This reaction involves the formation of an organozinc reagent (a "Reformatsky enolate") from an α-halo ester, which then adds to a carbonyl compound.[8]

The Reformatsky Reaction: A Mechanistic Overview

The classical Reformatsky reaction is highly effective for preparing β-hydroxy esters.[7][8] Its adaptation for difluorinated systems, using reagents like ethyl iododifluoroacetate or ethyl bromodifluoroacetate, provides a direct route to the α,α-difluoro-β-hydroxy ester scaffold, a precursor to many biologically active molecules.[9][10]

The key advantages of using zinc are its relatively low basicity compared to Grignard or organolithium reagents, which prevents self-condensation of the ester, and its ability to readily undergo oxidative addition into the carbon-halogen bond of the α-halo-α,α-difluoro ester.[7]

G start Ethyl Iododifluoroacetate + Zinc Dust (Zn) reagent Reformatsky Reagent (Zinc Enolate) start->reagent Oxidative Addition ts Six-Membered Chair-like Transition State reagent->ts Nucleophilic Addition carbonyl 3-Chlorobenzaldehyde carbonyl->ts intermediate Zinc Alkoxide Intermediate ts->intermediate Rearrangement hydrolysis Acidic Workup (e.g., aq. HCl) intermediate->hydrolysis product Ethyl 2-(3-chlorophenyl)-2,2-difluoro -3-hydroxypropanoate hydrolysis->product Protonation final_acid Target Acid (via subsequent steps) product->final_acid Oxidation & Hydrolysis G sub1 3-Chlorobenzaldehyde step1 Reformatsky Reaction (Anhydrous THF) sub1->step1 sub2 Ethyl Bromodifluoroacetate + Activated Zinc sub2->step1 intermediate Ethyl 2,2-difluoro-3-hydroxy- 3-(3-chlorophenyl)propanoate step1->intermediate step2 Oxidation & Hydrolysis (e.g., Jones Reagent or RuO₄) intermediate->step2 product 2-(3-Chlorophenyl)- 2,2-difluoroacetic acid step2->product G main Core Scaffold: 2-(Aryl)-2,2-difluoroacetic acid R1 R1: Aryl Substitution (e.g., Cl, Br, CF3, OMe) Modulates: Lipophilicity, Sterics, Electronics main->R1 Impacts Binding Affinity R2 R2: Aryl Position (ortho, meta, para) Modulates: Vector, Conformation main->R2 Impacts Target Selectivity R3 R3: Carboxylic Acid (Ester, Amide, Bioisostere) Modulates: H-bonding, PKa, Permeability main->R3 Impacts Pharmacokinetics

References

An In-depth Technical Guide to 2-(3-Chlorophenyl)-2,2-difluoroacetic acid: From Discovery to Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The document navigates the historical context of its emergence, details its physicochemical properties, and presents a thorough analysis of its synthetic methodologies. By examining the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for researchers engaged in the synthesis and application of this versatile chemical building block.

Introduction: The Rise of Fluorinated Aryl Acetic Acids

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development of fluorinated pharmaceuticals. Within this landscape, α,α-difluoroarylacetic acids have emerged as valuable intermediates and structural motifs. This compound (CAS No. 1027513-91-2) represents a key member of this class, combining the electronic effects of a chlorine substituent with the distinctive properties of a difluoroacetic acid moiety.

While the definitive "discovery" of this specific molecule is not marked by a singular seminal publication, its appearance in the scientific and patent literature is intrinsically linked to the broader evolution of organofluorine chemistry. The development of practical methods for the introduction of the difluoromethyl group has been a critical enabler for the synthesis of compounds like this compound. Its utility primarily lies in its role as a sophisticated building block for the synthesis of more complex, biologically active molecules.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
CAS Number 1027513-91-2
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.58 g/mol
Appearance White to off-white crystalline powder
IUPAC Name This compound
MDL Number MFCD11007696

Historical Context and Emergence in Chemical Literature

The history of this compound is not one of a celebrated discovery in its own right, but rather a narrative of its emergence as a valuable tool in the synthetic chemist's arsenal. Its first appearances are found within the patent literature, often as an intermediate in the synthesis of larger, pharmacologically active compounds. This underscores its primary role as a building block rather than a final product with inherent biological activity.

The development of synthetic routes to aryldifluoroacetic acids has been an area of active research. Early methods were often harsh and limited in scope. However, the advancement of milder and more functional-group-tolerant fluorination and difluoroalkylation techniques has made compounds like this compound more accessible for research and development.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following sections detail the most common and effective synthetic routes.

The Reformatsky-Type Reaction of Ethyl Bromodifluoroacetate

A prevalent and reliable method for the synthesis of 2-aryl-2,2-difluoroacetic acids involves the reaction of an aryl ketone or aldehyde with a difluoroenolate equivalent. The use of ethyl bromodifluoroacetate in a Reformatsky-type reaction is a classic and effective approach.

Experimental Protocol: Synthesis via Reformatsky-Type Reaction

Step 1: Synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

  • To a stirred suspension of activated zinc dust (1.5 equivalents) in anhydrous tetrahydrofuran (THF), a solution of 3-chlorobenzaldehyde (1 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then gently heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude ethyl 2-(3-chlorophenyl)-2-hydroxy-2,2-difluoroacetate.

  • The crude alcohol is then subjected to deoxygenation. A common method is to treat the alcohol with a chlorinating agent (e.g., thionyl chloride) followed by reductive dechlorination.

Step 2: Hydrolysis to this compound

  • The crude or purified ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate from the previous step is dissolved in a mixture of ethanol and water.

  • An excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), is added to the solution.

  • The mixture is heated to reflux for 2-6 hours, or until the hydrolysis is complete as monitored by TLC.

  • After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.

  • The aqueous layer is then acidified to a pH of approximately 1-2 with concentrated hydrochloric acid, leading to the precipitation of the desired carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Activated Zinc: The use of activated zinc is crucial for the successful initiation of the Reformatsky reaction. Activation, often achieved by washing with dilute acid and then solvents, removes the passivating oxide layer from the zinc surface.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the organozinc intermediate. Therefore, the use of anhydrous solvents and an inert atmosphere is essential.

  • Acidic Workup: The final acidification step is necessary to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the final product.

Synthetic_Workflow_Reformatsky cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start1 3-Chlorobenzaldehyde + Ethyl Bromodifluoroacetate reformatsky Reformatsky Reaction (Activated Zinc, THF) start1->reformatsky intermediate_ester Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate reformatsky->intermediate_ester hydrolysis Basic Hydrolysis (NaOH or KOH, EtOH/H₂O) intermediate_ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_product This compound acidification->final_product

Caption: Synthetic workflow for this compound via a Reformatsky-type reaction.

Difluorination of a Precursor Ketone

An alternative strategy involves the difluorination of a suitable α-keto ester or related precursor. This method leverages the availability of modern fluorinating agents.

Experimental Protocol: Synthesis via Difluorination

Step 1: Synthesis of Ethyl 2-(3-chlorophenyl)-2-oxoacetate

  • This precursor can be prepared through various methods, including the Friedel-Crafts acylation of chlorobenzene with ethyl oxalyl chloride.

Step 2: Difluorination and Hydrolysis

  • The ethyl 2-(3-chlorophenyl)-2-oxoacetate (1 equivalent) is dissolved in an appropriate anhydrous solvent such as dichloromethane.

  • A fluorinating agent, for example, diethylaminosulfur trifluoride (DAST) or a more modern equivalent like Deoxo-Fluor® (1.5-2 equivalents), is added cautiously at low temperature (e.g., -78 °C).

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight.

  • The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate.

  • The crude ester is then hydrolyzed following the procedure described in Step 2 of the Reformatsky-type reaction protocol.

Causality Behind Experimental Choices:

  • Fluorinating Agent: The choice of fluorinating agent is critical. DAST and its analogs are effective but require careful handling due to their reactivity and potential hazards.

  • Low Temperature: The initial addition of the fluorinating agent is performed at low temperature to control the exothermic reaction and minimize side product formation.

Synthetic_Workflow_Difluorination cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Difluorination & Hydrolysis start1 Chlorobenzene + Ethyl Oxalyl Chloride friedel_crafts Friedel-Crafts Acylation start1->friedel_crafts keto_ester Ethyl 2-(3-chlorophenyl)-2-oxoacetate friedel_crafts->keto_ester difluorination Difluorination (DAST or Deoxo-Fluor®) keto_ester->difluorination hydrolysis Basic Hydrolysis difluorination->hydrolysis final_product This compound hydrolysis->final_product

Caption: Synthetic workflow for this compound via difluorination of a keto-ester precursor.

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural features allow for its incorporation into larger scaffolds to modulate their pharmacological properties. The presence of the carboxylic acid group provides a handle for further chemical transformations, such as amide bond formation, esterification, or reduction.

While specific, publicly disclosed applications directly citing the synthesis of a final drug from this exact intermediate are often found within proprietary patent literature, the general utility of this class of compounds is well-established. They are frequently employed in the development of inhibitors for various enzymes and receptors where the unique electronic and steric properties of the 3-chlorophenyl and difluoroacetyl groups can enhance potency and selectivity.

Conclusion

This compound stands as a testament to the enabling power of modern organofluorine chemistry. While its own history is subtly woven into the fabric of patent literature, its significance as a versatile building block in drug discovery is undeniable. The synthetic routes outlined in this guide, rooted in established chemical principles, provide researchers with reliable methods for its preparation. As the demand for sophisticated, fluorinated molecules in the life sciences continues to grow, the importance of intermediates like this compound is set to increase, paving the way for the discovery of new and improved therapeutics.

References

A Technical Guide to the Structural Elucidation of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the analytical methodologies required for the comprehensive structural elucidation of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid. The protocols and interpretations detailed herein are designed for researchers, scientists, and professionals in drug development who require a robust framework for characterizing complex halogenated molecules.

The molecular formula of this compound is C8H5ClF2O2, with a molecular weight of approximately 206.58 g/mol [1][2]. The structure presents a unique combination of a metasubstituted chlorophenyl ring and a geminal difluoroacetic acid moiety, necessitating a multi-technique approach for unambiguous confirmation.

Mass Spectrometry: The First Step in Molecular Confirmation

Mass spectrometry (MS) is the initial and most crucial step to confirm the molecular weight and elemental composition of the target compound.

1.1. Expected Mass Spectrum

For this compound, the nominal molecular weight is 206 g/mol . However, high-resolution mass spectrometry (HRMS) will provide the exact mass. The predicted monoisotopic mass is 205.99461 Da[3][4][5]. A key feature to observe is the isotopic pattern of chlorine. Natural chlorine exists as two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a characteristic M+ and M+2 peak pattern in the mass spectrum, where the M+2 peak has roughly one-third the intensity of the M+ peak[6].

1.2. Fragmentation Patterns

Electron Ionization (EI) mass spectrometry will induce fragmentation, providing valuable structural information. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da)[7]. The presence of the aromatic ring will likely lead to a stable molecular ion peak[7]. Other potential fragmentations include the loss of a chlorine atom or rearrangement reactions, which are common in mass spectrometry[8].

Table 1: Predicted High-Resolution Mass Spectrometry Data

Adduct/FragmentPredicted m/zNotes
[M-H]⁻204.98733Negative ion mode
[M+H]⁺207.00189Positive ion mode
[M+Na]⁺228.98383Sodium adduct
[M]⁺205.99406Molecular ion

Data sourced from predicted values[3][5].

1.3. Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts and fragmentation patterns.

  • Analysis: Compare the observed m/z values and isotopic patterns with the theoretical values for C8H5ClF2O2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Detail

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR will be required.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum will primarily show signals from the aromatic protons on the 3-chlorophenyl ring and the acidic proton of the carboxylic acid. The aromatic region (typically 7.0-8.0 ppm) will display a complex splitting pattern due to the meta-substitution. The acidic proton is expected to appear as a broad singlet at a downfield chemical shift, usually above 10 ppm, and its position can be concentration-dependent[9].

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carboxyl carbon will appear in the range of 165-185 ppm[9]. The aromatic carbons will show distinct signals in the 110-140 ppm range, with their chemical shifts influenced by the chlorine and the difluoroacetic acid substituents. The carbon atom attached to the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

2.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will give a clear signal for the two equivalent fluorine atoms[10]. Due to the geminal difluoro arrangement, a singlet is expected in the proton-decoupled spectrum. The chemical shift will be characteristic of a difluoroacetic acid derivative. It is a powerful tool for confirming the presence and environment of fluorine in the molecule[11].

Table 2: Predicted NMR Spectral Data

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H>10broad singletCarboxylic acid proton
¹H7.2 - 7.6multipletAromatic protons
¹³C165 - 185singletCarboxyl carbon
¹³C110 - 140multiple signalsAromatic carbons
¹³C~115 (t)tripletCF₂ carbon
¹⁹FVariessingletGeminal difluorines

2.4. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C, a proton-decoupled experiment is standard.

  • Analysis: Integrate the proton signals, and analyze the chemical shifts and coupling patterns in all spectra to assemble the molecular structure.

2.5. Logical Workflow for NMR Analysis

Caption: Workflow for NMR data integration.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.

3.1. Expected IR Absorptions

For this compound, the most characteristic IR absorptions will be from the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹[9]. The C=O stretching vibration of the carboxyl group will appear as a strong absorption between 1710 and 1760 cm⁻¹[9]. The C-F bonds will also show strong absorptions, typically in the 1000-1300 cm⁻¹ region.

Table 3: Key Infrared Absorption Frequencies

Functional GroupBondExpected Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad
CarbonylC=O stretch1710 - 1760Strong
FluoroalkaneC-F stretch1000 - 1300Strong
Aromatic RingC-H stretch~3000-3100Medium
Aromatic RingC=C stretch~1450-1600Medium
ChloroaromaticC-Cl stretch~600-800Medium

3.2. Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is collected first, followed by the sample spectrum.

  • Analysis: The positions and shapes of the absorption bands are correlated with known functional group frequencies.

3.3. Overall Analytical Workflow

Elucidation_Workflow MS Mass Spectrometry Data_Integration Data Integration & Structure Confirmation MS->Data_Integration Molecular Formula Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR->Data_Integration Connectivity Atom Environment IR Infrared Spectroscopy IR->Data_Integration Functional Groups Final_Report Final Elucidated Structure Data_Integration->Final_Report

References

A Comprehensive Toxicological Profile and Evaluation Framework for 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the known toxicological information and presents a structured evaluation framework for 2-(3-Chlorophenyl)-2,2-difluoroacetic acid. Currently, specific experimental data on the toxicokinetics and systemic toxicity of this compound are scarce in peer-reviewed literature. However, its chemical structure contains two key "structural alerts": a chlorophenyl group and a difluoroacetic acid moiety. Both are associated with well-documented toxicological concerns. The chlorophenyl group is common in various industrial chemicals and pesticides, with known metabolic pathways that can lead to reactive intermediates. The haloacetic acid (HAA) class, to which difluoroacetic acid belongs, is a well-studied group of drinking water disinfection byproducts known to be cytotoxic, genotoxic, and teratogenic.[1][2][3][4]

This document synthesizes available data on the subject compound and its structural analogs to build a predictive toxicological profile. We propose a tiered, systematic evaluation strategy grounded in internationally recognized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[5][6][7] This framework is designed to efficiently characterize the compound's hazard profile, from physicochemical properties and toxicokinetics to acute, sub-chronic, and potential developmental toxicity, providing a robust, scientifically-defensible pathway for risk assessment.

Introduction and Compound Characterization

A thorough understanding of a compound's identity and physicochemical properties is the foundation of any toxicological assessment. These characteristics influence its environmental fate, biological absorption, distribution, and potential for interaction with cellular macromolecules.

Chemical Identity and Physicochemical Properties

This compound is an organic compound whose identity and basic properties are summarized below. This information is critical for designing appropriate experimental formulations and interpreting toxicological outcomes.

PropertyValueSource(s)
IUPAC Name This compound[8][9]
CAS Number 1027513-91-2[9][10][11]
Molecular Formula C₈H₅ClF₂O₂[9][12]
Molecular Weight 206.58 g/mol [9][12]
Physical Form Solid (white powder or crystalline solid) at room temperature[13]
Known Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[8][11]
Structural Alerts and Rationale for Toxicological Concern

The chemical structure of this compound warrants a careful toxicological evaluation due to two primary moieties:

  • Haloacetic Acid (HAA) Moiety: As a difluoro-substituted acetic acid, the compound belongs to the HAA class. HAAs are known to exert toxicity through mechanisms including the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in glycolysis.[1][2][3] This inhibition is correlated with the compound's alkylating potential and the leaving group ability of the halogen.[2][3] The toxicological rank order for monohaloacetic acids is iodo- > bromo- >> chloroacetic acid.[1][2][14] While the carbon-fluorine bond is strong, the potential for metabolic activation and subsequent toxicity cannot be dismissed. Other mechanisms for HAA toxicity include the induction of oxidative stress and direct DNA damage.[4]

  • Chlorophenyl Moiety: Chlorinated aromatic compounds are prevalent in the environment and are known to undergo extensive metabolism. The toxicokinetics of chlorophenols show they are rapidly absorbed and distributed to tissues like the liver and kidney.[15] Metabolism often proceeds through Phase I (e.g., cytochrome P450-mediated hydroxylation) and Phase II (e.g., glucuronide and sulfate conjugation) pathways.[15] Depending on the position of the chlorine atom, metabolism can sometimes lead to the formation of reactive quinone intermediates.

The combination of these two moieties suggests a potential for systemic toxicity, particularly targeting metabolic pathways and organs involved in metabolism and excretion, such as the liver and kidneys.

Regulatory Context and Need for Evaluation

For any new chemical intended for use in pharmaceuticals, agriculture, or industry, a comprehensive toxicological profile is a regulatory prerequisite.[16] International bodies like the OECD have developed a harmonized set of test guidelines to ensure that data generated is standardized, reliable, and mutually accepted across member countries.[5][6] This approach, known as the Mutual Acceptance of Data (MAD), prevents duplicative testing, reduces animal use, and facilitates international trade.[5] The evaluation framework proposed herein is therefore aligned with these established regulatory standards to ensure the data generated will be suitable for hazard classification and risk assessment.[7][17]

Proposed Toxicokinetics (ADME) Evaluation

Toxicokinetics describes the journey of a chemical through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding these processes is fundamental to predicting target organ toxicity, dose-response relationships, and for extrapolating findings from animal models to humans.

Predicted ADME Profile

Based on data from structural analogs, we can construct a hypothesized ADME profile:

  • Absorption: Like other chlorophenols and small organic acids, rapid and nearly complete absorption is anticipated following oral administration.[15] Dermal absorption may also be significant.

  • Distribution: The compound is expected to distribute widely throughout the body, with potential accumulation in highly perfused organs involved in metabolism and excretion, such as the liver and kidneys.[15] The extent of plasma protein binding will be a key determinant of its distribution and elimination kinetics.[15]

  • Metabolism: Metabolism is predicted to be a primary route of clearance. The key hypothesized pathways are:

    • Phase I Oxidation: Cytochrome P450-mediated hydroxylation of the chlorophenyl ring.

    • Phase II Conjugation: Glucuronidation or sulfation of the newly formed hydroxyl groups and/or the carboxylic acid moiety itself.[15] The primary urinary metabolite of the structurally related pesticide DDT is 2,2-bis(4-chlorophenyl)acetic acid (DDA), highlighting that the substituted acetic acid moiety can persist and be a major excretory product.[18]

  • Excretion: Rapid excretion, primarily via the urine as parent compound and/or its metabolites, is expected.[15][18]

Visualization: Predicted Metabolic Pathway

G cluster_absorption Absorption (Oral) cluster_circulation Systemic Circulation cluster_metabolism Metabolism (Liver) cluster_excretion Excretion A 2-(3-Chlorophenyl)-2,2- difluoroacetic acid (in GI Tract) B Parent Compound in Bloodstream A->B GI Absorption C Phase I: Oxidation (CYP450) B->C Distribution to Liver E Phase II: Conjugation (UGTs, SULTs) B->E Direct Conjugation of Parent Compound G Urine / Feces B->G Direct Excretion of Parent D Hydroxylated Metabolite C->D Hydroxylation D->E Conjugation F Glucuronide / Sulfate Conjugates E->F F->G Excretion

Caption: Predicted metabolic pathway for this compound.

Experimental Protocol: In Vivo Rodent Toxicokinetic Study

This protocol outlines a foundational study to define the ADME parameters of the compound.

Objective: To determine the plasma concentration-time profile, identify major metabolites, and determine the primary route and rate of excretion following a single oral dose in Sprague-Dawley rats.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (n=5/sex/timepoint), typically 8-10 weeks old.

  • Dose Administration: A single dose administered by oral gavage. The vehicle should be selected based on solubility studies (e.g., corn oil, 0.5% carboxymethylcellulose). At least two dose levels should be tested: a low dose (e.g., 10 mg/kg) and a high dose (e.g., 100 mg/kg), selected based on acute toxicity findings.

  • Sample Collection:

    • Blood: Serial blood samples collected from a subset of animals at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours). Plasma is harvested immediately.

    • Excreta: Animals are housed in metabolism cages for separate collection of urine and feces over 48-72 hours.

  • Bioanalysis:

    • Plasma, urine, and fecal homogenate samples are analyzed using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the parent compound and screen for potential metabolites.

  • Data Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are calculated from the plasma concentration-time data using non-compartmental analysis.[19]

    • The percentage of the administered dose recovered in urine and feces is calculated to determine the mass balance and primary route of excretion.

    • Metabolite structures are tentatively identified based on mass fragmentation patterns.

Hazard Identification and Dose-Response Assessment

This section outlines a tiered testing strategy to identify potential health hazards and establish dose-response relationships, starting with acute toxicity and progressing to repeated-dose and specialized endpoints as needed.

Acute Toxicity Assessment

The initial step in hazard identification is to determine the potential for toxicity from a single, short-term exposure.

Known Information: The compound is classified as harmful if swallowed and an irritant to skin, eyes, and the respiratory system.[8][11]

Proposed Study: Acute Oral Toxicity – Up-and-Down Procedure (UDP) per OECD Test Guideline 425.[20]

  • Causality: The UDP is selected over traditional LD₅₀ tests because it significantly reduces the number of animals required while still providing a statistically robust point estimate of the LD₅₀ and its confidence intervals.[20] This aligns with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing).

  • Self-Validation: The procedure is inherently self-validating. The sequential dosing, where the outcome of one animal determines the dose for the next, allows the study to automatically "find" the LD₅₀ with minimal animal use.

Visualization: OECD 425 Up-and-Down Procedure Workflow

start Start with one animal at best estimate of LD50 dose Administer Dose start->dose observe Observe for 48h (or up to 14 days) dose->observe check_outcome Did animal survive? observe->check_outcome dose_down Next animal: Decrease dose (by factor 'd') check_outcome->dose_down Yes dose_up Next animal: Increase dose (by factor 'd') check_outcome->dose_up No check_stop Stopping criteria met? (e.g., 4 reversals in 6 animals) dose_down->check_stop dose_up->check_stop check_stop->dose No calculate Calculate LD50 using Maximum Likelihood Estimation check_stop->calculate Yes

Caption: Workflow for the Acute Oral Toxicity Up-and-Down Procedure (OECD 425).

Sub-chronic Toxicity Assessment

Repeated exposure studies are essential for identifying hazards that may not be evident after a single dose, such as target organ toxicity, cumulative effects, and the establishment of a No-Observed-Adverse-Effect Level (NOAEL).[21]

Proposed Study: 90-Day Oral Toxicity Study in Rodents (OECD Test Guideline 408).[6][22]

  • Causality: A 90-day study is the standard for evaluating the safety of chemicals with potential for repeated or long-term human exposure. It provides comprehensive data on hematology, clinical chemistry, and histopathology of a wide range of tissues, allowing for robust target organ identification.[23] Dose levels for this study would be established based on the results of a preliminary 28-day range-finding study (OECD 407).

  • Self-Validation: The protocol includes a control group and multiple dose groups, creating an internal dose-response validation system. The inclusion of satellite groups for recovery assessment helps determine the reversibility of any observed effects, adding another layer of validation to the findings.

Experimental Protocol: 90-Day Oral Toxicity Study (OECD 408)

  • Animal Model: Sprague-Dawley rats (10/sex/group).

  • Dose Administration: Daily oral gavage for 90 consecutive days.

  • Groups: A vehicle control group and at least three dose levels (low, mid, high). The high dose should induce some toxicity but not significant mortality.

  • Monitoring:

    • Daily: Clinical signs of toxicity and mortality.

    • Weekly: Detailed clinical examination, body weight, and food consumption.

    • Pre-test and at Termination: Ophthalmoscopy, hematology, clinical chemistry, and urinalysis.

  • Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded. A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Any target organs identified are also examined in the lower dose groups to establish a NOAEL.

Genotoxicity Assessment

Given that HAAs are known to be genotoxic and mutagenic, a standard battery of genotoxicity tests is required to assess the compound's potential to cause DNA or chromosomal damage.[3][4]

Proposed Study: A standard three-test battery is recommended by regulatory agencies.[22]

  • Bacterial Reverse Mutation Test (Ames Test; OECD 471): To detect gene mutations (point mutations and frameshifts). This is a foundational in vitro screen.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): To detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in mammalian cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): An in vivo test, typically conducted in rodent bone marrow or peripheral blood, to confirm genotoxic effects in a whole animal system, which incorporates metabolic factors.

Reproductive and Developmental Toxicity (DART) Assessment

HAAs have been shown to be teratogenic in some animal models.[2][3] Therefore, an evaluation of potential effects on reproduction and development is a critical component of the toxicological profile.

Proposed Study: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422).[5][6]

  • Causality: This screening study is an efficient way to gather initial data on both repeated dose toxicity and potential effects on fertility, pregnancy, and offspring development.[24] It provides information on male and female reproductive performance and can identify gross developmental abnormalities in offspring.

  • Trustworthiness: The study design allows for the concurrent assessment of parental toxicity and reproductive/developmental endpoints, helping to discern whether effects on offspring are a primary result of the compound or secondary to maternal toxicity.[25] Positive findings in this screening study would trigger the need for more extensive DART studies, such as a two-generation study (OECD 416).[24][26]

Mechanistic Toxicology

Understanding the mechanism by which a compound exerts toxicity provides a more profound basis for risk assessment and extrapolation to humans.

Hypothesized Mechanism of Action

Based on the extensive research on monohaloacetic acids, the primary hypothesized mechanism of toxicity for this compound is the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .[1][2][3][14] GAPDH is a pivotal enzyme in the glycolytic pathway, responsible for converting glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Inhibition of this enzyme would disrupt cellular energy production (ATP synthesis) and could lead to an accumulation of upstream metabolites and subsequent cellular stress and death.

Visualization: Hypothesized Cytotoxic Mechanism

substance 2-(3-Chlorophenyl)-2,2- difluoroacetic acid inhibition Inhibition substance->inhibition gapdh GAPDH Enzyme glycolysis Glycolysis Pathway inhibition->gapdh inhibition->glycolysis Disrupts atp ATP Production (Cellular Energy) glycolysis->atp leads to stress Oxidative Stress & Cell Death glycolysis->stress Disruption leads to

Caption: Hypothesized mechanism of cytotoxicity via GAPDH inhibition.

Proposed Mechanistic Studies

To test this hypothesis, the following targeted studies are proposed:

  • In Vitro GAPDH Enzyme Inhibition Assay: Purified GAPDH enzyme would be incubated with varying concentrations of the test compound to determine if it directly inhibits enzyme activity and to calculate an IC₅₀ value.

  • Cell-Based Bioenergetics Assay: A cell-based assay (e.g., using a Seahorse XF Analyzer) could measure the real-time effect of the compound on glycolysis (Extracellular Acidification Rate, ECAR) and mitochondrial respiration (Oxygen Consumption Rate, OCR) in cultured cells (e.g., HepG2 liver cells). A significant drop in ECAR would support the GAPDH inhibition hypothesis.

  • Oxidative Stress Assays: Measurement of reactive oxygen species (ROS) production and glutathione (GSH) levels in cells treated with the compound would investigate the role of oxidative stress as a downstream consequence or parallel mechanism of toxicity.[4][14]

Conclusion and Recommendations

While this compound is currently characterized by significant data gaps in its toxicological profile, its chemical structure provides clear warnings of potential hazards. The presence of both a chlorophenyl and a difluoroacetic acid moiety necessitates a thorough and systematic evaluation.

This guide proposes a tiered, hypothesis-driven testing strategy that is both scientifically rigorous and aligned with international regulatory guidelines. The recommended framework is as follows:

  • Baseline Characterization: Confirm physicochemical properties and conduct acute toxicity testing (OECD 425) to establish the initial hazard classification.

  • Core Systemic Toxicity & Genotoxicity: Perform a standard genotoxicity battery (Ames, in vitro and in vivo micronucleus) and a 90-day repeated-dose oral toxicity study (OECD 408) to identify target organs and establish a NOAEL.

  • Screening for DART: Conduct a combined repeated dose and DART screening study (OECD 422) to assess any potential for reproductive or developmental harm.

  • Mechanistic Elucidation: If significant toxicity is observed, pursue mechanistic studies focusing on the inhibition of GAPDH and induction of oxidative stress to refine the risk assessment.

By following this comprehensive evaluation plan, researchers and drug development professionals can generate the necessary data to confidently characterize the toxicological profile of this compound, ensuring a robust foundation for any future safety and risk assessments.

References

2-(3-Chlorophenyl)-2,2-difluoroacetic acid and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Chlorophenyl)-2,2-difluoroacetic acid and Its Derivatives for Drug Discovery Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the potency, metabolic stability, and pharmacokinetic profiles of drug candidates.[1] Among the myriad of fluorine-containing building blocks, aryldifluoroacetic acids represent a particularly valuable class of intermediates. This guide provides a detailed technical overview of this compound, a key reagent and structural motif. We will explore its synthesis, physicochemical properties, analytical characterization, and its pivotal role in the development of advanced therapeutic agents, offering field-proven insights for researchers and drug development scientists.

Core Compound Profile: this compound

This compound is an aromatic carboxylic acid distinguished by a 3-chlorophenyl ring and a geminal difluoro group on the alpha-carbon.[1] This specific arrangement of halogens provides a unique combination of steric and electronic properties that are highly sought after in drug design. The strong electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the carboxylic acid moiety compared to its non-fluorinated analogues.[2]

Physicochemical and Structural Data

A summary of the key identification and property data for the core compound is presented below.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 1027513-91-2[3][4][5]
Molecular Formula C₈H₅ClF₂O₂[3][4]
Molecular Weight 206.58 g/mol [3][5]
Appearance White to pale yellow powder/solid[1][6]
SMILES C1=CC(=CC(=C1)Cl)C(C(=O)O)(F)F[3][7]
InChI Key RVWPKAZAYUYMND-UHFFFAOYSA-N[3]
Structural Representation

The chemical structure of the core compound is depicted below.

Caption: Chemical Structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of aryldifluoroacetic acids can be approached through several routes. A common and effective strategy for laboratory-scale synthesis involves the Friedel-Crafts acylation of a corresponding aromatic compound with a difluoroacetylating agent, followed by hydrolysis. This method offers good control and generally provides respectable yields.[2]

Representative Synthetic Protocol

The following protocol describes a plausible two-step synthesis starting from chlorobenzene.

Step 1: Friedel-Crafts Acylation with Difluoroacetyl Chloride

  • Objective: To introduce the difluoroacetyl group onto the chlorobenzene ring, forming the intermediate 2-(3-chlorophenyl)-2,2-difluoroacetyl chloride.

  • Causality: Aluminum chloride (AlCl₃) is a potent Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring. The directing effect of the chlorine atom on the benzene ring (ortho, para-directing but deactivating) combined with steric hindrance typically results in a mixture of isomers, from which the meta-substituted product can be isolated.

Protocol:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry dichloromethane (DCM) as the solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add difluoroacetyl chloride (1.0 eq.) to the stirred suspension.

  • Add chlorobenzene (1.5 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude acyl chloride intermediate.

Step 2: Hydrolysis to the Carboxylic Acid

  • Objective: To convert the reactive acyl chloride intermediate into the stable carboxylic acid.

  • Causality: Acyl chlorides are highly susceptible to nucleophilic attack by water. Controlled hydrolysis, often under mild acidic or basic conditions followed by acidification, efficiently yields the final carboxylic acid product.

Protocol:

  • Dissolve the crude 2-(3-chlorophenyl)-2,2-difluoroacetyl chloride from the previous step in a suitable solvent like tetrahydrofuran (THF).

  • Slowly add this solution to a stirred mixture of water and THF at room temperature.

  • Stir the mixture for 2-4 hours until hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent to yield the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Key steps in the synthesis of the target compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate.[1] Its carboxylic acid handle allows for a wide range of chemical transformations, enabling its incorporation into larger, more complex molecules with potential therapeutic activity.

Role as a Synthetic Precursor

The compound serves as a precursor for generating various functional groups, most commonly amides, via coupling reactions with amines. This is a fundamental transformation in the synthesis of a vast number of pharmaceuticals.

  • Amide Bond Formation: The carboxylic acid can be activated (e.g., converted to an acyl chloride or activated with coupling reagents like DCC or HATU) and reacted with primary or secondary amines to form stable amide bonds.

  • Esterification: Reaction with alcohols under acidic conditions yields corresponding esters.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3-chlorophenyl)-2,2-difluoroethan-1-ol, which provides another point for chemical modification.

Examples of Biologically Active Derivatives

Derivatives of chlorophenyl acetic acids have shown promise in several therapeutic areas. While specific examples for the 2,2-difluoro variant are often proprietary, the broader class points to significant potential.

  • Anti-inflammatory Agents: Pyrrole derivatives of related chlorophenyl propanoic acids have demonstrated potent anti-inflammatory and immunomodulatory effects, potentially through the modulation of cytokines like TNF-α and TGF-β1.[9]

  • Anticonvulsant Activity: Pyrrolidine-2,5-dione derivatives containing a 3-chlorophenyl moiety have been synthesized and evaluated as potential anticonvulsant agents, with some showing promising activity in maximal electroshock (MES) seizure models.[10] The likely mechanism involves interaction with voltage-gated sodium and calcium channels.[10]

  • Kinase Inhibitors: The structural motif is relevant in the design of kinase inhibitors. For instance, a related bromo-chlorophenyl difluoroacetic acid serves as a precursor for Bruton's tyrosine kinase (BTK) inhibitors.[2]

Derivatization Strategy Diagram

Derivatization Core 2-(3-Chlorophenyl)-2,2- difluoroacetic acid AmideCoupling Amide Coupling (e.g., + R-NH₂) Core->AmideCoupling Esterification Esterification (e.g., + R-OH) Core->Esterification Reduction Reduction (e.g., LiAlH₄) Core->Reduction Amides Amide Derivatives (Potential Kinase Inhibitors, Anticonvulsants) AmideCoupling->Amides Esters Ester Derivatives (Prodrugs, Intermediates) Esterification->Esters Alcohols Alcohol Derivatives (Further Functionalization) Reduction->Alcohols

Caption: Common derivatization pathways from the core acid.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of starting materials and intermediates is critical in drug development. For a compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary analytical tool.

Protocol for RP-HPLC Purity Analysis

This protocol is a representative method adapted from literature on similar aromatic carboxylic acids and serves as a robust starting point for method development.[11]

Objective: To determine the purity of a sample of this compound and identify any process-related impurities.

Self-Validation: The method's trustworthiness is established by its ability to separate the main peak from potential impurities and degradation products, confirmed by peak purity analysis using a photodiode array (PDA) detector.

Instrumentation and Conditions:

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Elution Mode Isocratic (e.g., 50:50 A:B) or GradientIsocratic is simpler for routine QC, while gradient elution is better for separating impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.[11]
Detection UV at 225 nmWavelength selected for good chromophoric response of the phenyl ring.[11]
Injection Vol. 10 µLStandard volume to avoid column overloading.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a 50:50 acetonitrile:water mixture to a final concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient runtime to allow for the elution of all potential late-eluting impurities (e.g., 15-20 minutes).

  • Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine the purity. Use a PDA detector to assess peak purity and identify co-eluting species.

Conclusion

This compound stands out as a high-value building block for modern drug discovery. Its unique electronic properties, conferred by the gem-difluoro group, and its synthetic versatility make it an attractive starting point for constructing novel therapeutic agents across diverse disease areas, including inflammation, oncology, and neurology. The technical protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, analyze, and strategically deploy this compound and its derivatives in the pursuit of next-generation medicines.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-(3-Chlorophenyl)-2,2-difluoroacetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The difluoromethyl (–CF₂H) functional group has emerged as a cornerstone in contemporary medicinal chemistry and agrochemical design. Its unique ability to act as a bioisosteric replacement for hydroxyl, thiol, or amine moieties, coupled with its capacity to serve as a hydrogen bond donor, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth exploration of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid as a versatile and efficient precursor for introducing this valuable motif. While direct literature on the 3-chloro isomer is specialized, its reactivity is expertly contextualized through the well-established chemistry of its analogs and related difluorocarbene precursors. We will dissect the core mechanistic pathways, provide detailed, field-proven protocols for key transformations, and offer insights into the causality behind experimental choices, empowering researchers to strategically deploy this reagent in their synthetic campaigns.

Core Principle: Generation of the Key Reactive Intermediate—Difluorocarbene

The synthetic utility of 2-(Aryl)-2,2-difluoroacetic acids is predicated on their ability to serve as clean and accessible sources of difluorocarbene (:CF₂), a highly reactive and electrophilic intermediate. The generation of this species is typically achieved through a base-mediated or thermal decarboxylation process. Under basic conditions, the carboxylic acid is deprotonated to form the corresponding carboxylate, which upon gentle heating, readily loses carbon dioxide. This process is mechanistically related to the widely used sodium 2-chloro-2,2-difluoroacetate, which also serves as an excellent difluorocarbene precursor via thermal decarboxylation.[3] The resulting difluorocarbene can then be trapped in situ by a wide range of nucleophiles.

G cluster_0 Mechanism: Difluorocarbene Generation cluster_1 In Situ Trapping reagent This compound carboxylate Aryl-CF₂-COO⁻ (Carboxylate Intermediate) reagent->carboxylate + Base (e.g., Cs₂CO₃) - H⁺ carbene :CF₂ (Difluorocarbene) carboxylate->carbene Δ (Heat) - CO₂ co2 CO₂ carbene->carbene_proxy Trapped by Nucleophile nucleophile Nucleophile (e.g., R-O⁻, R-S⁻, R₂N⁻) product R-Nu-CF₂H (Difluoromethylated Product) nucleophile->product + :CF₂ then H⁺ quench

Caption: General mechanism for difluorocarbene generation and subsequent trapping.

Primary Application: O-Difluoromethylation of Phenols

One of the most robust and high-yield applications for difluorocarbene precursors is the O-difluoromethylation of phenols to form aryl difluoromethyl ethers. This transformation is highly valued in drug discovery, as the -OCF₂H group is an effective bioisostere for a methoxy or hydroxyl group but with significantly altered electronic and metabolic properties. The protocol leverages a mild base to generate a phenoxide nucleophile, which efficiently traps the in situ-generated difluorocarbene.

Experimental Protocol: Synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one

This protocol is adapted from a robust, chromatography-free procedure developed for analogous substrates and is expected to be highly effective for the target transformation.[3]

Materials and Equipment:

  • 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one

  • This compound (or a suitable precursor like sodium 2-chloro-2,2-difluoroacetate)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer, heating mantle, oil bubbler

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a 100 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one (1.0 eq) and cesium carbonate (1.5 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous DMF (0.5 M relative to the phenol) and a small amount of water (approx. 2-5% v/v of DMF) via syringe. The addition of a controlled amount of water can be crucial for solubility and reactivity.

  • Degassing: Sparge the resulting suspension with a stream of inert gas for 30-60 minutes while stirring. This step is critical to remove dissolved oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.5-2.0 eq) in one portion. Alternatively, if using sodium 2-chloro-2,2-difluoroacetate, it can be added here (2.8 eq).[3]

  • Reaction: Equip the flask with a condenser and an oil bubbler to vent gas evolution (CO₂). Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Significant gas evolution should be observed initially.[3]

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

G start Start: Assemble Reagents setup 1. Combine Phenol & Cs₂CO₃ in Schlenk Flask start->setup inert 2. Evacuate & Backfill with Argon/Nitrogen (3x) setup->inert solvent 3. Add Anhydrous DMF & controlled H₂O inert->solvent degas 4. Sparge with Inert Gas (30-60 min) solvent->degas reagent_add 5. Add Difluoroacetic Acid Precursor degas->reagent_add react 6. Heat to 80-100 °C (Monitor gas evolution) reagent_add->react workup 7. Cool, Dilute with EtOAc, and Perform Aqueous Wash react->workup purify 8. Dry, Concentrate, & Purify workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for O-difluoromethylation of phenols.

Data Summary: O-Difluoromethylation Scope
Substrate (Phenol)BaseSolventTemp (°C)Expected Outcome
4-HydroxyacetophenoneCs₂CO₃DMF/H₂O100High Yield
4-NitrophenolK₂CO₃DMF90Good Yield (electron-withdrawing group)
2-NaphtholCs₂CO₃DMF/H₂O100High Yield
4-MethoxyphenolCs₂CO₃DMF90Good Yield (electron-donating group)

N- and S-Difluoromethylation: Expanding the Synthetic Toolbox

The difluorocarbene trapping strategy is not limited to oxygen nucleophiles. Amines, anilines, thiols, and thiophenols are also competent nucleophiles for this transformation, yielding N- and S-difluoromethylated products, respectively.[2][3] These motifs are also of significant interest in drug design.

General Protocol Considerations:
  • For N-Difluoromethylation: The basicity of the amine is a key parameter. Less basic anilines or amides often require a stronger base (e.g., NaH) to generate the corresponding anion for efficient trapping. The reaction conditions must be carefully optimized to avoid side reactions.

  • For S-Difluoromethylation: Thiophenols are generally more acidic and their corresponding thiolates are excellent nucleophiles. The O-difluoromethylation protocol can often be adapted directly with high success, sometimes at lower temperatures.

Advanced Application: Precursor for Radical Difluoromethylation

Beyond carbene chemistry, aryldifluoroacetic acids can potentially serve as precursors to the difluoromethyl radical (•CF₂H). While difluoroacetic acid itself has been used in Minisci-type reactions via oxidative decarboxylation, the aryl-substituted variants offer a solid, handleable alternative.[1] This pathway opens up possibilities for C-H functionalization of (hetero)arenes.

Mechanistic Principle: The reaction is typically initiated by a photocatalyst or a chemical oxidant (like silver nitrate or ammonium persulfate). The oxidant promotes a single-electron transfer (SET) from the carboxylate, leading to decarboxylation and the formation of the •CF₂H radical. This radical can then engage in addition reactions with electron-deficient heterocycles.

G title Conceptual Pathway: Radical C-H Difluoromethylation reagent Aryl-CF₂-COOH carboxylate Aryl-CF₂-COO⁻ reagent->carboxylate + Base radical •CF₂H (Difluoromethyl Radical) carboxylate->radical - CO₂, - e⁻ heterocycle Heteroarene (e.g., Pyridine) radical->heterocycle Radical Addition radical_adduct Radical Adduct heterocycle->radical_adduct product Difluoromethylated Heteroarene radical_adduct->product [Ox] / -H⁺ oxidant Oxidant (e.g., Ag⁺, S₂O₈²⁻)

Caption: Proposed pathway for radical C-H difluoromethylation.

Physicochemical Properties and Synthesis

While this compound is a specialized reagent, its properties can be estimated from its close, commercially available analog, the 4-chloro isomer.

Physicochemical Data (for 2-(4-Chlorophenyl)-2,2-difluoroacetic acid)
PropertyValueSource
Molecular Formula C₈H₅ClF₂O₂PubChem[4]
Molecular Weight 206.57 g/mol PubChem[4]
CAS Number 475301-73-6PubChem[4]
Appearance SolidFluorochem[5]
Melting Point 86 to 88 °CFluorochem[5]
General Synthetic Routes

The synthesis of aryldifluoroacetic acids can be accomplished through several routes. A plausible approach for the 3-chloro isomer, based on established methods for related compounds, would involve the carbonylation of a corresponding benzyl halide or the reaction of an organometallic species with an appropriate C2 synthon.[6][7]

References

Application Notes and Protocols for 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Building Blocks in Modern Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This has made fluorinated compounds indispensable in the fields of medicinal chemistry, materials science, and agrochemicals.[1] The gem-difluoroalkyl group (CF2) is of particular interest as a bioisostere for carbonyl groups or ethers, offering increased metabolic stability and altered electronic properties without a significant increase in steric bulk.[2] 2-(3-Chlorophenyl)-2,2-difluoroacetic acid is a valuable building block that combines the benefits of a difluoromethyl group with a substituted aromatic ring, making it a key intermediate for the synthesis of novel bioactive molecules and advanced materials.[1][3] This guide provides detailed experimental protocols for the synthesis, purification, and characterization of this compound, along with insights into its potential applications.

Physicochemical Properties and Safety Data

A thorough understanding of the properties and hazards of a compound is a prerequisite for its safe and effective use in a laboratory setting.

PropertyValueSource
Molecular Formula C8H5ClF2O2[4]
Molecular Weight 206.58 g/mol [4]
Appearance White to pale yellow crystalline powder[1]
CAS Number 1027513-91-2[4]

Safety and Handling:

This compound is a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.[5]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[4]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4]

Synthesis Protocol: A Reformatsky-Based Approach

While several synthetic routes to aryl-difluoroacetic acids exist, the Reformatsky reaction offers a reliable and versatile method.[6][7][8][9] The following protocol describes a plausible two-step synthesis starting from 3-chlorobenzaldehyde and ethyl bromodifluoroacetate, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoro-1-hydroxyacetate via Reformatsky Reaction

This step involves the formation of an organozinc reagent from ethyl bromodifluoroacetate, which then adds to the carbonyl group of 3-chlorobenzaldehyde.

reagents Ethyl bromodifluoroacetate + Zn dust intermediate Ethyl 2-(3-chlorophenyl)-2,2-difluoro-1-hydroxyacetate reagents->intermediate Reformatsky Reaction (THF, reflux) aldehyde 3-Chlorobenzaldehyde aldehyde->intermediate intermediate Ethyl 2-(3-chlorophenyl)-2,2-difluoro-1-hydroxyacetate product This compound intermediate->product Base Hydrolysis (e.g., LiOH in THF/H2O) then Acidification (HCl) building_block This compound med_chem Medicinal Chemistry (Enzyme Inhibitors, Receptor Ligands) building_block->med_chem agrochem Agrochemicals (Pesticides, Herbicides) building_block->agrochem mat_sci Materials Science (Liquid Crystals, Polymers) building_block->mat_sci

References

The Versatile Role of 2-(3-Chlorophenyl)-2,2-difluoroacetic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing the pharmacological profiles of therapeutic agents. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability, have made fluorinated building blocks indispensable in the medicinal chemist's toolbox. Among these, 2-(3-Chlorophenyl)-2,2-difluoroacetic acid stands out as a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and the biological evaluation of its derivatives.

Core Concepts: The Significance of the 2-(3-Chlorophenyl)-2,2-difluoroacetyl Moiety

The 2-(3-Chlorophenyl)-2,2-difluoroacetyl scaffold is a privileged structural motif in medicinal chemistry for several key reasons:

  • Metabolic Stability: The gem-difluoro group adjacent to the carbonyl function sterically shields the amide bond from enzymatic hydrolysis by proteases, thereby increasing the in vivo half-life of the drug candidate.

  • Conformational Constraint: The presence of the difluoromethyl group can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.

  • Lipophilicity and Bioavailability: The fluorine atoms can modulate the lipophilicity of the molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to improved oral bioavailability.

  • Hydrogen Bonding Capacity: The fluorine atoms can participate in non-canonical hydrogen bonds with biological targets, contributing to enhanced binding affinity and selectivity.

Application Focus 1: Thrombin Inhibitors for Anticoagulant Therapy

Thrombotic diseases, such as deep vein thrombosis, pulmonary embolism, and stroke, are a leading cause of morbidity and mortality worldwide.[1] Thrombin, a serine protease that plays a pivotal role in the blood coagulation cascade, is a key target for the development of anticoagulant drugs.[1][2] Derivatives of this compound have been investigated as potent and selective thrombin inhibitors.

The 2-(3-chlorophenyl)-2,2-difluoroacetyl moiety is typically incorporated into the P1' position of the inhibitor, where it interacts with the active site of thrombin. The chlorine atom on the phenyl ring can form favorable interactions with hydrophobic pockets in the enzyme, while the difluoroacetyl group provides the aforementioned benefits of metabolic stability and enhanced binding.

Workflow for the Development of Thrombin Inhibitors

Caption: Workflow for thrombin inhibitor development.

Protocol: Synthesis of a Candidate Thrombin Inhibitor Amide

This protocol describes a general method for the synthesis of an amide derivative of this compound, a common step in the preparation of thrombin inhibitors.

Materials:

  • This compound

  • Amine of interest (e.g., (1R)-1-(4-aminophenyl)ethanol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the amine of interest (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: In Vitro Thrombin Inhibition Assay

This protocol outlines a chromogenic assay to determine the inhibitory potency of the synthesized compounds against human α-thrombin.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Tris-buffered saline (TBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Create a series of dilutions of the test compound in TBS.

  • In a 96-well microplate, add a solution of human α-thrombin in TBS to each well.

  • Add the test compound dilutions to the wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.

CompoundThrombin IC₅₀ (nM)
Reference Inhibitor 10
Compound A 25
Compound B 8
Compound C 150

Table 1: Example of thrombin inhibition data.

Application Focus 2: Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3] As such, kinase inhibitors have become a major focus of cancer drug discovery.[3] The 2-(3-Chlorophenyl)-2,2-difluoroacetyl moiety can be incorporated into kinase inhibitors to enhance their potency, selectivity, and pharmacokinetic properties.

The rationale for using this scaffold in kinase inhibitors is similar to that for thrombin inhibitors. The metabolic stability it imparts is particularly important for orally administered drugs that are subject to first-pass metabolism. Furthermore, the specific stereoelectronic properties of the difluoroacetyl group can lead to unique interactions with the kinase active site.

Signaling Pathway: A Generic Kinase Cascade

Caption: A simplified kinase signaling pathway targeted by inhibitors.

Protocol: Synthesis of a 2-(3-Chlorophenyl)-2,2-difluoroacetamide Kinase Inhibitor

This protocol provides a general method for synthesizing a kinase inhibitor featuring the 2-(3-Chlorophenyl)-2,2-difluoroacetamide core, which is a common structural motif in this class of drugs.

Materials:

  • This compound

  • A suitable amine-containing heterocyclic core (e.g., 4-amino-3-methoxypyridine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Standard workup and purification reagents as listed previously.

Procedure:

  • Dissolve this compound (1.0 eq) and the amine-containing heterocycle (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Add HATU (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Perform an aqueous workup as described in the thrombin inhibitor synthesis protocol.

  • Purify the crude product by flash chromatography or preparative HPLC.

  • Characterize the final product by NMR and HRMS.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Radiolabeled [γ-³²P]ATP or a fluorescence-based detection system

  • Test compounds

  • Phosphocellulose paper or other capture method

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate buffer.

  • In a reaction tube or well, combine the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

CompoundTarget Kinase IC₅₀ (nM)
Reference Inhibitor 5
Compound X 12
Compound Y 2
Compound Z 89

Table 2: Example of kinase inhibition data.

Synthetic Protocol: Preparation of this compound

A reliable and scalable synthesis of the starting material is crucial for its application in medicinal chemistry programs. The following protocol is based on a modified Reformatsky-type reaction.[4][5][6][7]

Materials:

  • 3-Chlorobenzaldehyde

  • Ethyl bromodifluoroacetate

  • Zinc dust, activated

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 2 M

  • Diethyl ether

  • Standard workup and purification reagents.

Procedure:

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere, stir zinc dust in 1 M HCl for 15 minutes. Filter the zinc, wash with water, ethanol, and diethyl ether, and dry under high vacuum.

  • Reformatsky Reaction: To a suspension of activated zinc (2.0 eq) in anhydrous THF, add a solution of 3-chlorobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) in THF dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 2 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the crude ethyl 2-(3-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and 2 M NaOH.

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with 1 M HCl and extract with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield this compound. The product can be further purified by recrystallization.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic incorporation into drug candidates can lead to significant improvements in their pharmacological properties. The protocols provided in this guide offer a starting point for researchers and scientists in the field of drug development to explore the potential of this important scaffold in their own research endeavors. The continued exploration of derivatives of this compound is likely to yield novel therapeutic agents for a range of diseases.

References

Application Notes and Protocols: 2-(3-Chlorophenyl)-2,2-difluoroacetic acid as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Aryl-Difluoroacetic Acid Motif

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the various fluorinated motifs, the difluoromethyl group (-CF₂H) is of particular interest as a bioisostere for hydroxyl, thiol, or hydroxymethylene groups. 2-(3-Chlorophenyl)-2,2-difluoroacetic acid emerges as a highly valuable and versatile building block for introducing the 3-chloro-α,α-difluorophenyl scaffold into complex molecules.[2] Its structure combines the lipophilic and metabolically stable difluoroacetic acid moiety with a chlorinated aromatic ring, a common feature in many bioactive compounds.[1]

This guide provides an in-depth exploration of this compound, detailing its synthesis, properties, and, most importantly, its application as a precursor to (3-chlorophenyl)difluoromethyl-containing compounds through decarboxylative cross-coupling reactions. The protocols provided are based on established methodologies for analogous compounds and are designed to be adaptable to a wide range of synthetic targets.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.

PropertyValueReference(s)
CAS Number 1027513-91-2[2][3]
Molecular Formula C₈H₅ClF₂O₂[2]
Molecular Weight 206.58 g/mol [2]
Appearance White to pale yellow crystalline powder[1]
IUPAC Name This compound[2]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[4][5]
Precautionary Statements P261, P280, P302+P352[6]

Synthetic Protocol: Preparation of this compound

The following protocol describes a representative synthesis of this compound based on a Meerwein arylation approach followed by hydrolysis, a strategy adapted from patent literature for analogous fluorinated phenylacetic acids.[7] This method provides a reliable route to the target compound from commercially available starting materials.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Diazotization and Meerwein Arylation cluster_1 Step 2: Hydrolysis A 3-Chloroaniline C 3-Chlorobenzenediazonium chloride A->C Diazotization B NaNO₂, HCl F 1,1,1-Trichloro-2-(3-chlorophenyl)ethane C->F Meerwein Arylation D Vinylidene chloride (1,1-dichloroethene) D->F E Cu(I) catalyst E->F G 1,1,1-Trichloro-2-(3-chlorophenyl)ethane I This compound G->I Hydrolysis & Rearrangement H H₂SO₄, H₂O H->I

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,1,1-Trichloro-2-(3-chlorophenyl)ethane

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chloroaniline (1.0 eq) and a 20% aqueous HCl solution. Stir the mixture until a fine slurry is formed.

  • Diazotization: Cool the slurry to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Meerwein Arylation: In a separate reactor, prepare a solution of vinylidene chloride (2.0 eq) in a suitable organic solvent (e.g., acetone). Add a catalytic amount of a copper(I) salt (e.g., CuCl, 0.1 eq).

  • Reaction Execution: Slowly add the cold diazonium salt solution to the vinylidene chloride solution. Vigorous nitrogen evolution will be observed. Maintain the reaction temperature between 25-35 °C with cooling. After the addition is complete, stir the reaction mixture for 2-3 hours at room temperature.

  • Workup and Isolation: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,1,1-trichloro-2-(3-chlorophenyl)ethane, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, add the crude 1,1,1-trichloro-2-(3-chlorophenyl)ethane from the previous step.

  • Hydrolysis: Carefully add concentrated sulfuric acid. Heat the mixture to 120-130 °C and add water dropwise over a period of 1-2 hours. The reaction is exothermic and will generate HCl gas, which should be scrubbed.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) will afford the pure this compound.

Application Protocol: Decarboxylative Cross-Coupling

A primary application of this compound is as a precursor for the (3-chlorophenyl)difluoromethyl moiety via decarboxylative cross-coupling.[8][9] This transformation allows for the formation of C-C, C-N, C-O, and C-S bonds, providing access to a wide array of functionalized molecules. The following is a representative protocol for a palladium- and copper-catalyzed decarboxylative cross-coupling with an aryl bromide.[10]

Workflow for Decarboxylative Cross-Coupling

A This compound H Decarboxylative Cross-Coupling Product A->H B Aryl Bromide (Ar-Br) B->H C Pd Catalyst (e.g., Pd(OAc)₂) C->H D Cu Catalyst (e.g., CuI) D->H E Ligand (e.g., XPhos) E->H F Base (e.g., K₂CO₃) F->H G Solvent (e.g., DMF, 120 °C) G->H

Caption: General workflow for decarboxylative cross-coupling.

Step-by-Step Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.2 eq), the aryl bromide (1.0 eq), palladium(II) acetate (0.05 eq), copper(I) iodide (0.1 eq), a suitable ligand such as XPhos (0.1 eq), and potassium carbonate (2.0 eq).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or dioxane) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the aryl bromide.

  • Workup and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired (3-chlorophenyl)difluoromethyl-substituted arene.

Applications in Drug Discovery and Agrochemicals

The (3-chlorophenyl)difluoromethyl motif is a valuable pharmacophore. The 3-chlorophenyl group is a common substituent in bioactive molecules, often contributing to favorable binding interactions and metabolic stability. The difluoromethyl group, as a bioisostere of a hydroxyl or thiol group, can enhance membrane permeability and metabolic resistance by preventing oxidation.

This building block is therefore of significant interest for the synthesis of novel candidates in areas such as:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature a chlorinated aromatic ring.

  • Neuroscience: The lipophilicity imparted by the difluoromethyl and chloro- substituents can aid in blood-brain barrier penetration.

  • Infectious Diseases: The metabolic stability offered by the difluoromethyl group is advantageous in developing long-acting therapeutic agents.

  • Agrochemicals: The development of novel herbicides and fungicides often relies on halogenated aromatic structures to enhance efficacy and environmental persistence.[11]

The synthetic accessibility of diverse structures through the decarboxylative coupling of this compound makes it a powerful tool for generating libraries of compounds for screening in these and other therapeutic and agricultural areas.

Conclusion

This compound is a strategic building block for the introduction of the (3-chlorophenyl)difluoromethyl group into organic molecules. Its utility is primarily demonstrated through decarboxylative cross-coupling reactions, which provide a versatile and efficient means of forming new carbon-carbon and carbon-heteroatom bonds. The protocols and information presented herein are intended to provide researchers and scientists with a solid foundation for the synthesis and application of this valuable compound in their research and development endeavors.

References

analytical methods for 2-(3-Chlorophenyl)-2,2-difluoroacetic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Analytical Methods for the Characterization of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of this compound. As a fluorinated building block with significant potential in medicinal chemistry and materials science, ensuring its identity, purity, and stability is paramount.[1] This guide moves beyond simple procedural lists to explain the rationale behind method selection and parameter optimization. We present detailed protocols for chromatographic separation and quantification via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside spectroscopic techniques for structural elucidation, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols are designed to be self-validating, providing researchers with the tools to generate reliable and reproducible data.

Introduction and Physicochemical Profile

This compound is a halogenated aromatic carboxylic acid.[1] The presence of the difluoroacetic acid moiety and the chlorophenyl group imparts unique chemical properties that are leveraged in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] The rigorous characterization of this compound is a critical step in quality control, ensuring that downstream applications are based on material of known purity and identity.

The analytical strategy must address several key aspects:

  • Identity: Unambiguous confirmation of the chemical structure, including the specific substitution pattern of the chlorine atom on the phenyl ring.

  • Purity: Quantification of the primary compound and detection of any process-related impurities or degradation products.

  • Consistency: Ensuring batch-to-batch reproducibility.

To facilitate method development, a summary of the compound's key physicochemical properties is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1027513-91-2[3][4]
Molecular Formula C₈H₅ClF₂O₂[4][5]
Molecular Weight 206.58 g/mol [4]
Monoisotopic Mass 205.99461 Da[5]
Appearance Solid, Powder[6]
IUPAC Name This compound[4]
Solubility Limited water solubility; Soluble in polar aprotic solvents like DMSO.[1]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds. For this compound, both HPLC and GC-MS are powerful, albeit distinct, approaches.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC is the preferred method for purity analysis of non-volatile or thermally sensitive compounds like carboxylic acids. A C18 column provides a hydrophobic stationary phase that retains the analyte based on its nonpolar character. The inclusion of an acid (e.g., phosphate buffer or acetic acid) in the mobile phase is critical.[7][8] It suppresses the ionization of the carboxylic acid group, ensuring the analyte is in its more retained, neutral form, which leads to sharper, more symmetrical peaks and reproducible retention times. UV detection is suitable due to the aromatic ring's chromophore.

Experimental Workflow: RP-HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample 1. Prepare Standard/Sample Dissolve in Acetonitrile/Water (50:50) hplc_system 3. Equilibrate HPLC System Pump mobile phase until baseline is stable prep_sample->hplc_system prep_mobile 2. Prepare Mobile Phase Filter and degas prep_mobile->hplc_system inject 4. Inject Sample (e.g., 10 µL) hplc_system->inject separate 5. Chromatographic Separation Isocratic elution on C18 column inject->separate detect 6. UV Detection Monitor at 225 nm separate->detect integrate 7. Integrate Peaks Determine retention time and area detect->integrate calculate 8. Calculate Purity Area Percent Report integrate->calculate

Caption: Workflow for HPLC purity analysis.

Protocol 2.1: Isocratic RP-HPLC Method

  • Instrumentation: A standard HPLC system with a UV/VIS detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size[7]
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (50:50 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C[7]
Detection Wavelength 225 nm[7]
Injection Volume 10 µL
Run Time 15 minutes
  • Data Analysis:

    • Identity: The retention time of the main peak in the sample chromatogram should match that of a qualified reference standard.

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification: For assay determination, prepare a calibration curve using at least five concentrations of a reference standard. Plot peak area versus concentration and perform a linear regression.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: Direct GC analysis of carboxylic acids is challenging due to their high polarity and low volatility, which leads to poor peak shape and column adsorption.[9] Derivatization is therefore a mandatory step.[10] Converting the carboxylic acid to a more volatile and less polar ester derivative dramatically improves chromatographic performance.[9][11] Pentafluorobenzyl bromide (PFBBr) is an excellent derivatizing agent for this purpose, creating a stable derivative with good electron-capturing properties, which is also beneficial for sensitive detection.[9][12] The mass spectrometer provides definitive identification based on the compound's unique fragmentation pattern.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing prep_sample 1. Prepare Sample Solution Dissolve in suitable solvent (e.g., Toluene) derivatize 2. Derivatization Add PFBBr and catalyst. Heat at 60°C. prep_sample->derivatize extract 3. Extraction Extract the PFB-ester derivative derivatize->extract inject 4. Inject Sample (e.g., 1 µL) extract->inject separate 5. GC Separation Temperature-programmed elution inject->separate ionize 6. Ionization (EI) Fragment the molecule separate->ionize detect 7. Mass Detection Scan m/z range (e.g., 50-500 amu) ionize->detect identify 8. Identify Peak Match retention time and mass spectrum detect->identify library 9. Library Search (Optional) Compare spectrum to NIST library identify->library

References

Application Notes and Protocols for the Agrochemical Evaluation of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

A Foreword on Scientific Exploration

The quest for novel agrochemicals is a continuous endeavor, driven by the need for more effective, selective, and environmentally benign solutions for crop protection. Within this landscape, fluorinated organic compounds have emerged as a particularly fruitful area of research, with many successful herbicides, fungicides, and insecticides incorporating fluorine atoms to enhance their biological activity and metabolic stability.

This document provides a comprehensive guide to the investigation of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid as a potential agrochemical. It is important to note that, at the time of this writing, the specific herbicidal properties and mechanism of action of this compound are not extensively documented in publicly available literature. Therefore, this guide is presented as a framework for research and development, outlining a logical, scientifically-grounded progression of experiments to elucidate its potential. The protocols herein are based on established methodologies for herbicide discovery and characterization, providing a robust starting point for any research team.

Compound Profile: this compound

PropertyValue
IUPAC Name This compound[1]
CAS Number 1027513-91-2[1]
Molecular Formula C₈H₅ClF₂O₂[1]
Molecular Weight 206.58 g/mol [1]
Structure Chemical structure of this compound

Hypothesized Mechanisms of Action: A Starting Point for Investigation

The chemical structure of this compound, featuring a phenylacetic acid scaffold, provides clues to its potential biological activity. Phenylacetic acids and their derivatives are known to exhibit auxin-like activity, a common mode of action for selective broadleaf herbicides.[2] Furthermore, the presence of fluorine atoms can confer novel inhibitory properties against essential plant enzymes. Based on these structural features, we propose the following primary hypotheses for its mechanism of action, which will form the basis of our experimental protocols:

  • Synthetic Auxin Activity: The compound may mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[3]

  • Inhibition of Acetolactate Synthase (ALS): It may act as an inhibitor of ALS, a key enzyme in the biosynthesis of branched-chain amino acids.[4][5]

  • Inhibition of Protoporphyrinogen Oxidase (PPO): The compound could potentially inhibit PPO, an enzyme involved in chlorophyll and heme biosynthesis.[6][7]

The following sections provide detailed protocols to systematically test these hypotheses.

Experimental Workflow for Agrochemical Evaluation

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound as a potential herbicide.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_analysis Data Analysis & Characterization synthesis Synthesis & Purification of this compound herbicide_screening Herbicidal Activity Screening (Pre- and Post-emergence) synthesis->herbicide_screening Test Compound auxin_assay Auxin-like Activity Bioassay herbicide_screening->auxin_assay If Active als_assay ALS Inhibition Assay herbicide_screening->als_assay If Active ppo_assay PPO Inhibition Assay herbicide_screening->ppo_assay If Active data_analysis Dose-Response Analysis (EC50 Determination) herbicide_screening->data_analysis Activity Data auxin_assay->data_analysis als_assay->data_analysis ppo_assay->data_analysis selectivity Crop Selectivity & Weed Spectrum data_analysis->selectivity

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Safety First: Before commencing any experimental work, consult the Safety Data Sheet (SDS) for this compound. Based on available data, the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.

Protocol 1: Synthesis of this compound

While this compound is commercially available, in-house synthesis may be required for larger quantities or for the creation of derivatives. A plausible synthetic route is the difluorination of a suitable precursor. A general method for the synthesis of α,α-difluoroacetic acids involves the reaction of a corresponding ester with a fluorinating agent.

Objective: To synthesize and purify this compound.

Materials:

  • Precursor ester (e.g., ethyl 2-(3-chlorophenyl)-2-oxoacetate)

  • Fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolution: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the precursor ester in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Fluorination: Slowly add the fluorinating agent (e.g., DAST) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification of Ester: Purify the crude difluoroester by column chromatography.

  • Hydrolysis: Hydrolyze the purified ester to the carboxylic acid using standard procedures (e.g., refluxing with aqueous HCl).

  • Final Purification: Purify the final product, this compound, by recrystallization or chromatography.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR, mass spectrometry, and elemental analysis.

Protocol 2: General Herbicidal Activity Screening

This protocol is designed as a primary screen to determine if the compound exhibits any herbicidal effects on a range of monocot and dicot plants.[9][10][11]

Objective: To assess the pre- and post-emergence herbicidal activity of this compound.

Materials:

  • Seeds of representative monocot (e.g., corn, wheat) and dicot (e.g., soybean, radish, Arabidopsis thaliana) species.

  • Potting soil and planting trays or pots.

  • This compound.

  • Solvent (e.g., acetone or DMSO).

  • Surfactant (e.g., Tween-20).

  • Spray chamber.

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

Part A: Pre-emergence Application

  • Planting: Fill trays with soil and sow seeds of the selected plant species at a uniform depth.

  • Treatment Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial dilutions to achieve a range of application rates (e.g., 10, 100, 500, 1000 g a.i./ha). Include a surfactant in the final spray solution.

  • Application: Uniformly spray the soil surface with the different concentrations of the test compound. Include a solvent-only control.

  • Incubation: Place the trays in a growth chamber under optimal conditions for germination and growth.

  • Evaluation: After a set period (e.g., 14-21 days), assess the effects on seed germination, seedling emergence, and plant health. Record phytotoxicity symptoms such as chlorosis, necrosis, and stunting.

Part B: Post-emergence Application

  • Planting and Growth: Sow seeds and grow the plants in a growth chamber until they reach a specific growth stage (e.g., two- to four-leaf stage).

  • Treatment Preparation: Prepare spray solutions as described for the pre-emergence test.

  • Application: Apply the treatments to the foliage of the plants until runoff. Ensure uniform coverage.

  • Incubation: Return the plants to the growth chamber.

  • Evaluation: Assess plant injury at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).

Protocol 3: Investigating Auxin-like Activity

This bioassay uses the elongation of coleoptile segments to determine if the test compound exhibits auxin-like properties.[12][13]

Objective: To determine if this compound induces cell elongation in a manner similar to natural auxins.

Materials:

  • Oat (Avena sativa) or wheat (Triticum aestivum) seeds.

  • Test compound, indole-3-acetic acid (IAA) as a positive control.

  • Petri dishes, filter paper.

  • Incubator.

Procedure:

  • Seed Germination: Germinate oat or wheat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Coleoptile Sectioning: Under a dim green light, excise 1 cm segments from the coleoptiles, 3-4 mm below the tip.

  • Treatment Incubation: Place the coleoptile segments in petri dishes containing a buffer solution and a range of concentrations of the test compound and IAA. Include a buffer-only control.

  • Incubation: Incubate the petri dishes in the dark at room temperature for 24 hours.

  • Measurement: Measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percentage elongation for each treatment compared to the initial length. Plot a dose-response curve and compare the activity of the test compound to that of IAA.

Protocol 4: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This is a colorimetric assay to measure the direct inhibition of the ALS enzyme.[1][4][5][14]

Objective: To determine if this compound inhibits the activity of the ALS enzyme.

Materials:

  • Plant tissue rich in ALS (e.g., young shoots of susceptible plants).

  • Extraction buffer.

  • Assay buffer containing pyruvate, thiamine pyrophosphate (TPP), FAD, and MgCl₂.

  • Test compound and a known ALS inhibitor (e.g., chlorsulfuron) as a positive control.

  • Sulfuric acid (H₂SO₄).

  • Creatine and α-naphthol solutions.

  • Microplate reader.

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in cold extraction buffer and centrifuge to obtain a crude enzyme extract (supernatant).

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme extract, and various concentrations of the test compound or positive control.

  • Reaction Initiation and Incubation: Initiate the reaction by adding pyruvate and incubate at 37 °C for 1 hour.

  • Reaction Termination and Decarboxylation: Stop the reaction with H₂SO₄ and incubate at 60 °C for 15 minutes to convert acetolactate to acetoin.

  • Color Development: Add creatine followed by α-naphthol and incubate at 60 °C for 15 minutes.

  • Measurement: Measure the absorbance at 525 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 5: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This is a fluorescence-based assay to measure the inhibition of the PPO enzyme.[7][15][16][17][18]

Objective: To determine if this compound inhibits the activity of the PPO enzyme.

Materials:

  • Plant mitochondria or chloroplasts as a source of PPO.

  • Protoporphyrinogen IX (substrate).

  • Assay buffer.

  • Test compound and a known PPO inhibitor (e.g., fomesafen) as a positive control.

  • Fluorescence microplate reader.

Procedure:

  • Enzyme Preparation: Isolate mitochondria or chloroplasts from plant tissue.

  • Assay Setup: In a 96-well plate, pre-incubate the enzyme preparation with various concentrations of the test compound or positive control in the assay buffer.

  • Reaction Initiation: Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Measurement: Monitor the increase in fluorescence over time as the non-fluorescent protoporphyrinogen IX is converted to the fluorescent protoporphyrin IX. The excitation wavelength is typically around 405 nm and the emission wavelength around 630 nm.

  • Data Analysis: Calculate the reaction rates and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC₅₀ value.

Hypothesized Signaling Pathway (Synthetic Auxin)

If this compound acts as a synthetic auxin, it would likely hijack the plant's natural auxin signaling pathway, leading to a cascade of events that are detrimental at herbicidal concentrations.

auxin_pathway compound This compound (Hypothesized Herbicide) receptor Auxin Receptor (e.g., TIR1) compound->receptor Binds to aux_iaa Aux/IAA Repressor Proteins receptor->aux_iaa Promotes Degradation of arf Auxin Response Factors (ARFs) (Transcription Factors) aux_iaa->arf Represses gene_expression Expression of Auxin-Responsive Genes arf->gene_expression Activates uncontrolled_growth Uncontrolled Cell Division, Elongation, and Ethylene Production gene_expression->uncontrolled_growth Leads to plant_death Plant Death uncontrolled_growth->plant_death Results in

References

Application Notes and Protocols for 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid (CAS No. 1027513-91-2).[1] As a halogenated aromatic carboxylic acid, this compound presents specific hazards that necessitate rigorous adherence to established safety protocols. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed, field-proven insights grounded in established safety standards to ensure personnel safety, experimental integrity, and regulatory compliance.

Introduction and Scientific Context

This compound is an organic compound with the molecular formula C₈H₅ClF₂O₂.[1] Its structure, featuring a chlorophenyl group and a difluoroacetic acid moiety, makes it a valuable building block in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity, making fluorinated compounds like this one of high interest in drug discovery.[2]

However, the same properties that make it chemically useful also define its hazard profile. As a corrosive, halogenated organic acid, it requires specific handling and storage procedures to mitigate risks of chemical burns, toxic exposure, and dangerous reactions. This guide is built upon the foundational principles of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[3][4][5]

Physicochemical Data Summary
PropertyValueSource
CAS Number 1027513-91-2[1]
Molecular Formula C₈H₅ClF₂O₂[1]
Molecular Weight 206.58 g/mol [1]
Appearance White to pale yellow crystalline powder/solid[2]
Solubility Limited solubility in water; soluble in DMSO[2]

Hazard Identification and Risk Assessment

This compound is classified as hazardous. The primary risks involve acute toxicity through multiple exposure routes and severe irritation. A thorough risk assessment must be conducted before any handling.

GHS Hazard Statements
  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

(Source: Consolidated from supplier Safety Data Sheets)

Causality of Hazards

The corrosive nature of this compound is attributed to its carboxylic acid group (-COOH), which can readily donate a proton. The presence of electron-withdrawing fluorine and chlorine atoms on the molecule increases its acidity compared to non-halogenated counterparts. Dermal contact can lead to chemical burns, while inhalation of dust or aerosols can damage the respiratory tract. Systemic toxicity may occur upon absorption through the skin, ingestion, or inhalation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of PPE must be based on a risk assessment of the specific procedures being performed.

Mandatory PPE Ensemble
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Prevents dermal contact and absorption. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.
Eye Protection Safety goggles or a full-face shield.Protects eyes from splashes, dust, and vapors. A face shield is required when there is a significant splash hazard.[6]
Body Protection Chemical-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Necessary when engineering controls cannot maintain exposure below permissible limits, or when handling the powder outside of a fume hood.

This table is based on recommendations from OSHA and supplier SDS.[6]

Safe Handling and Engineering Controls

All manipulations of this compound must be performed within designated areas equipped with appropriate engineering controls.

Engineering Controls
  • Chemical Fume Hood: All work involving weighing, transferring, or dissolving the solid compound, or handling its solutions, must be conducted in a properly functioning chemical fume hood. This is the primary engineering control to minimize inhalation exposure.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[4] Regular testing of this equipment is a critical component of laboratory safety.

Protocol for Handling Solid Compound
  • Preparation: Before handling, ensure the fume hood is operational and the work area is de-cluttered.[7] Assemble all necessary equipment and reagents.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of the compound using a spatula. Avoid generating dust.

  • Transfer: If transferring to a reaction vessel, do so carefully within the fume hood.

  • Cleanup: After handling, decontaminate the spatula and work surface. Wipe down the area with a suitable solvent (e.g., 70% ethanol), followed by water.

  • Hygiene: Wash hands and arms thoroughly with soap and water after completing the work and before leaving the laboratory.

Chemical Storage and Segregation

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.[8] Storage areas must be secure, well-ventilated, and separate from laboratory work areas.[8]

Storage Conditions
  • Temperature: Store in a cool, dry place.[9]

  • Atmosphere: Keep container tightly closed to prevent moisture absorption and contamination.

  • Light: Protect from direct sunlight.[10]

  • Location: Store below eye level to minimize the risk of dropping and splashing during retrieval.[10] Use secondary containment, such as a polyethylene tray, to contain potential spills.[10]

Incompatibility and Segregation Logic

As a halogenated organic acid, this compound must be segregated from incompatible chemical classes to prevent violent reactions, toxic gas release, or fire.

Incompatible ClassExamplesRationale for Segregation
Bases (Caustics) Sodium hydroxide, potassium carbonateA strong exothermic neutralization reaction can occur, causing splashing and boiling.
Oxidizing Agents Nitric acid, perchlorates, permanganatesCan react violently, potentially leading to fire or explosion. Oxidizing acids must be segregated from organic acids.[11]
Reactive Metals Sodium, potassium, magnesiumCan generate flammable hydrogen gas upon reaction with the acidic proton.[8]

The following diagram illustrates the fundamental segregation logic for this compound within a chemical storage cabinet.

cluster_cabinet Corrosives Cabinet cluster_acid Organic Acids cluster_incompatible DO NOT STORE HERE Compound 2-(3-Chlorophenyl)-2,2- difluoroacetic acid Bases Bases (e.g., NaOH) Oxidizers Oxidizers (e.g., Nitric Acid) Metals Reactive Metals (e.g., Na)

Caption: Chemical segregation within a storage cabinet.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to minimizing harm.

Spill Response Protocol
  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and call for emergency response.

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers.

  • Contain (if safe): For small, manageable spills, don the full PPE ensemble.

  • Neutralize & Absorb:

    • Solid Spill: Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled waste container.[7]

    • Liquid Spill (Solution): Cover the spill with a neutralizer suitable for acids (e.g., sodium bicarbonate). Once fizzing stops, absorb the mixture with an inert material like vermiculite or sand.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Place all contaminated materials (absorbent, PPE) into a sealed, properly labeled hazardous waste container.

The following workflow outlines the decision-making process for spill response.

Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small Small & Contained? Assess->Small Evacuate Evacuate Area Call Emergency Response Small->Evacuate No DonPPE Don Full PPE Small->DonPPE Yes Report Report Incident Evacuate->Report Contain Contain & Neutralize Spill DonPPE->Contain Clean Decontaminate Area Contain->Clean Dispose Package & Label Waste Clean->Dispose Dispose->Report

Caption: Spill response workflow.

Waste Disposal Protocol

Waste containing this compound is classified as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.

Waste Classification

As a chlorinated and fluorinated organic compound, this waste must be classified as Halogenated Organic Waste .[10] It must not be mixed with non-halogenated solvent waste, as this complicates and increases the cost of disposal, which is typically high-temperature incineration.[6]

Step-by-Step Disposal Procedure
  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a screw-top cap. The container must be clearly labeled.

  • Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (and any solvents used). Do not use abbreviations.[9]

    • The specific hazard class (Corrosive, Toxic).

  • Collection: Collect all waste, including contaminated solids (e.g., paper towels, gloves) and solutions, in the labeled container.

  • Segregation: Keep the halogenated waste container separate from other waste streams, particularly non-halogenated organic waste.[10]

  • Storage: Store the waste container in a designated satellite accumulation area. Keep the container closed at all times except when adding waste.[9]

  • Disposal Request: When the container is full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its hazards and strict adherence to the protocols outlined in this guide. By integrating these procedures into standard laboratory operations, researchers can mitigate risks, ensure the validity of their experimental outcomes, and maintain a safe working environment.

References

Application Note: Derivatization of 2-(3-Chlorophenyl)-2,2-difluoroacetic Acid for High-Throughput Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Fluorinated Carboxylic Acids

2-(3-Chlorophenyl)-2,2-difluoroacetic acid is a synthetic small molecule characterized by a carboxylic acid moiety, a phenyl ring substituted with a chlorine atom, and, most notably, two fluorine atoms on the alpha-carbon. The presence of these electron-withdrawing fluorine atoms significantly lowers the pKa of the carboxylic acid, enhancing its acidity and influencing its reactivity. This structural motif is of considerable interest in drug discovery, as fluorination can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

One such promising target is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides like anandamide.[] Inhibition of FAAH has emerged as a potential therapeutic strategy for managing pain, anxiety, and inflammatory disorders.[2][] Small molecule carboxylic acids are a known class of FAAH inhibitors, and this compound represents a scaffold with the potential for potent and selective inhibition.

However, the direct assessment of such small molecules in biological assays, particularly high-throughput screening (HTS) campaigns, can be challenging. The carboxylic acid group may limit cell permeability, and the lack of a suitable chromophore or fluorophore precludes the use of many common detection methods. Derivatization, the chemical modification of a compound to enhance its analytical properties, provides a powerful solution to these challenges. This application note provides a detailed guide to the derivatization of this compound for its application in a fluorometric bioassay for FAAH inhibition.

The Rationale for Derivatization: Enhancing Bioassay Compatibility

The primary objectives for derivatizing this compound for bioassays are twofold:

  • Introduction of a Reporter Group: To enable sensitive detection in a high-throughput format, a fluorescent tag is introduced. This allows for the indirect monitoring of the molecule's interaction with the target enzyme.

  • Modulation of Physicochemical Properties: Derivatization can alter the molecule's polarity and size, which can be optimized to improve its behavior in the assay system, such as its solubility in aqueous buffers.

This application note will focus on a robust derivatization strategy: amide bond formation with a fluorescently labeled amine. This approach is favored over esterification due to the generally greater stability of amides to hydrolysis in biological media.

Part 1: Derivatization Protocol - Fluorescent Labeling via Amide Coupling

The electron-withdrawing nature of the α,α-difluoro substituents in this compound can render the carboxylic acid less nucleophilic, making standard amide coupling conditions sluggish.[4] To overcome this, a highly efficient coupling reagent system is employed.

Protocol 1.1: Amide Coupling with BODIPY-FL-Hydrazide

This protocol details the coupling of this compound with BODIPY-FL-hydrazide, a bright and photostable green-emitting fluorophore.[][] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) activates the carboxylic acid to form a more reactive NHS-ester, which then readily reacts with the amine of the hydrazide.[5]

Materials:

  • This compound

  • BODIPY-FL-hydrazide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Mass Spectrometer (MS) for product characterization

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF.

    • Prepare a 10 mM stock solution of BODIPY-FL-hydrazide in anhydrous DMF.

    • Prepare a 100 mM stock solution of EDC in anhydrous DMF.

    • Prepare a 100 mM stock solution of NHS in anhydrous DMF.

    • Prepare a 1 M stock solution of DIPEA in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine 100 µL of the this compound stock solution (1 µmol, 1.0 equiv) with 15 µL of the NHS stock solution (1.5 µmol, 1.5 equiv).

    • Add 15 µL of the EDC stock solution (1.5 µmol, 1.5 equiv).

    • Vortex briefly and incubate at room temperature for 30 minutes to form the NHS-ester.

  • Amide Coupling:

    • To the activated carboxylic acid mixture, add 120 µL of the BODIPY-FL-hydrazide stock solution (1.2 µmol, 1.2 equiv).

    • Add 3 µL of the DIPEA stock solution (3 µmol, 3.0 equiv) to catalyze the reaction.

    • Vortex the mixture and incubate at room temperature for 4 hours, protected from light.

  • Purification:

    • Purify the reaction mixture by RP-HPLC using a C18 column and a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid).

    • Monitor the elution profile using a fluorescence detector (Excitation: ~495 nm, Emission: ~503 nm) and a UV detector.

    • Collect the fluorescent peak corresponding to the derivatized product.

    • Lyophilize the collected fractions to obtain the purified BODIPY-labeled this compound.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Workflow Diagram:

Derivatization_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification & Analysis start 2-(3-Chlorophenyl)-2,2- difluoroacetic acid reagents_act EDC, NHS in DMF activated_ester NHS-activated Ester reagents_act->activated_ester 30 min, RT fluorophore BODIPY-FL-hydrazide DIPEA coupled_product BODIPY-labeled Product (Crude) fluorophore->coupled_product 4 hr, RT, dark hplc RP-HPLC coupled_product->hplc final_product Purified BODIPY-labeled 2-(3-Chlorophenyl)-2,2- difluoroacetic acid hplc->final_product analysis LC-MS Analysis final_product->analysis FAAH_Assay cluster_components Assay Components cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism FAAH FAAH Enzyme Reaction FAAH + AAMCA FAAH->Reaction Binding Inhibitor binds to FAAH FAAH->Binding Substrate AAMCA (non-fluorescent) Substrate->Reaction Inhibitor Derivatized Test Compound (BODIPY-labeled) Inhibitor->Binding Product AMC (Fluorescent) Reaction->Product Hydrolysis No_Reaction Reduced or No Fluorescence Binding->No_Reaction

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic route and improve your yield.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of this compound. The primary synthetic route discussed involves a Reformatsky-type reaction followed by hydrolysis.

Question 1: Why is my yield of the intermediate, ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, consistently low?

A low yield in the Reformatsky reaction can be attributed to several factors, primarily related to the activation of zinc and the stability of the organozinc reagent.

Potential Causes and Solutions:

  • Poor Zinc Activation: The zinc metal must be activated to facilitate its oxidative insertion into the carbon-halogen bond of the ethyl bromodifluoroacetate or ethyl iododifluoroacetate.

    • Explanation: A layer of zinc oxide on the surface of the zinc powder can inhibit the reaction.

    • Solution: Activate the zinc powder immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and then ether, and drying under a vacuum. The use of activators like trimethylsilyl chloride (TMSCl) can also be beneficial.[1][2]

  • Moisture in the Reaction: The organozinc intermediate (Reformatsky reagent) is highly sensitive to moisture.

    • Explanation: Water will quench the organozinc reagent, preventing it from reacting with the 3-chlorobenzaldehyde.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Suboptimal Reaction Temperature: The temperature can influence the rate of formation and stability of the Reformatsky reagent.

    • Explanation: If the temperature is too low, the reaction may be sluggish. If it's too high, side reactions may occur.

    • Solution: The optimal temperature can vary. For the reaction with ethyl bromozinc-α,α-difluoroacetate, temperatures around -40°C have been used successfully in the presence of a chiral ligand.[2][3] It is recommended to start at a lower temperature and slowly warm the reaction mixture.

  • Inefficient Formation of the Reformatsky Reagent: The choice of the haloacetate ester can impact the ease of organozinc formation.

    • Explanation: Ethyl iododifluoroacetate is more reactive than ethyl bromodifluoroacetate and can lead to higher yields.

    • Solution: Consider using ethyl iododifluoroacetate if you are experiencing low yields with the bromo-analog. Good yields have been reported using ethyl iododifluoroacetate and diethylzinc to form the difluorinated Reformatsky reagent.[4]

Experimental Protocol: Optimized Reformatsky Reaction
  • Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a stream of dry nitrogen.

    • To the flask, add activated zinc powder (1.5 equivalents) and anhydrous THF as the solvent.

  • Reaction:

    • In a separate flask, prepare a solution of 3-chlorobenzaldehyde (1 equivalent) and ethyl iododifluoroacetate (1.2 equivalents) in anhydrous THF.

    • Add this solution dropwise to the zinc suspension at room temperature.

    • After the addition is complete, gently heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Question 2: I am observing significant byproduct formation. What are these impurities and how can I avoid them?

Byproduct formation is a common issue. Understanding the potential side reactions is key to mitigating them.

Common Byproducts and Prevention:

  • Wurtz-type Coupling: Self-coupling of the Reformatsky reagent can occur, leading to the formation of diethyl 2,2,3,3-tetrafluorosuccinate.

    • Explanation: This happens when the organozinc reagent reacts with another molecule of the haloacetate ester instead of the aldehyde.

    • Solution: Add the haloacetate ester slowly to the reaction mixture. Maintaining a low concentration of the haloacetate can favor the reaction with the aldehyde.

  • Dehalogenation of the Starting Material: The haloacetate can be reduced, leading to the formation of ethyl difluoroacetate.

    • Explanation: This can be promoted by impurities in the zinc or improper reaction conditions.

    • Solution: Use high-purity, well-activated zinc.

Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting start Significant Byproduct Formation Observed check_wurtz Wurtz Coupling Product Detected? (e.g., by GC-MS) start->check_wurtz slow_addition Slow down the addition of the haloacetate ester. check_wurtz->slow_addition Yes check_dehalogenation Dehalogenated Product Detected? check_wurtz->check_dehalogenation No slow_addition->check_dehalogenation zinc_purity Ensure high purity and proper activation of zinc. check_dehalogenation->zinc_purity Yes end Byproducts Minimized check_dehalogenation->end No zinc_purity->end

Caption: Troubleshooting decision tree for byproduct formation.

Question 3: The hydrolysis of my ethyl ester to the final carboxylic acid is incomplete or results in a low yield. How can I improve this step?

The hydrolysis of the difluoroacetate ester can be challenging due to the electron-withdrawing nature of the fluorine atoms.

Potential Issues and Solutions:

  • Insufficiently Strong Basic or Acidic Conditions: Standard hydrolysis conditions may not be sufficient for complete conversion.

    • Explanation: The difluoromethyl group makes the carbonyl carbon less electrophilic, slowing down the rate of hydrolysis.

    • Solution: Use a stronger base, such as a mixture of NaOH or KOH in a water/methanol or water/THF co-solvent system, and heat the reaction to ensure complete saponification. Alternatively, strong acidic conditions with reflux can be employed.

  • Product Degradation: The product may be unstable under harsh hydrolysis conditions.

    • Explanation: Prolonged heating in strong acid or base can potentially lead to decarboxylation or other side reactions.

    • Solution: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, proceed with the work-up immediately.

Experimental Protocol: Robust Hydrolysis of Ethyl 2-(3-Chlorophenyl)-2,2-difluoroacetate
  • Saponification:

    • Dissolve the ester (1 equivalent) in a mixture of methanol and water (3:1).

    • Add an excess of sodium hydroxide (3 equivalents) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Work-up and Acidification:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify with cold concentrated HCl until the pH is ~1-2.

    • A precipitate of the carboxylic acid should form.

  • Isolation and Purification:

    • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

II. Frequently Asked Questions (FAQs)

What is the general reaction scheme for the synthesis of this compound?

The most common synthetic route is a two-step process:

  • Reformatsky Reaction: 3-chlorobenzaldehyde reacts with an α-halo-α,α-difluoroacetate ester (e.g., ethyl bromodifluoroacetate) in the presence of activated zinc to form the corresponding β-hydroxy ester.

  • Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

reaction_scheme reactant1 3-Chlorobenzaldehyde intermediate Ethyl 2-(3-chlorophenyl)-2,2-difluoro-2-hydroxyacetate reactant1->intermediate reactant2 Ethyl Bromodifluoroacetate reactant2->intermediate reagents1 1. Activated Zn, THF 2. H3O+ workup product This compound intermediate->product reagents2 Hydrolysis (e.g., NaOH, H2O/MeOH, then H3O+)

References

Technical Support Center: Purification of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(3-chlorophenyl)-2,2-difluoroacetic acid (CAS No. 1027513-91-2). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. The unique combination of a carboxylic acid, a dichlorophenyl ring, and geminal fluorine atoms presents specific challenges that require a nuanced approach. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My final product shows a low or broad melting point after initial isolation. What are the likely impurities?

Answer: A low or broad melting point is a classic indicator of impurities. Based on common synthetic routes, such as the hydrolysis of a corresponding ester or nitrile, the primary impurities fall into several classes.[1][2]

  • Unreacted Starting Materials: If the synthesis involves the hydrolysis of an ester like ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, residual ester may remain. Similarly, starting materials from preceding steps can carry through.

  • Process-Related Impurities: These arise from side reactions during the synthesis. A potential impurity is the isomeric 2-(2- or 4-chlorophenyl)-2,2-difluoroacetic acid if the initial starting material was not isomerically pure.

  • Degradation Products: While generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to decarboxylation or other degradation pathways.

  • Inorganic Salts: Salts from reagents or pH adjustments (e.g., sodium sulfate, sodium chloride) can become trapped in the product if not adequately washed.[1]

To identify these, we recommend using a combination of analytical techniques such as ¹H NMR, ¹⁹F NMR, and LC-MS. The presence of ethyl group signals in the ¹H NMR would suggest residual ester, while LC-MS can help identify compounds with different mass-to-charge ratios.

Question 2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solute precipitates as a supercooled liquid. This is common with compounds that have relatively low melting points or when the chosen solvent is a very poor solvent.

Causality & Solution:

  • Cooling Rate is Too Fast: Rapid cooling does not give molecules sufficient time to orient into a crystal lattice. Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a cold bath (0-5 °C). Avoid shocking the solution by placing it directly in a freezer.

  • Solvent System is Inappropriate: The solvent may be too poor, causing the product to crash out of solution suddenly. Solution: Employ a two-solvent system.[3] Dissolve your compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, acetone) in which it is highly soluble. Then, slowly add a "poor" solvent (e.g., hexane, heptane) in which it is sparingly soluble, until the solution becomes faintly cloudy (turbid). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[3]

  • Presence of Impurities: Impurities can disrupt crystal lattice formation. If the issue persists, the crude product may be too impure for effective recrystallization. Solution: First, attempt purification by column chromatography to remove the bulk of the impurities and then recrystallize the resulting solid.[4]

Question 3: My NMR analysis shows a persistent impurity that I cannot remove even after multiple recrystallizations. What should I do?

Answer: This is a classic challenge that often occurs when an impurity has very similar solubility and polarity to the desired product, leading to co-crystallization.[4] In such cases, a separation technique based on a different physical principle is required.

Recommended Action: Chromatographic Purification While carboxylic acids can be challenging to purify on standard silica gel due to their tendency to streak, the following methods are effective:

  • Modified Normal-Phase Chromatography: Add a small amount of acetic acid (0.5-1%) to your mobile phase (e.g., Hexane/Ethyl Acetate). The acetic acid acts as a competitive binder to the active sites on the silica, preventing the target acid from tailing and allowing for better separation.

  • Reversed-Phase Chromatography (RP-HPLC): This is often the preferred method for purifying polar compounds like fluorinated carboxylic acids.[5][6] A C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) can provide excellent resolution.[5][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity of this compound?

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase C18 column with a UV detector (monitoring around 210 nm and 254 nm) is ideal.[5] Purity is determined by the area percentage of the main peak. LC-MS can be used for simultaneous purity assessment and mass confirmation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential. ¹H NMR will confirm the aromatic proton splitting patterns. ¹⁹F NMR is particularly sensitive and can detect trace fluorine-containing impurities.

  • Melting Point: A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity.

  • Elemental Analysis: Provides the percentage composition of C, H, Cl, and F, which should match the theoretical values for the molecular formula C₈H₅ClF₂O₂.[9]

Q2: What are the recommended storage and handling procedures for this compound?

This compound is a carboxylic acid and should be handled with appropriate care.

  • Handling: Use in a well-ventilated area or a fume hood.[10] Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid contact with skin and eyes, and avoid inhalation.[12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[10]

Q3: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Rule of Thumb: "Like dissolves like." Given the polar carboxylic acid group and the relatively nonpolar chlorophenyl group, a solvent of intermediate polarity often works well.

  • Screening: Test solubility in small amounts of various solvents. Good candidates often include toluene, ethyl acetate, or mixtures like ethyl acetate/heptane or acetone/hexane.[3] Water is generally not a good choice for this molecule due to the hydrophobic phenyl ring.[3]

Solvent SystemPolarityRationale & Use Case
Toluene Low-MediumGood for crystallizing aromatic compounds. High boiling point allows for a large solubility differential.
Ethyl Acetate / Heptane Medium / LowA versatile two-solvent system. Dissolve in hot ethyl acetate, add heptane until cloudy, then clarify with heat and cool slowly.[3]
Acetone / Hexane High / LowSimilar to the above, but acetone's lower boiling point makes it easier to remove during drying.[3]
Isopropanol / Water High / HighCan be effective if the compound has some water solubility. The ratio can be tuned to optimize recovery.[13]

Visualized Workflows & Protocols

Diagram 1: Purification Strategy Decision Tree

This diagram outlines a logical approach to selecting the appropriate purification method based on the initial assessment of your crude product.

Purification_Strategy start Crude Product Analysis (TLC, NMR, LC-MS) purity_check Purity > 95%? start->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize Yes chromatography Column Chromatography purity_check->chromatography No oiling_out Product 'Oiling Out'? recrystallize->oiling_out persistent_impurity Impurity Persists? recrystallize->persistent_impurity After 1-2 attempts success Pure Product (>99%) chromatography->success oiling_out->success No solvent_opt Optimize Solvent System (e.g., use co-solvent) & Control Cooling Rate oiling_out->solvent_opt Yes solvent_opt->recrystallize persistent_impurity->chromatography Yes persistent_impurity->success No

Caption: Decision tree for selecting a purification method.

Protocol 1: Optimized Recrystallization

This protocol provides a step-by-step method for purifying the title compound via a two-solvent system, which is effective for preventing oiling out.[14]

  • Solvent Selection: Based on small-scale trials, select a "good" solvent (e.g., ethyl acetate) and a "poor" solvent (e.g., heptane).

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent required to fully dissolve the solid at reflux temperature. Stir continuously.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness (turbidity) is observed.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures the solution is perfectly saturated.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold "poor" solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Quality Control: Confirm the purity of the recrystallized product by measuring its melting point and running an HPLC or NMR analysis.

Diagram 2: Column Chromatography Workflow for an Acidic Compound

This diagram illustrates the key steps for purifying an acidic compound using modified flash chromatography.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry in Mobile Phase pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Dissolve Crude Product in Minimal Solvent elute Elute with Mobile Phase (e.g., Hexane/EtOAc + 0.5% AcOH) load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions (TLC) collect->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions evaporate Evaporate Solvent (Rotary Evaporator) pool_fractions->evaporate final_product final_product evaporate->final_product Final Pure Product

Caption: Workflow for purification via flash column chromatography.

References

stability of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Chlorophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions to address stability challenges you may encounter during your experiments. Our goal is to provide you with the expertise and methodologies to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors. The most critical are pH, solvent choice, temperature, and light exposure . As a carboxylic acid, the molecule's state of ionization is pH-dependent, which can significantly alter its reactivity and solubility.[1][2] The strong carbon-fluorine bonds generally confer high thermal and metabolic stability.[3][4] However, the aromatic chlorine substituent and the carboxylic acid group are potential sites for degradation under specific stress conditions.

Q2: I'm dissolving the compound in water. What should I be aware of?

A2: this compound, like many halogenated aromatic carboxylic acids, is expected to have limited water solubility.[3] The solubility is highly pH-dependent; it will be less soluble at low pH (acidic conditions) where it exists predominantly in its neutral, undissociated form, and more soluble at neutral to high pH where it forms the carboxylate salt.[1][2] For consistent results, using a buffered aqueous solution is highly recommended. The parent compound, difluoroacetic acid, has a pKa of 1.33, indicating it is a relatively strong acid.[5] While the chlorophenyl group will modify this, the compound will likely be ionized at physiological pH.

Q3: Which organic solvents are recommended for this compound?

A3: Based on the structure, polar aprotic solvents such as dimethyl sulfoxide (DMSO) , dimethylformamide (DMF), and tetrahydrofuran (THF) are likely to be good solvents.[3] Alcohols like methanol and ethanol should also be suitable. Solubility in non-polar solvents like hexanes or toluene is expected to be low. When choosing a solvent, always consider its potential for reactivity. For example, protic solvents like methanol or ethanol could potentially form esters with the carboxylic acid group, especially at elevated temperatures or in the presence of acidic or basic catalysts.

Q4: Is this compound sensitive to light?

A4: Aromatic compounds can be susceptible to photolytic degradation. While fluorine motifs often exhibit high stability under photolysis, the presence of the chlorophenyl group could make the molecule susceptible to degradation upon exposure to UV light.[6][7][8] It is a standard practice in drug development to conduct photostability studies as outlined in ICH guideline Q1B. As a precaution, we recommend preparing and storing solutions of this compound in amber vials or protecting them from light.

Q5: How does temperature affect the stability of this compound?

A5: The difluoroacetic acid moiety is generally thermally stable.[9] The thermal decomposition of the parent difluoroacetic acid in the gas phase occurs at high temperatures (254–382 °C).[10] In solution, degradation is more likely to be influenced by interactions with the solvent at elevated temperatures. For long-term storage of solutions, refrigeration (2-8 °C) or freezing (-20 °C) is advisable, provided the compound remains soluble at these temperatures and the solvent is appropriate for such conditions. Always perform freeze-thaw cycle studies to ensure compound integrity if solutions will be repeatedly frozen and thawed.[11]

Troubleshooting Guide: Investigating Stability Issues

If you are observing inconsistent results, loss of potency, or the appearance of unknown peaks in your analysis, a stability issue may be the root cause. This guide provides a systematic approach to identifying and resolving these problems.

Issue 1: Inconsistent Analytical Results or Loss of Compound Over Time

This is the most common indicator of compound instability in your experimental matrix. The solution is to perform a forced degradation study to rapidly identify conditions that cause the compound to degrade. This will help you establish safe handling and storage procedures.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in Acetonitrile or DMSO) prep_samples Dilute Stock into Stress Condition Solvents prep_stock->prep_samples acid Acidic Hydrolysis (e.g., 0.1 M HCl) prep_samples->acid base Basic Hydrolysis (e.g., 0.1 M NaOH) prep_samples->base oxidation Oxidative (e.g., 3% H2O2) prep_samples->oxidation thermal Thermal (e.g., 60°C in Solvent) prep_samples->thermal photo Photolytic (ICH Q1B Light Exposure) prep_samples->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare to Control (T=0) Sample analyze->compare

Caption: Workflow for conducting a forced degradation study.

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[12][13]

  • Prepare a Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a stable organic solvent like acetonitrile.

  • Prepare Stress Samples: Dilute the stock solution into various aqueous and organic solvent systems to be tested. A typical target concentration is 0.1 mg/mL. Include a control sample stored at 5°C in the dark.

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to a sample solution to achieve a final concentration of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to a sample solution to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature. Basic conditions often lead to faster degradation.

    • Oxidative Degradation: Add a small volume of 30% hydrogen peroxide to a sample solution to achieve a final concentration of ~3% H2O2. Incubate at room temperature.

    • Thermal Degradation: Incubate a sample solution (in the solvent of interest) at an elevated temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose a sample solution to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Analyze Samples: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.

    • Analyze all samples using a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution of water/acetonitrile containing 0.1% formic acid or trifluoroacetic acid).

  • Evaluate Results: Compare the chromatograms of the stressed samples to the time-zero control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). Aim for 5-20% degradation to ensure the method is challenged appropriately.[12]

Issue 2: Unexpected Peaks in Chromatogram

The appearance of unexpected peaks can be due to degradation products, impurities from the solvent, or interactions with excipients in a formulation.

  • Run a Solvent Blank: Inject the solvent used to prepare your sample. This will identify any impurities originating from the solvent itself.

  • Check for Co-elution: If you have a mass spectrometer, analyze the unexpected peak to see if its mass corresponds to a known or predicted degradant. Potential degradation pathways could include hydrolysis of the carboxylic acid (unlikely), decarboxylation at very high temperatures, or reactions involving the chlorophenyl ring.

  • Review Sample Preparation: Was the sample exposed to high temperatures, incompatible pH, or prolonged light exposure during preparation?

  • Use the Data from Forced Degradation: Compare the retention times of the unexpected peaks with those generated during your forced degradation study. This can help you identify the degradation pathway causing the issue.

Data Summary and Interpretation
ConditionSolventTime (hours)Initial Purity (%)Purity after Stress (%)Degradation (%)No. of DegradantsObservations
Control (5°C, dark)Acetonitrile:Water (1:1)2499.899.70.10No significant change
0.1 M HCl (60°C)Acetonitrile:Water (1:1)899.895.24.61Minor degradation observed
0.1 M NaOH (RT)Acetonitrile:Water (1:1)499.888.511.32Significant degradation
3% H₂O₂ (RT)Acetonitrile:Water (1:1)2499.899.50.30Highly stable to oxidation
Thermal (80°C)DMSO2499.898.90.91Stable, minor degradant
Photolytic (ICH Q1B)Acetonitrile:Water (1:1)2499.892.17.73Moderate light sensitivity

This is example data and should be replaced with your experimental findings.

References

Technical Support Center: Synthesis of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-chlorophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important fluorinated building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds through one of two primary routes:

  • The Reformatsky Reaction: This classic carbon-carbon bond-forming reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. In this case, ethyl bromodifluoroacetate reacts with 3-chlorobenzaldehyde to form an intermediate β-hydroxy ester, which is then hydrolyzed to the desired carboxylic acid.

  • Hydrolysis of a Nitrile Intermediate: This two-step approach involves the synthesis of 2-(3-chlorophenyl)-2,2-difluoroacetonitrile, followed by hydrolysis under acidic or basic conditions to yield the final carboxylic acid product.

Both methods are effective, but each presents a unique set of potential challenges and side reactions. This guide will address the most common issues for each route.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Route 1: The Reformatsky Reaction Approach

The Reformatsky reaction is a powerful tool for the synthesis of β-hydroxy esters. However, careful control of reaction conditions is crucial to avoid the formation of byproducts.

Problem 1: Low Yield of the Desired β-Hydroxy Ester Intermediate

Potential Cause A: Inactive Zinc The activation of zinc is critical for the oxidative insertion into the carbon-halogen bond of ethyl bromodifluoroacetate.[1][2] If the zinc surface is oxidized, the reaction will be sluggish or fail to initiate.

  • Solution:

    • Activate the zinc dust prior to use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.

    • A small amount of iodine can be added to the reaction mixture to etch the zinc surface and initiate the reaction.[1]

Potential Cause B: Self-Condensation of Ethyl Bromodifluoroacetate The organozinc reagent, or 'Reformatsky enolate', can react with another molecule of ethyl bromodifluoroacetate, leading to the formation of ethyl 4-bromo-2,4-difluoro-3-oxobutanoate.

  • Solution:

    • Maintain a low concentration of the organozinc reagent by adding the ethyl bromodifluoroacetate slowly to the mixture of zinc and 3-chlorobenzaldehyde.

    • Ensure the reaction temperature is kept moderate, as higher temperatures can favor self-condensation.

Potential Cause C: Reduction of 3-Chlorobenzaldehyde The organozinc reagent can act as a reducing agent, converting 3-chlorobenzaldehyde to 3-chlorobenzyl alcohol.

  • Solution:

    • Use a stoichiometric amount of the organozinc reagent. An excess of the reagent can lead to increased reduction of the aldehyde.

    • Perform the reaction at a lower temperature to favor the desired nucleophilic addition over reduction.

Problem 2: Formation of an α,β-Unsaturated Ester Byproduct

Potential Cause: Dehydration of the β-Hydroxy Ester The intermediate β-hydroxy ester can undergo dehydration, especially during workup or purification under acidic or basic conditions, to yield ethyl 2-(3-chlorophenyl)-3,3-difluoroacrylate.[3][4][5][6][7]

  • Solution:

    • Maintain a neutral pH during the workup. Use a mild acid, such as a saturated solution of ammonium chloride, to quench the reaction.

    • Avoid excessive heating during purification. If distillation is used, perform it under reduced pressure to keep the temperature low.

    • If possible, purify the β-hydroxy ester intermediate by column chromatography using a neutral stationary phase like silica gel.

Route 2: Hydrolysis of 2-(3-Chlorophenyl)-2,2-difluoroacetonitrile

The hydrolysis of the nitrile intermediate is a straightforward method, but incomplete reaction or side reactions can occur depending on the conditions.

Problem 1: Incomplete Hydrolysis and Isolation of the Amide Intermediate

Potential Cause: Insufficiently Forcing Reaction Conditions The hydrolysis of nitriles proceeds through an amide intermediate.[8][9][10][11] If the reaction conditions (temperature, reaction time, or concentration of acid/base) are not vigorous enough, the reaction may stop at the amide stage, resulting in the isolation of 2-(3-chlorophenyl)-2,2-difluoroacetamide.

  • Solution:

    • Acidic Hydrolysis: Increase the concentration of the acid (e.g., from 6M HCl to 12M HCl) and/or prolong the reaction time at reflux. Acidic hydrolysis generally favors the formation of the carboxylic acid.[8][9][10]

    • Basic Hydrolysis: Use a higher concentration of base (e.g., 40% NaOH) and ensure the reaction is heated to a sufficient temperature for an adequate duration. Note that basic hydrolysis will initially form the carboxylate salt, which must be acidified in a separate workup step to yield the carboxylic acid.[10]

Problem 2: Low Yield and Formation of Tar-like Byproducts

Potential Cause: Decomposition under Harsh Conditions While forcing conditions are necessary for complete hydrolysis, excessively harsh conditions (very high temperatures or prolonged reaction times) can lead to decomposition of the starting material or product, especially with activated aromatic systems.

  • Solution:

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Gradually increase the reaction temperature to find the minimum temperature required for complete conversion within a reasonable timeframe.

    • Consider using a milder, two-step procedure where the amide is first isolated and then subjected to a second hydrolysis step under optimized conditions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

Both routes are viable and the choice often depends on the availability of starting materials and the scale of the reaction. The Reformatsky reaction is a one-pot process to the intermediate ester, which can be advantageous. The nitrile hydrolysis route involves an additional step but may be easier to control and purify on a larger scale.

Q2: How can I effectively purify the final product?

Purification of this compound can be challenging due to its polarity and potential for co-crystallization with byproducts.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., toluene/hexanes or water) is often effective for removing less polar impurities.

  • Column Chromatography: For small-scale purifications or to remove stubborn impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes with 1% acetic acid can be employed.

  • Extraction: Acid-base extraction can be a powerful purification tool. The crude product can be dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a dilute basic solution (e.g., saturated sodium bicarbonate). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities. Finally, acidification of the aqueous layer with a strong acid (e.g., HCl) followed by extraction with an organic solvent will yield the purified carboxylic acid.

Q3: What are the key analytical techniques to monitor the reaction and assess product purity?

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of products. A typical eluent system would be a mixture of ethyl acetate and hexanes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are invaluable for confirming the structure of the desired product and identifying fluorinated byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring reaction progress and identifying the molecular weights of components in the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate via Reformatsky Reaction
  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust (1.2 eq).

  • Add a solution of 3-chlorobenzaldehyde (1.0 eq) in anhydrous THF.

  • Gently heat the mixture to reflux.

  • Slowly add a solution of ethyl bromodifluoroacetate (1.1 eq) in anhydrous THF via the dropping funnel over 1 hour.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of 2-(3-chlorophenyl)-2,2-difluoroacetonitrile

Acidic Hydrolysis:

  • To a round-bottom flask equipped with a reflux condenser, add 2-(3-chlorophenyl)-2,2-difluoroacetonitrile (1.0 eq) and concentrated hydrochloric acid (10-20 eq).

  • Heat the mixture to reflux and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

The Reformatsky Reaction Pathway and Common Side Reactions

reformatsky_pathway start_aldehyde 3-Chlorobenzaldehyde intermediate β-Hydroxy Ester Intermediate start_ester Ethyl Bromodifluoroacetate reformatsky_reagent Reformatsky Reagent (Organozinc Enolate) start_ester->reformatsky_reagent + Zn zinc Zn reformatsky_reagent->intermediate + 3-Chlorobenzaldehyde side_product2 Self-Condensation Product reformatsky_reagent->side_product2 + Ethyl Bromodifluoroacetate side_product3 Reduced Aldehyde (3-Chlorobenzyl Alcohol) reformatsky_reagent->side_product3 Reduction product 2-(3-Chlorophenyl)-2,2- difluoroacetic Acid intermediate->product Hydrolysis side_product1 Dehydrated Product (α,β-Unsaturated Ester) intermediate->side_product1 Dehydration (Heat, Acid/Base) hydrolysis Hydrolysis

Caption: Main pathway and side reactions in the Reformatsky synthesis.

Nitrile Hydrolysis Pathway and Incomplete Reaction

nitrile_hydrolysis start_nitrile 2-(3-Chlorophenyl)-2,2- difluoroacetonitrile amide_intermediate Amide Intermediate start_nitrile->amide_intermediate Hydrolysis Step 1 product_acid 2-(3-Chlorophenyl)-2,2- difluoroacetic Acid amide_intermediate->product_acid Hydrolysis Step 2 conditions1 H₂O, H⁺ or OH⁻ (Mild Conditions) conditions2 H₂O, H⁺ or OH⁻ (Forcing Conditions)

Caption: Stepwise hydrolysis of the nitrile intermediate.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-chlorophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

I. Reaction Overview and Key Principles

The synthesis of this compound typically involves the introduction of a difluoroacetic acid moiety to a 3-chlorophenyl precursor. A common and effective method is the copper-catalyzed cross-coupling reaction between a 3-chlorophenyl source and a difluoroacetate synthon, such as ethyl bromodifluoroacetate, followed by hydrolysis. This approach offers a direct route to the target molecule.

An alternative, though less direct, pathway could be a modified Reformatsky-type reaction, where an organozinc reagent is generated from ethyl bromodifluoroacetate.[1][2][3] However, for the arylation of the difluoroacetate, a transition metal-catalyzed cross-coupling is generally more efficient.

This guide will focus on optimizing the copper-catalyzed cross-coupling reaction, as it represents a more modern and widely applicable method for this transformation.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

A. Low or No Product Yield

Q1: I am observing very low or no formation of my desired product, ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate. What are the likely causes?

A1: Low or no product yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the most common culprits:

  • Inactive Catalyst: The copper catalyst is the heart of this reaction. Its activity can be compromised by impurities or improper handling. Ensure you are using a high-purity copper source and that it has not been exposed to air or moisture for extended periods.

  • Poor Quality Reagents: The purity of your starting materials, particularly the 3-chlorophenyl precursor and ethyl bromodifluoroacetate, is critical. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Presence of Moisture: Ethyl bromodifluoroacetate is highly sensitive to moisture and can hydrolyze, rendering it inactive.[4] All glassware should be thoroughly dried, and anhydrous solvents must be used. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[5][6]

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of reaction and the stability of the catalyst and reagents. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if it is too high, it could lead to the decomposition of the catalyst or starting materials. An optimization of the reaction temperature is often necessary.

dot

cluster_yield Low or No Product Yield inactive_catalyst Inactive Catalyst poor_reagents Poor Quality Reagents moisture Presence of Moisture temp Suboptimal Temperature troubleshooting Troubleshooting Steps troubleshooting->inactive_catalyst troubleshooting->poor_reagents troubleshooting->moisture troubleshooting->temp

Caption: Key factors contributing to low product yield.

B. Side Reactions and Impurities

Q2: I am observing significant side product formation. What are the most common side reactions in this synthesis?

A2: The formation of side products can complicate purification and reduce the overall yield. Here are some common side reactions to consider:

  • Homocoupling of the Aryl Precursor: The 3-chlorophenyl starting material can undergo homocoupling to form 3,3'-dichlorobiphenyl. This is often more prevalent at higher reaction temperatures or with certain catalyst systems.

  • Decomposition of Ethyl Bromodifluoroacetate: As mentioned, this reagent is moisture-sensitive. In the presence of water, it can decompose, leading to the formation of various byproducts.

  • Formation of Protodehalogenated Product: The 3-chlorophenyl starting material may be reduced to chlorobenzene, especially if there are sources of protons in the reaction mixture.

Q3: How can I minimize the formation of these side products?

A3: Minimizing side reactions requires careful control over the reaction conditions:

  • Optimize Catalyst and Ligand: The choice of copper catalyst and, if applicable, a supporting ligand can significantly influence the selectivity of the reaction. Screening different copper sources (e.g., CuI, Cu(OTf)₂) and ligands can help to suppress homocoupling.

  • Strict Anhydrous Conditions: To prevent the decomposition of ethyl bromodifluoroacetate, ensure all components of the reaction are rigorously dried.[5][6]

  • Control of Reaction Temperature: A lower reaction temperature may help to reduce the rate of side reactions relative to the desired cross-coupling.

C. Reaction Monitoring and Work-up

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of your starting materials and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to get a more quantitative assessment of the reaction progress and to identify any major side products.

Q5: What is the recommended work-up and purification procedure for this compound?

A5: After the initial cross-coupling reaction to form the ester, a hydrolysis step is required to obtain the final carboxylic acid.

  • Work-up of the Ester: Once the cross-coupling reaction is complete, the reaction mixture is typically quenched with an aqueous solution (e.g., saturated ammonium chloride). The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried, and concentrated.

  • Purification of the Ester: The crude ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate can be purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using a base (e.g., NaOH or KOH) in a suitable solvent mixture (e.g., THF/water or ethanol/water), followed by acidification with a strong acid (e.g., HCl).

  • Final Purification: The resulting this compound can be purified by recrystallization or column chromatography.

III. Optimized Experimental Protocol

The following is a generalized, optimized protocol for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and available reagents.

Step 1: Synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
  • Preparation: To an oven-dried Schlenk flask, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the 3-chlorophenyl precursor (1.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[6]

  • Solvent and Reagents: Add anhydrous solvent (e.g., DMF or DMSO) via syringe, followed by ethyl bromodifluoroacetate (1.2-1.5 eq.).[4]

  • Reaction: Heat the reaction mixture to the optimized temperature (typically between 80-120 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound
  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 v/v). Add NaOH (2.0-3.0 eq.) and stir at room temperature until the ester is consumed (monitor by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Purification: Purify the final product by recrystallization or column chromatography.

dot

cluster_workflow Experimental Workflow start Start step1 Step 1: Cross-Coupling (Formation of Ester) start->step1 step2 Step 2: Hydrolysis (Formation of Acid) step1->step2 end End Product step2->end

Caption: A simplified experimental workflow.

IV. Analytical Characterization

Q6: What are the expected analytical data for this compound?

A6: The structure of the final product should be confirmed by a combination of NMR spectroscopy and mass spectrometry.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 3-chlorophenyl group.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and should show a singlet for the two equivalent fluorine atoms. The chemical shift will be characteristic of a difluoroacetic acid derivative.[7]

  • ¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the carboxylic acid carbon, and the carbon bearing the two fluorine atoms (which will appear as a triplet due to C-F coupling).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of this compound (C₈H₅ClF₂O₂), which is approximately 206.58 g/mol .[8][9]

V. Data Summary Table

ParameterRecommended Range/ValueRationale
Catalyst Loading 5-10 mol%Balances reaction rate and cost.
Ligand Loading 10-20 mol%Stabilizes the catalyst and promotes the desired reaction.
Ethyl Bromodifluoroacetate 1.2-1.5 equivalentsA slight excess drives the reaction to completion.
Reaction Temperature 80-120 °CNeeds to be optimized for the specific substrate and catalyst system.
Reaction Time 12-24 hoursDependent on temperature and substrate reactivity.
Hydrolysis Base 2.0-3.0 equivalentsEnsures complete conversion of the ester to the carboxylic acid.

VI. References

  • Benchchem. (2025). Technical Support Center: N,N-Difluoromethanamine & N-Difluoromethylation Reactions.

  • Enamine. (n.d.). Ethyl bromodifluoroacetate. Retrieved from --INVALID-LINK--

  • Cambridge University Press. (n.d.). Reformatsky Reaction.

  • Benchchem. (2025). Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol.

  • The Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective.

  • The Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective.

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from --INVALID-LINK--

  • Pharmd Guru. (n.d.). 28. REFORMATSKY REACTION.

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction.

  • ResearchGate. (n.d.). Preparation of difluoromethylated derivatives of drug compounds.

  • Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.

  • The Royal Society of Chemistry. (n.d.). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid.

  • MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides.

  • PMC. (n.d.). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ.

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.

  • American Elements. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Reformatsky Reaction.

  • Beilstein Journal of Organic Chemistry. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.

  • MDPI. (2025). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3.

  • ResearchGate. (n.d.). Synthesis and Reactivity of (18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids.

  • European Patent Office. (2013). METHOD FOR PURIFYING DIFLUOROACETIC ACID CHLORIDE.

  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents.

  • PMC. (2017). Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides.

  • WIPO Patentscope. (2012). METHOD FOR PURIFYING DIFLUOROACETIC ACID CHLORIDE.

  • (n.d.). A Three-Pronged Approach to the Development of New Trifluoromethylation Reactions Fluorinated molecules continue to be of major.

  • Sigma-Aldrich. (n.d.). Ethyl bromodifluoroacetate 98 667-27-6.

  • Uhrín Group. (n.d.). Publications.

  • PubChem. (n.d.). 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. Retrieved from --INVALID-LINK--

  • Fluorochem. (n.d.). 2,2-Difluoro-2-(4-chlorophenyl)acetic acid.

  • ResearchGate. (2025). Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder.

  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.

  • SpectraBase. (n.d.). Difluoroacetic acid - Optional[19F NMR] - Chemical Shifts.

  • Arctom Scientific. (n.d.). CAS NO. 1027513-91-2 | this compound.

  • CymitQuimica. (n.d.). 2,2-Difluoro-2-(3-chlorophenyl)acetic acid.

  • Google Patents. (n.d.). Preparation method for aromatic difluoroacetic acid ester.

  • ResearchGate. (2017). Some Notes on the Chlorogenic Acids. 2. NMR Characterisation Version 3 January 2017.

  • PubMed. (2025). Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS.

References

Technical Support Center: Crystallization of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid (Formula: C₈H₅ClF₂O₂). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. As a halogenated aromatic carboxylic acid, its crystallization behavior is governed by a delicate interplay of solubility, supersaturation, and purity.[1][2] This guide provides not just procedural steps but also the underlying principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during crystallization.

Q1: I've followed my procedure, but no crystals are forming, even after cooling. What should I do?

A: This is a classic sign that your solution is not supersaturated. Supersaturation is the essential driving force for crystallization. If the concentration of your compound is below its solubility limit at a given temperature, crystals will not form.

  • Immediate Actions:

    • Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure, solid this compound, add a single, tiny crystal to the solution. This "seed" acts as a template for further crystal formation.[3]

    • Reduce Solvent Volume: If induction methods fail, your solution is likely too dilute. Gently heat the solution to boiling and evaporate a portion of the solvent (e.g., 10-15% of the volume). Allow it to cool again slowly.[4] Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation.

    • Extend Cooling Time: Place the sealed flask in a colder environment, such as a refrigerator (if the solvent's freezing point allows) or an ice bath, and leave it undisturbed for a longer period.

  • Causality Check:

    • Was too much solvent added initially? It is critical to use the minimum amount of hot solvent to fully dissolve the crude solid.

    • Is the chosen solvent appropriate? The compound may be too soluble in your selected solvent, even at low temperatures.

Q2: My compound separated as liquid droplets or a sticky goo instead of a solid. What is "oiling out" and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an immiscible liquid instead of a crystalline solid.[4] This is highly detrimental to purification because impurities are often more soluble in the oily product than in the solvent, leading to impure, amorphous material.

  • Common Causes:

    • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound.

    • Excessive Supersaturation: Cooling the solution too quickly can cause the compound to separate from solution at a higher temperature where it is still molten.

  • Corrective Protocol:

    • Re-dissolve: Heat the mixture until the oil completely redissolves into the solvent.

    • Add More Solvent: Add a small amount (e.g., 5-10% of the total volume) of the primary ("good") solvent. This lowers the saturation point, requiring a lower temperature for the compound to precipitate, which may be below its melting point.[4]

    • Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a large beaker) to ensure a very slow cooling rate. This allows the solution to reach a temperature below the compound's melting point before crystallization begins.

    • Consider Pre-Purification: If oiling out persists, it strongly indicates a high impurity load. An acid-base extraction is highly effective for purifying carboxylic acids before the final crystallization step (see Protocol 3.3).[5][6]

Q3: The moment I started cooling, a large amount of fine powder crashed out of solution. Is this okay?

A: This is not ideal. Rapid precipitation, or "crashing out," leads to the formation of very small crystals (crystallites) that have a high surface area and tend to trap impurities from the mother liquor.[4] This defeats the purpose of crystallization as a purification technique. The goal is slow, ordered growth which allows impurities to remain in the solution.

  • Underlying Cause: The solution was too highly supersaturated. This happens when the solution is too concentrated or the temperature is dropped too suddenly. In anti-solvent crystallization, this can be caused by adding the anti-solvent too quickly.[7][8]

  • Solution:

    • Re-heat and Dilute: Place the flask back on the heat source to re-dissolve the precipitate.

    • Add More Solvent: Add a small excess of the hot solvent to slightly decrease the concentration.[4]

    • Ensure Slow Cooling: Allow the flask to cool to room temperature on the benchtop, insulated from cold surfaces, before moving to an ice bath. An ideal crystallization should see the first crystals appear after 5-15 minutes of cooling, with continued growth over 20-60 minutes.[4]

Q4: My final yield of pure crystals is very low. How can I improve it?

A: Low yield can result from several factors, from using too much solvent to premature filtration.

  • Troubleshooting Steps:

    • Check Solvent Volume: The most common cause is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even when cold. Next time, use the minimum amount of hot solvent required for dissolution.

    • Maximize Precipitation: Ensure the solution has been thoroughly cooled before filtration. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid.

    • Recover a Second Crop: Do not discard the mother liquor (the filtrate) immediately. You can often recover a "second crop" of crystals by boiling off a portion of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.

    • Minimize Transfer Loss: Ensure all crystals are quantitatively transferred during filtration. Use a small amount of the ice-cold filtrate to rinse any remaining crystals from the flask onto the filter paper. Using fresh, warm solvent for rinsing will dissolve your product and decrease your yield.

Section 2: In-Depth Troubleshooting & Optimization

For persistent issues, a more systematic approach is required. This section details methodologies for solvent selection and impurity management.

Guide 2.1: Systematic Solvent System Selection

The choice of solvent is the most critical parameter in crystallization.[9] An ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C). For a compound like this compound, a mixed-solvent or "anti-solvent" system is often highly effective.[10][11]

G A Start: Select 3-4 Potential Solvents (Varying Polarity) B Test Solubility (small scale): ~10mg compound + 0.5mL solvent A->B C Soluble at Room Temp? B->C D Insoluble at Room Temp. Heat to Boiling. C->D No H Potential 'Good' Solvent for Anti-Solvent System C->H Yes E Soluble when Hot? D->E F IDEAL for Single-Solvent Cooling Crystallization E->F Yes G Insoluble when Hot. Discard Solvent. E->G No I Select a Miscible 'Poor' Solvent (Anti-Solvent) where compound is insoluble H->I J Perform Anti-Solvent Crystallization (Protocol 3.2) I->J

Recommended Solvents for Screening

The table below provides a starting point for solvent selection, ordered by decreasing polarity. A good anti-solvent pair consists of a "good" solvent in which the compound is soluble, and a miscible "poor" solvent (anti-solvent) in which it is not.[3]

Solvent ClassGood Solvent CandidatesPotential Anti-Solvents
Polar Protic Methanol, EthanolWater, Heptane/Hexane
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile[12]Heptane/Hexane, Toluene
Aromatic TolueneHeptane/Hexane

Procedure: Start by finding a solvent that readily dissolves the compound at room temperature (e.g., Acetone). Then, select a miscible anti-solvent where the compound is insoluble (e.g., Heptane). See Protocol 3.2 for the full method.

Guide 2.2: Managing Impurities

Impurities are the primary antagonist of successful crystallization. They can inhibit nucleation, cause oiling out, and become incorporated into the crystal lattice, reducing final product purity.[13][14][15][16] For carboxylic acids, the most common impurities are unreacted starting materials or by-products from the synthesis.[17][18]

G cluster_0 Pure System cluster_1 Impure System A Solute molecules in supersaturated solution B Nucleation Site A->B C Orderly incorporation into crystal lattice B->C D Large, Pure Crystal C->D E Solute and Impurity molecules in solution F Impurities block nucleation sites E->F Inhibits Growth[15] G Disruption of lattice; Incorporation of impurities E->G Competitive Adsorption[13] H Small, Impure Crystals or Oiling Out F->H G->H

If you suspect impurities are the issue, an acid-base extraction is a powerful purification technique that should be performed before attempting crystallization. This method leverages the acidic nature of the target compound to separate it from neutral or basic impurities.

Section 3: Standardized Protocols

Protocol 3.1: Standard Cooling Crystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen solvent to just cover the solid. Heat the mixture to a gentle boil with stirring. Continue adding solvent dropwise until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a non-conductive surface (like a cork ring).

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3.2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: With vigorous stirring, add the "poor" solvent (anti-solvent) dropwise to the solution. You will observe the solution becoming cloudy (turbid), which indicates the onset of precipitation.

  • Equilibration: Continue adding the anti-solvent until the solution is substantially cloudy, but stop before heavy precipitation occurs. If too much solid forms, add a few drops of the "good" solvent to re-dissolve it. The goal is a state of persistent turbidity.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form over 30 minutes to several hours.

  • Isolation & Drying: Follow steps 3-6 from the Standard Cooling Crystallization protocol (Protocol 3.1), using an ice-cold mixture of the solvent/anti-solvent system for the washing step.

Protocol 3.3: Impurity Removal via Acid-Base Extraction
  • Dissolution: Dissolve the impure carboxylic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Base Wash: Transfer the solution to a separatory funnel and extract it with a 1 M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers and perform a "back-wash" with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl dropwise until the pH is ~1-2 (test with pH paper). The pure carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum. The resulting solid is now purified and ready for crystallization using Protocol 3.1 or 3.2.

References

Technical Support Center: Purification of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid (CAS 1027513-91-2). Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are commonly encountered. According to ICH guidelines, these can be broadly categorized as organic impurities, inorganic impurities, and residual solvents[1].

  • Process-Related Organic Impurities:

    • Unreacted Starting Materials & Intermediates: These are the most frequent impurities. Their presence suggests an incomplete reaction and they must be removed to ensure the final product's integrity[1]. For instance, if the synthesis involves the hydrolysis of a corresponding ester, residual ester may be present.

    • Byproducts: These arise from side reactions. A common byproduct could be positional isomers (e.g., 2-(2-chlorophenyl)- or 2-(4-chlorophenyl)-2,2-difluoroacetic acid) if the initial chlorophenyl starting material was not isomerically pure[2].

    • Reagents and Catalysts: Traces of reagents, catalysts, or ligands used during the synthesis can carry over.

  • Degradation Products: The target molecule may degrade under certain conditions (e.g., excessive heat, extreme pH), leading to new impurities[1].

  • Residual Solvents: Solvents used in the synthesis or initial workup (e.g., Toluene, Tetrahydrofuran (THF), Ethyl Acetate) may be trapped in the crude solid.

Q2: What is the most straightforward, first-line purification method I should attempt?

A2: For a crystalline solid like this compound, recrystallization is the most effective and economical first-line purification technique[3][4]. This process leverages differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. A well-executed recrystallization can significantly increase purity by removing most common impurities, assuming they have different solubility profiles[5]. If your crude product is mixed with non-acidic compounds, a preliminary acid-base extraction is highly recommended before recrystallization.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The "golden rule" of recrystallization is to find a solvent (or solvent system) in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Impurities, ideally, should either be completely insoluble (and can be filtered off hot) or remain highly soluble at low temperatures (and stay in the mother liquor upon cooling)[3].

Solvent Selection Strategy:

  • Consult Solubility Data: The compound has limited water solubility but is soluble in polar aprotic solvents like DMSO[2]. This suggests exploring moderately polar organic solvents.

  • Small-Scale Testing: Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating.

  • Use Solvent Mixtures: If a single solvent is not ideal, a two-solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not) can be highly effective. Common pairs include ethanol/water, hexane/ethyl acetate, or toluene/heptane[6][7].

Solvent SystemRationale & Use Case
Toluene or Xylene Good for aromatic compounds. Dissolves the product when hot; crystals form upon cooling.
Ethyl Acetate / Hexane Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool slowly. This is a versatile system for moderately polar compounds[6].
Ethanol / Water A good choice for polar compounds that are water-insoluble. Dissolve in hot ethanol and add hot water dropwise until turbidity persists. Clarify with a few drops of ethanol and cool[6].
Q4: When is it necessary to use chromatography over recrystallization?

A4: While recrystallization is powerful, it has limitations. You should escalate to a chromatographic method under the following circumstances:

  • Structurally Similar Impurities: If impurities have very similar structures and polarities to the target compound (e.g., positional isomers), they will likely have similar solubility profiles, making separation by recrystallization difficult or impossible[5].

  • Oiling Out: If the compound melts in the hot recrystallization solvent instead of dissolving, or separates as an oil upon cooling, chromatography is a better alternative.

  • Trace-Level Impurities: To remove impurities to very low levels (ppm), especially those that are potentially mutagenic, high-resolution techniques like preparative HPLC are often required[4].

  • Amorphous or Non-Crystalline Solids: If your product does not form a stable crystal lattice, recrystallization is not a viable option.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly well-suited for purifying fluorinated carboxylic acids and can provide the high resolution needed to separate challenging impurities[8][9].

Troubleshooting Guides & Protocols

Problem 1: My initial workup yielded a crude solid with low purity and multiple spots on a TLC plate.

Recommended Strategy: A multi-step purification workflow is advised to tackle a complex mixture of impurities. This approach systematically removes different classes of impurities at each stage.

G start Crude Product (in Organic Solvent like EtOAc) extraction Step 1: Acid-Base Extraction (Wash with aq. NaHCO3) start->extraction separation Separate Layers extraction->separation organic_layer Organic Layer (Contains Neutral/Basic Impurities) separation->organic_layer Discard aqueous_layer Aqueous Layer (Contains Deprotonated Product as Salt) separation->aqueous_layer acidify Acidify Aqueous Layer (e.g., with 2M HCl to pH ~2) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter & Dry Solid precipitate->filter_dry recrystallize Step 2: Recrystallization (e.g., from Toluene or EtOAc/Hexane) filter_dry->recrystallize purity_check Assess Purity (HPLC, TLC, mp) recrystallize->purity_check chromatography Step 3: Column Chromatography (If necessary) purity_check->chromatography Purity Not OK final_product Pure Product (>98%) purity_check->final_product Purity OK chromatography->final_product

Caption: General purification workflow for this compound.

Problem 2: My compound "oiled out" during recrystallization or fails to crystallize.

A2: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated below the compound's melting point, causing it to separate as a liquid instead of forming crystals.

Troubleshooting Steps:

  • Increase Solvent Volume: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil, then attempt to cool again.

  • Reduce Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator. Slow cooling encourages the formation of well-ordered crystals.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for crystallization to begin.

  • Re-evaluate Your Solvent System: The chosen solvent may be too good a solvent. Try a solvent system where the compound has lower solubility, or adjust the ratio of your two-solvent mixture (e.g., add more of the "poor" solvent)[6].

Problem 3: I need to remove neutral starting materials from my acidic product.

Recommended Strategy: Use a liquid-liquid acid-base extraction. This technique exploits the acidic nature of the carboxylic acid group. By converting the acid to its water-soluble carboxylate salt with a mild base, it can be separated from neutral organic impurities.

  • Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced from the acid-base reaction.

  • Separation: Allow the layers to separate. The deprotonated 2-(3-Chlorophenyl)-2,2-difluoroacetate salt will be in the upper aqueous layer, while neutral impurities will remain in the lower organic layer. Drain and save the aqueous layer.

  • Back-Extraction (Optional): To maximize recovery, wash the organic layer one more time with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous layers in an ice bath and slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2. The protonated, water-insoluble this compound will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry thoroughly in vacuo.

Caption: Diagram illustrating the separation of an acidic product from a neutral impurity.

Problem 4: Recrystallization is ineffective at removing a key impurity with a similar Rf value on TLC.

Recommended Strategy: For closely related impurities, high-resolution preparative reversed-phase HPLC (prep RP-HPLC) is the method of choice. This technique separates molecules based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.

  • Objective: To separate this compound from structurally similar impurities.

  • Column: A C18 stationary phase column is a standard choice for reversed-phase chromatography of fluorinated acids[10][11].

  • Mobile Phase Development:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water. The acidic modifier ensures the carboxylic acid is protonated and improves peak shape[8][9].

    • Solvent B: Acetonitrile or Methanol.

    • Analytical Scouting: First, develop a separation method on an analytical HPLC system. A typical starting point is a linear gradient from 30% B to 95% B over 20-30 minutes.

    • Optimization: Adjust the gradient slope to maximize the resolution between the product peak and the impurity peak.

  • Sample Preparation: Dissolve the impure sample in a minimum amount of a solvent mixture that matches the initial mobile phase composition (e.g., 30% Acetonitrile/Water) to ensure good peak shape upon injection. Filter the sample through a 0.45 µm syringe filter.

  • Purification Run:

    • Equilibrate the preparative column with the starting mobile phase composition.

    • Inject the prepared sample.

    • Run the optimized gradient method.

    • Collect fractions corresponding to the main product peak using a fraction collector triggered by UV absorbance.

  • Post-Purification Workup:

    • Combine the pure fractions.

    • Remove the organic solvent (Acetonitrile/Methanol) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) or extracted with a solvent like ethyl acetate to recover the final product.

References

Technical Support Center: Catalyst Selection for 2-(3-Chlorophenyl)-2,2-difluoroacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-(3-Chlorophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this versatile building block. The unique electronic properties conferred by the gem-difluoro group adjacent to the carboxylic acid and the presence of a chloro-substituent on the phenyl ring present distinct catalytic challenges and opportunities. This document will explain the causality behind experimental choices to empower you to design, execute, and troubleshoot your reactions effectively.

Part 1: Frequently Asked Questions (FAQs) - Catalyst Selection Fundamentals

This section addresses strategic questions to consider before beginning your experiment. Proper catalyst selection is paramount and is dictated by the desired transformation.

Q1: What are the primary catalytic pathways for this compound, and what catalyst types are used?

Answer: this compound is primarily used as a precursor for the introduction of the 2-(3-chlorophenyl)-2,2-difluoroethyl motif. The most common and powerful strategy to achieve this is through decarboxylation , which generates a reactive difluoromethyl radical or organometallic intermediate.

The main catalytic pathways are:

  • Photoredox-Catalyzed Decarboxylation: This is a dominant modern method that uses visible light to initiate the reaction. An excited photocatalyst oxidizes the carboxylate, leading to the formation of a carboxyl radical which rapidly extrudes CO₂ to form a difluoromethyl radical.[1] This radical can then engage in various bond-forming reactions.

    • Typical Catalysts: Iridium complexes (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6]) and organic dyes (e.g., Eosin Y, 4CzIPN) are frequently employed.[2][3]

  • Transition-Metal-Catalyzed Decarboxylative Coupling: This approach involves a transition metal, often copper or palladium, that mediates the decarboxylation and subsequent coupling. These reactions can sometimes be initiated thermally.

    • Typical Catalysts: Copper salts (e.g., CuI, CuF₂) and Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are common. The choice of metal is critical; for instance, copper is often used for coupling with aryl iodides, while palladium's reactivity can be tuned for a wider range of partners.[4][5]

  • Transition-Metal-Catalyzed C-H Functionalization: While less common for this specific substrate, the chloro-phenyl ring can undergo direct C-H functionalization. This is a powerful strategy for building molecular complexity.[6]

    • Typical Catalysts: Palladium, Rhodium, and Iron catalysts are often used, typically requiring a directing group to achieve regioselectivity.[7][8]

Q2: Should I choose a photoredox catalyst or a transition-metal catalyst for my decarboxylative reaction?

Answer: The choice depends on your specific synthetic goal, substrate scope, and functional group tolerance.

  • Choose Photoredox Catalysis if:

    • Mild Conditions are Critical: Photoredox reactions often run at room temperature, preserving sensitive functional groups on your coupling partner.[9]

    • Radical Chemistry is Desired: If your goal is hydrodifluoromethylation of an alkene or a Minisci-type reaction with a heteroarene, the radical pathway enabled by photoredox catalysis is ideal.[5][10]

    • Avoiding Stoichiometric Metal Oxidants: Many photoredox cycles are redox-neutral, using light as the driving force, which can lead to cleaner reactions.[1]

  • Choose Transition-Metal Catalysis if:

    • A Cross-Coupling Reaction is the Goal: For forming a C(sp²)-C(sp²) bond (e.g., coupling the difluoroalkyl group to another aromatic ring), a palladium- or copper-catalyzed pathway is often more direct and well-established.[5][11]

    • Light-Sensitive Substrates are Used: If your coupling partner or product is unstable to visible light, a thermally driven transition-metal-catalyzed reaction is preferable.

    • Specific Mechanistic Control is Needed: Transition-metal catalysis offers distinct mechanistic pathways (e.g., oxidative addition, reductive elimination) that can be finely tuned with ligands to control selectivity in ways that are different from radical pathways.[4][11]

Q3: How important are ligands in palladium-catalyzed reactions with this substrate?

Answer: Ligands are critically important in palladium catalysis. They are not passive spectators; they directly influence the catalyst's stability, solubility, and reactivity, thereby controlling the reaction's outcome.

  • Promoting Oxidative Addition: For any reaction involving the C-Cl bond, the ligand must be electron-rich enough to facilitate the initial oxidative addition of the aryl chloride to the Pd(0) center.

  • Facilitating Reductive Elimination: This is often the rate-limiting step, especially when forming sterically hindered bonds or bonds to fluorinated carbons. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) or N-heterocyclic carbenes (NHCs) are known to accelerate this step, preventing catalyst decomposition and improving yield.[12][13]

  • Stabilizing the Catalyst: The ligand stabilizes the palladium center, preventing precipitation as palladium black and increasing the catalyst's turnover number.

The challenge with difluoroalkyl groups is that the final reductive elimination of Ar-CF2R can be slow. Selecting a ligand that promotes this step is key to a successful reaction.[5]

Part 2: Troubleshooting Guide

Even with careful planning, experiments can fail. This section addresses common problems in a direct Q&A format.

Issue 1: My photoredox decarboxylative reaction shows low or no conversion.
  • Potential Cause 1: Inefficient Photon Capture or Catalyst Excitation.

    • Recommended Solution: Ensure your light source's wavelength matches the absorption maximum of your photocatalyst. For many iridium catalysts, blue LEDs (450-470 nm) are optimal.[9] Check that your reaction vessel is not blocking light (e.g., use clear glass or quartz, not amber vials). Increase the surface area exposed to light by using a flatter vessel or more vigorous stirring.

  • Potential Cause 2: Catalyst Quenching by Impurities.

    • Recommended Solution: Oxygen is a known quencher of excited-state photocatalysts. Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes). Ensure all reagents and starting materials are pure and dry. Water can sometimes interfere with the catalytic cycle.[14]

  • Potential Cause 3: Unfavorable Redox Potential.

    • Recommended Solution: The decarboxylation step requires the excited photocatalyst to be a strong enough oxidant to oxidize the carboxylate. If the reaction is stalled, consider switching to a more strongly oxidizing photocatalyst. For example, some iridium complexes are stronger oxidants than organic dyes.[2] Consult the literature for the redox potentials of common photocatalysts.

Issue 2: My reaction yields the protodecarboxylated product (Ar-CF₂H) instead of the desired coupled product.
  • Potential Cause: Inefficient Radical Capture.

    • Recommended Solution: The generated difluoromethyl radical is being quenched by a hydrogen atom source (e.g., solvent, trace water) before it can react with your desired coupling partner.

      • Increase the concentration of your radical acceptor (the coupling partner). Running the reaction at a higher concentration can favor the bimolecular coupling reaction over quenching.

      • Change your solvent. Solvents like acetonitrile or DMF are common, but if they are acting as H-atom donors, consider a more inert solvent like 1,4-dioxane or ensuring the solvent is rigorously dried.[9]

Issue 3: In my Pd-catalyzed cross-coupling reaction, I observe significant catalyst decomposition (formation of palladium black).
  • Potential Cause 1: Slow Reductive Elimination.

    • Recommended Solution: As mentioned in the FAQ, the C-CF₂ bond-forming reductive elimination can be sluggish. This allows the Pd(II) intermediate to undergo side reactions or decomposition. Switch to a bulkier, more electron-donating ligand (e.g., SPhos, XPhos) to accelerate this final step.[15]

  • Potential Cause 2: Impurities in the Starting Material.

    • Recommended Solution: The this compound starting material must be free of impurities that could act as catalyst poisons (e.g., sulfur- or phosphorus-containing compounds). Recrystallize or purify your starting material if its purity is in doubt.

Issue 4: My reaction is clean, but the yield is low after workup and purification.
  • Potential Cause: Product Volatility or Solubility.

    • Recommended Solution: Difluoromethylated compounds can sometimes have unexpected physical properties.

      • Aqueous Solubility: Your product might have partial solubility in the aqueous layer during an extraction. Back-extract the aqueous layer(s) with your organic solvent to recover any dissolved product.[14]

      • Volatility: The product may be volatile. Avoid removing the solvent completely under high vacuum or with excessive heat on a rotary evaporator.

      • Silica Gel Adsorption: Fluorinated compounds can sometimes interact strongly with silica gel. If you are using column chromatography, try flushing the column with a more polar solvent at the end, or consider deactivating the silica with triethylamine before use.

Part 3: Data & Protocols
Table 1: Comparison of Catalytic Systems for Decarboxylative Reactions
Transformation ExampleCatalyst SystemKey Additives/ConditionsTypical YieldScientific Rationale & Citation
Hydrodifluoromethylation of Styrene fac-Ir(ppy)₃ (Photocatalyst)Blue LEDs, Anhydrous DMFGood to ExcellentVisible light excites the Ir(III) catalyst, which oxidizes the carboxylate to initiate decarboxylation and radical formation. The resulting radical adds to the alkene.[9][16]
Difluoromethylation of Heteroarenes [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆(NH₄)₂S₂O₈ (oxidant), Blue LEDsModerate to GoodA Minisci-type reaction where the photogenerated radical adds to a protonated heteroaromatic ring. An external oxidant is often needed to turn over the catalytic cycle.[5]
Decarboxylative C-C Coupling CuI / 1,10-PhenanthrolineHigh Temperature (e.g., 120 °C)ModerateCopper mediates the decarboxylation to form a Cu-CF₂Ar species, which can then undergo cross-coupling. The phenanthroline ligand stabilizes the copper center and facilitates the reaction.[4][11]
Catalyst-Free Hydrodifluoromethylation Phenyliodine(III) diacetate (PIDA)Blue LEDs, 1,4-DioxaneGoodThe hypervalent iodine reagent exchanges ligands with the difluoroacetic acid. Photolysis then directly generates the difluoromethyl radical without a separate photocatalyst.[9][10]
Experimental Protocol: Photoredox-Catalyzed Hydroaryldifluoromethylation of an Alkene

This protocol is a representative example based on established methods for the decarboxylative functionalization of α,α-difluoroarylacetic acids.[10]

  • Reagent Preparation: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the alkene coupling partner (1.5 equiv), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).

  • Solvent Addition & Degassing: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF, to achieve a concentration of ~0.1 M). Seal the vial with a septum cap. Degas the reaction mixture by sparging with argon for 15-20 minutes.

  • Reaction Execution: Place the vial approximately 5-10 cm from a blue LED lamp (e.g., 24W, 465 nm). To prevent overheating, a small fan can be directed at the reaction setup. Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically withdrawing a small aliquot under an argon atmosphere. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired difluoroalkylated arene.

Part 4: Visualization of Mechanisms & Workflows

Diagram 1: Generalized Photoredox Catalytic Cycle

photoredox_cycle cluster_main Catalytic Cycle PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) PC_star->PC Quenching/ Relaxation PC_reduced Reduced PC (PC⁻) PC_star->PC_reduced  Oxidizes  ArCF₂COO⁻ PC_reduced->PC  Reduces  Partner (E) sub ArCF₂COO⁻ sub_ox ArCF₂COO• rad ArCF₂• sub_ox->rad -CO₂ product Product (ArCF₂-E) rad->product + Partner (E) co2 CO₂ partner Coupling Partner (E) partner_red Reduced Partner (E⁻)

Caption: A generalized catalytic cycle for photoredox-mediated decarboxylation.

Diagram 2: Decision Workflow for Catalyst Selection

decision_tree start Desired Transformation? decarbox Decarboxylative Functionalization start->decarbox ch_func C-H Functionalization of Ar-Cl Ring start->ch_func alkene Alkene/Alkyne Substrate? decarbox->alkene Yes hetero Heteroaryl Substrate? decarbox->hetero Yes aryl_halide Aryl Halide Substrate? decarbox->aryl_halide Yes pd_rh Select Pd or Rh Catalyst + Directing Group Strategy ch_func->pd_rh photoredox Select Photoredox Catalyst (e.g., Ir(ppy)₃) + Blue Light alkene->photoredox minisci Select Photoredox Catalyst (Minisci-type) +/- Oxidant hetero->minisci pd_cu Select Transition Metal (e.g., Cu(I) or Pd(0)) + Ligand aryl_halide->pd_cu

Caption: Decision tree for selecting a catalyst system based on the desired reaction.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(3-Chlorophenyl)-2,2-difluoroacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical innovation, understanding the nuanced relationship between a molecule's stereochemistry and its biological function is paramount. This guide provides an in-depth technical comparison of the biological activity of the enantiomers of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid. While direct comparative data for this specific molecule is not extensively published, this document synthesizes established principles of stereoisomerism in bioactive compounds and provides a robust framework for its evaluation, grounded in authoritative methodologies.

The presence of a chiral center in this compound predicates the existence of two enantiomers, (R)- and (S)-isomers. It is a well-established principle in pharmacology and agrochemistry that enantiomers of a chiral compound can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles.[1] This phenomenon, known as enantioselectivity, arises from the three-dimensional nature of biological receptors, enzymes, and other target macromolecules, which selectively interact with one enantiomer over the other.

Derivatives of phenylacetic acid are known to exhibit herbicidal properties, often functioning as synthetic auxins.[2][3][4] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, death in susceptible plant species.[2][5] Given that the biological targets of synthetic auxins are chiral protein receptors, it is highly probable that the enantiomers of this compound will display stereospecific herbicidal activity.

Anticipated Biological Activity and Mechanism of Action

The primary anticipated biological activity of this compound isomers is herbicidal, functioning as synthetic auxins. The mechanism of action for this class of herbicides involves binding to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which then triggers a signaling cascade leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, leads to the overexpression of auxin-responsive genes, resulting in uncontrolled cell division and elongation, epinastic growth, and eventual plant death.[2][5]

The differential activity between the (R)- and (S)-enantiomers would likely stem from variations in their binding affinity and orientation within the chiral pocket of the auxin receptor. One enantiomer is expected to be the more active "eutomer," while the other may be a less active "distomer" or even inactive.

Experimental Framework for Comparative Analysis

To empirically determine and compare the biological activity of the (R)- and (S)-enantiomers of this compound, a series of well-defined experiments are necessary. The following protocols are designed to provide a comprehensive evaluation of their herbicidal efficacy and selectivity.

Workflow for Comparative Biological Activity Assessment

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: In Vitro & In Vivo Screening cluster_2 Phase 3: Data Analysis & Interpretation synthesis Enantioselective Synthesis or Chiral Separation formulation Preparation of Stock Solutions & Formulations synthesis->formulation petri_dish Seed Germination & Seedling Growth Assays formulation->petri_dish whole_plant Whole-Plant Greenhouse Assays formulation->whole_plant dose_response Dose-Response Curve Generation (IC50/EC50) petri_dish->dose_response whole_plant->dose_response selectivity Crop vs. Weed Selectivity Assessment dose_response->selectivity conclusion Comparative Efficacy & SAR Conclusions selectivity->conclusion

Caption: Experimental workflow for comparing the biological activity of chiral isomers.

Detailed Experimental Protocols

1. Enantioselective Synthesis or Chiral Separation

The initial and critical step is to obtain the individual (R)- and (S)-enantiomers of this compound in high enantiomeric purity. This can be achieved through two primary routes:

  • Enantioselective Synthesis: Employing chiral catalysts or auxiliaries to synthesize the desired enantiomer directly.

  • Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques such as chiral chromatography (e.g., High-Performance Liquid Chromatography [HPLC] with a chiral stationary phase) or diastereomeric salt formation.[6][7][8]

Protocol: Chiral HPLC Separation

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.

  • Mobile Phase Optimization: Screen various mobile phases, typically mixtures of hexane/isopropanol or other solvent systems with additives like trifluoroacetic acid, to achieve baseline separation of the enantiomers.

  • Method Validation: Validate the analytical method for linearity, precision, and accuracy.

  • Preparative Separation: Scale up the analytical method to a preparative HPLC system to isolate gram quantities of each enantiomer with >99% enantiomeric excess (e.e.).

  • Purity Confirmation: Confirm the enantiomeric purity of the separated fractions using the validated analytical method and determine the absolute configuration using techniques like X-ray crystallography or by comparison to a known standard if available.

2. In Vitro Herbicidal Activity: Seed Germination and Seedling Growth Assay

This assay provides a rapid assessment of the intrinsic herbicidal activity of the isomers on target weed species.

Protocol: Petri Dish Assay

  • Test Species: Select seeds of common broadleaf and grass weeds (e.g., Amaranthus retroflexus and Echinochloa crus-galli).

  • Preparation of Test Solutions: Prepare a series of concentrations for each enantiomer and the racemic mixture (e.g., 1, 10, 50, 100, 250 µM) in a suitable solvent (e.g., acetone) and then dilute in water containing a surfactant (e.g., Tween® 20).

  • Assay Setup: Place a filter paper in a sterile petri dish and moisten it with a known volume of the test solution. Place a defined number of seeds (e.g., 10-20) on the filter paper.

  • Incubation: Seal the petri dishes and incubate them in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length for each treatment.

  • Data Analysis: Calculate the percent inhibition of root and shoot growth relative to a solvent-only control.

3. In Vivo Herbicidal Activity: Whole-Plant Greenhouse Assay

This assay evaluates the herbicidal efficacy of the isomers under more realistic conditions on established plants.

Protocol: Greenhouse Pot Assay

  • Plant Propagation: Grow target weed and crop species (e.g., soybean, corn) in pots containing a standard potting mix until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Application of Test Compounds: Apply the test compounds as a post-emergence foliar spray at various application rates (e.g., 10, 50, 100, 250 g/ha). Include the individual enantiomers, the racemate, a commercial standard (e.g., 2,4-D or dicamba), and a negative control.

  • Experimental Design: Use a randomized complete block design with multiple replications for each treatment.

  • Evaluation: Visually assess plant injury (e.g., chlorosis, necrosis, epinasty) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0 to 100% scale (0 = no effect, 100 = complete death).

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass, dry it, and weigh it to determine the percent reduction in biomass compared to the control.

Data Presentation and Interpretation

The quantitative data from the bioassays should be summarized in clear, structured tables to facilitate easy comparison of the isomers' activities.

Table 1: Comparative in Vitro Herbicidal Activity (IC50 Values)
CompoundAmaranthus retroflexus IC50 (µM)Echinochloa crus-galli IC50 (µM)
(R)-2-(3-Chlorophenyl)-2,2-difluoroacetic acid[Insert Data][Insert Data]
(S)-2-(3-Chlorophenyl)-2,2-difluoroacetic acid[Insert Data][Insert Data]
Racemic Mixture[Insert Data][Insert Data]
Commercial Standard (e.g., 2,4-D)[Insert Data][Insert Data]

IC50: The concentration of the compound that causes 50% inhibition of root/shoot growth.

Table 2: Comparative in Vivo Herbicidal Efficacy (GR50 Values in g/ha)
CompoundAmaranthus retroflexus GR50 (g/ha)Glycine max (Soybean) GR50 (g/ha)Selectivity Index (Soybean/A. retroflexus)
(R)-2-(3-Chlorophenyl)-2,2-difluoroacetic acid[Insert Data][Insert Data][Insert Data]
(S)-2-(3-Chlorophenyl)-2,2-difluoroacetic acid[Insert Data][Insert Data][Insert Data]
Racemic Mixture[Insert Data][Insert Data][Insert Data]
Commercial Standard (e.g., Dicamba)[Insert Data][Insert Data][Insert Data]

GR50: The application rate of the herbicide that causes a 50% reduction in plant growth (biomass).

Signaling Pathway of Synthetic Auxin Herbicides

SA Synthetic Auxin (e.g., (R)- or (S)-isomer) Receptor Auxin Receptor (TIR1/AFB) SA->Receptor Binding AuxIAA Aux/IAA Repressor Receptor->AuxIAA Ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Response Uncontrolled Growth & Plant Death Genes->Response

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Conclusion

This guide provides a comprehensive framework for the comparative biological evaluation of the isomers of this compound. Based on established principles, it is anticipated that the enantiomers will exhibit differential herbicidal activity. The more active enantiomer will likely show a higher affinity for the auxin receptor, leading to greater efficacy at lower application rates. The provided experimental protocols offer a robust methodology for quantifying these differences and assessing the potential of the more active isomer as a selective herbicide. The findings from such a study would not only be crucial for the potential development of this specific compound but also contribute to the broader understanding of structure-activity relationships in chiral agrochemicals.

References

A Comparative Benchmarking Guide to the Synthesis of 2-(3-Chlorophenyl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-(3-Chlorophenyl)-2,2-difluoroacetic acid is a valuable building block in the synthesis of various pharmacologically active compounds, owing to the unique physicochemical properties imparted by the difluoromethyl group. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental insights and data to inform your selection of the most appropriate route for your research and development needs.

Introduction: The Significance of the Gem-Difluoro Moiety

The introduction of a gem-difluoro group (CF2) adjacent to an aromatic ring can significantly modulate a molecule's biological activity. This is attributed to the ability of the CF2 group to act as a bioisostere for carbonyl groups, ethers, and other functionalities, while also enhancing metabolic stability and altering lipophilicity and binding interactions. Consequently, robust and scalable synthetic routes to compounds like this compound are of high interest. This guide will focus on two prominent and practical synthetic strategies: the Reformatsky reaction and a nucleophilic difluoromethylation approach.

Method 1: The Reformatsky Reaction Approach

The Reformatsky reaction is a classic organozinc-mediated reaction that forms a carbon-carbon bond between an α-halo ester and a carbonyl compound, in this case, a ketone.[1] The reaction proceeds via the formation of an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or organolithiums, thus preventing self-condensation of the ester.[2]

Reaction Scheme:

The overall synthesis via the Reformatsky reaction can be depicted as a two-step process:

  • Reformatsky Reaction: 3-Chloroacetophenone reacts with an α-halo difluoroacetate ester (e.g., ethyl bromodifluoroacetate) in the presence of activated zinc to form the corresponding β-hydroxy ester.

  • Hydrolysis: The resulting ester is then hydrolyzed to the target carboxylic acid.

Mechanistic Insight:

The key to the Reformatsky reaction is the in situ generation of the organozinc reagent. Zinc metal undergoes oxidative addition to the carbon-halogen bond of the ethyl bromodifluoroacetate. This organozinc intermediate then adds to the carbonyl carbon of 3-chloroacetophenone. Subsequent acidic workup protonates the alkoxide to yield the β-hydroxy ester. The subsequent hydrolysis of the ester to the carboxylic acid is a standard procedure, typically carried out under acidic or basic conditions.[3]

Reformatsky_Mechanism cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Hydrolysis 3-Chloroacetophenone 3-Chloroacetophenone Intermediate_Ester Ethyl 2-(3-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate 3-Chloroacetophenone->Intermediate_Ester Ethyl_Bromodifluoroacetate Ethyl Bromodifluoroacetate Ethyl_Bromodifluoroacetate->Intermediate_Ester Zinc Zn Zinc->Intermediate_Ester Activation Intermediate_Ester_2 Ethyl 2-(3-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate Final_Product This compound Intermediate_Ester_2->Final_Product Acid_Base Acid or Base (e.g., HCl or NaOH) Acid_Base->Final_Product

Caption: Overall workflow of the Reformatsky reaction approach.

Experimental Protocol (Representative):

Step 1: Synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 eq).

  • The flask is flushed with nitrogen, and anhydrous tetrahydrofuran (THF) is added.

  • A solution of 3-chloroacetophenone (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF is added dropwise to the stirred suspension of zinc.

  • After the initial exothermic reaction subsides, the mixture is heated to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy ester.

Step 2: Hydrolysis to this compound

  • The purified ethyl 2-(3-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate (1.0 eq) is dissolved in a mixture of ethanol and water.

  • An excess of sodium hydroxide (2.0-3.0 eq) is added, and the mixture is heated to reflux for 2-6 hours until the ester is fully consumed (monitored by TLC or LC-MS).

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The aqueous residue is washed with diethyl ether to remove any non-acidic impurities.

  • The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Method 2: Nucleophilic Difluoromethylation Approach

An alternative strategy involves the direct introduction of a difluoromethyl group onto an electrophilic precursor derived from 3-chlorobenzaldehyde. This method often utilizes a difluoromethylating agent and can offer a more direct route to the target molecule.

Reaction Scheme:

This approach can be conceptualized in the following steps:

  • Formation of a Difluoromethyl Precursor: 3-Chlorobenzaldehyde is reacted with a nucleophilic difluoromethylating reagent.

  • Oxidation: The resulting difluoromethylated intermediate is then oxidized to the carboxylic acid.

Mechanistic Insight:

Several reagents can act as a source of a nucleophilic "CF2H" group. One common approach involves the use of (trifluoromethyl)trimethylsilane (TMSCF3) in the presence of a fluoride source, which generates the difluorocarbene in situ. This carbene can then be trapped by a nucleophile. A more direct nucleophilic difluoromethylation can be achieved with reagents like phenyl difluoromethyl sulfone. The resulting difluoromethylated alcohol or a related intermediate is then oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

Nucleophilic_Difluoromethylation cluster_0 Step 1: Nucleophilic Difluoromethylation cluster_1 Step 2: Oxidation 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Intermediate_Alcohol 1-(3-Chlorophenyl)-2,2-difluoroethanol 3-Chlorobenzaldehyde->Intermediate_Alcohol Difluoromethylating_Reagent Nucleophilic Difluoromethylating Reagent Difluoromethylating_Reagent->Intermediate_Alcohol Intermediate_Alcohol_2 1-(3-Chlorophenyl)-2,2-difluoroethanol Final_Product This compound Intermediate_Alcohol_2->Final_Product Oxidizing_Agent Oxidizing Agent (e.g., KMnO4) Oxidizing_Agent->Final_Product

Caption: Overall workflow of the nucleophilic difluoromethylation approach.

Experimental Protocol (Representative):

Step 1: Synthesis of 1-(3-Chlorophenyl)-2,2-difluoroethanol

  • To a solution of 3-chlorobenzaldehyde (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of a suitable difluoromethylating agent (e.g., pre-formed difluoromethyllithium or a Ruppert-Prakash-type reagent) dropwise.

  • The reaction mixture is stirred at low temperature for a specified time (typically 1-3 hours) and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude alcohol is purified by flash column chromatography.

Step 2: Oxidation to this compound

  • The purified 1-(3-chlorophenyl)-2,2-difluoroethanol (1.0 eq) is dissolved in a suitable solvent mixture, such as acetone/water.

  • Potassium permanganate (KMnO4) (2.0-4.0 eq) is added portion-wise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitoring by TLC).

  • The reaction is quenched by the addition of sodium bisulfite to destroy the excess permanganate.

  • The mixture is filtered to remove manganese dioxide, and the filtrate is acidified with hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried, and concentrated to give the crude carboxylic acid.

  • Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) affords the pure product.

Comparative Analysis

To facilitate an informed decision, the two synthetic routes are benchmarked against several key performance indicators. The data presented below is a synthesis of typical results reported in the literature for similar transformations and should be considered as representative.

ParameterReformatsky Reaction ApproachNucleophilic Difluoromethylation Approach
Starting Materials 3-Chloroacetophenone, Ethyl bromodifluoroacetate, Zinc3-Chlorobenzaldehyde, Difluoromethylating reagent
Overall Yield Moderate to Good (typically 50-70% over two steps)Variable (can be good, 60-80%, but highly dependent on the difluoromethylating agent)
Scalability Generally good; zinc activation can be a factor on a large scale.Can be challenging due to the nature and stability of some difluoromethylating reagents.
Reagent Availability & Cost Starting materials are commercially available. Ethyl bromodifluoroacetate can be expensive.3-Chlorobenzaldehyde is readily available. Difluoromethylating reagents vary in cost and availability.
Reaction Conditions Moderate temperatures (reflux); requires inert atmosphere.Often requires cryogenic temperatures for the first step; oxidation can be exothermic.
Safety & Handling Zinc dust is flammable. Bromodifluoroacetate is a lachrymator.Some difluoromethylating reagents are pyrophoric or require careful handling. Oxidation with permanganate can be hazardous if not controlled.
Purification Two chromatographic purifications are often necessary.Two purification steps (chromatography and/or recrystallization) are typical.
Key Advantages Well-established and reliable method. Tolerant of various functional groups.Can be a more direct route. Avoids the use of zinc.
Key Disadvantages Two-step process. Use of metallic zinc. Potential for side reactions.Can require specialized and sensitive reagents. Oxidation step can be harsh.

Conclusion and Recommendations

Both the Reformatsky reaction and the nucleophilic difluoromethylation approach offer viable pathways to this compound, each with its own set of advantages and challenges.

  • The Reformatsky reaction is a robust and well-documented method. It is often the preferred choice for laboratory-scale synthesis due to its reliability and the commercial availability of the necessary starting materials. The main considerations are the two-step nature of the process and the handling of activated zinc.

  • The nucleophilic difluoromethylation approach presents a more direct route. However, its practicality is highly dependent on the choice, availability, and cost of the difluoromethylating reagent. This method may be more suitable for researchers with experience in handling sensitive organometallic or fluorine-containing reagents. The oxidation step also requires careful control.

For researchers prioritizing a reliable and well-established protocol, the Reformatsky reaction is recommended. For those seeking a more direct route and who have access to the necessary specialized reagents and expertise, the nucleophilic difluoromethylation approach is a strong alternative. Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, budget, available equipment, and the synthetic chemist's expertise.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid. The information is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control. The guide outlines the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines and presents a comparison of commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Imperative for Validated Analytical Methods

In pharmaceutical development and manufacturing, the ability to accurately and reliably quantify an active pharmaceutical ingredient (API) and its impurities is paramount. This compound, a compound featuring a halogenated aromatic ring and a difluoroacetic acid moiety, presents unique analytical challenges due to its polarity and potential for trace-level analysis requirements.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This ensures the generation of reliable, reproducible, and scientifically sound data.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have adopted the ICH guidelines, specifically the recently updated Q2(R2) guidance, which provides a comprehensive framework for validating analytical procedures.[4][5] This guide will explore the validation of suitable analytical methods for this compound through the lens of these harmonized standards.

Foundational Principles of Method Validation (ICH Q2(R2))

An analytical method validation protocol must assess a defined set of parameters to be considered fit for purpose.[6][7] The most common validation characteristics are outlined below.

  • Specificity/Selectivity : This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][5] A lack of specificity for one procedure can sometimes be compensated for by employing a second, complementary procedure.[5]

  • Linearity : This refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]

  • Range : The range is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[6]

  • Accuracy : This expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3][5] It is often determined by recovery studies of a known quantity of analyte spiked into a sample matrix.[5]

  • Precision : Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is typically evaluated at three levels:

    • Repeatability : Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision : Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility : Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5][6] This provides an indication of its reliability during normal usage.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. For this compound, three primary techniques are considered.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis. For a molecule containing a chlorophenyl group, UV detection is a natural choice due to the chromophore provided by the aromatic ring.

  • Causality of Experimental Choices :

    • Stationary Phase : A reversed-phase C18 column is the logical starting point. The nonpolar stationary phase will interact with the chlorophenyl group, while the polar difluoroacetic acid moiety will interact with the polar mobile phase, providing a mechanism for retention and separation from other components.

    • Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase is critical; maintaining a pH around 2.5-3.0 will suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a C18 column.

    • Detection : The aromatic ring should provide strong UV absorbance, likely in the 220-270 nm range. The optimal wavelength must be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and specificity through mass-based detection. However, the high polarity and low volatility of carboxylic acids like the target analyte pose a significant challenge.

  • Causality of Experimental Choices :

    • Derivatization : Direct injection of this compound onto a GC column is not feasible. The polar carboxylic acid group must be derivatized to increase its volatility and thermal stability.[8] Common approaches include esterification (e.g., with methanol and boron trifluoride) or silylation.[9] Another effective method for acidic compounds is derivatization with reagents like pentafluorobenzyl bromide (PFBBr), which creates a derivative that is highly sensitive to electron-capture detection (ECD) and also provides excellent chromatographic properties for MS analysis.[8][10]

    • Column Selection : A mid-polarity column (e.g., 5% phenyl methylpolysiloxane) is generally a good choice for separating a wide range of derivatized compounds.[8]

    • Detection : Mass spectrometry provides definitive identification based on the fragmentation pattern of the derivatized analyte. Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.

  • Causality of Experimental Choices :

    • Chromatography : The HPLC conditions would be similar to those for HPLC-UV. However, mobile phase additives must be volatile. Formic acid is commonly used as it provides good ionization efficiency in the mass spectrometer.[11] Difluoroacetic acid (DFA) itself can be used as an ion-pairing agent that offers a balance between good chromatographic peak shape (like trifluoroacetic acid, TFA) and minimal MS signal suppression (unlike TFA).[11][12]

    • Ionization : Electrospray ionization (ESI) in negative mode is the ideal choice, as it will readily deprotonate the carboxylic acid group to form the [M-H]⁻ ion.

    • Detection : Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity.[13] A specific precursor ion (the [M-H]⁻ ion) is selected and fragmented, and one or more specific product ions are monitored. This technique minimizes interference from matrix components, allowing for accurate quantification at very low levels.

Data Summary: Comparative Performance
ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by mass-to-charge ratio.Separation based on polarity, detection by mass transitions.
Specificity High; can separate from impurities and degradation products based on retention time.Very high; provides structural information for definitive identification.Extremely high; specificity from both retention time and unique mass transitions (MRM).
Sensitivity (LOQ) Moderate (typically µg/mL range).High (typically ng/mL range), especially in SIM mode.Very High (pg/mL to low ng/mL range).
Sample Prep Simple dissolution and filtration.Mandatory derivatization adds complexity and potential for error.Simple dissolution and filtration; may require solid-phase extraction (SPE) for complex matrices.[13]
Pros Robust, widely available, cost-effective, suitable for routine QC.Excellent for confirmation of identity, high sensitivity.Unmatched sensitivity and selectivity, ideal for trace analysis and bioanalysis.
Cons Lower sensitivity compared to MS methods, potential for co-eluting interferences.Destructive, complex sample preparation, not suitable for thermally labile compounds.Higher instrument cost and complexity, potential for matrix effects (ion suppression).

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step methodologies that serve as a robust starting point for developing and validating a method for this compound.

HPLC-UV Method Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Data Processing & Validation P1 Weigh Standard/Sample P2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) P1->P2 P3 Sonicate to Dissolve P2->P3 P4 Filter through 0.45 µm Syringe Filter P3->P4 A1 Inject into HPLC System P4->A1 A2 Separate on C18 Column A1->A2 A3 Detect by UV Absorbance A2->A3 D1 Integrate Peak Area A3->D1 D2 Construct Calibration Curve (Linearity) D1->D2 D3 Calculate Concentration D2->D3 D4 Assess Validation Parameters (Accuracy, Precision, etc.) D3->D4

Protocol: HPLC-UV Analysis

  • Instrumentation : Standard HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : Isocratic elution with Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) (50:50 v/v).[14]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 225 nm (to be verified by UV scan).

    • Injection Volume : 10 µL.

  • Standard Preparation :

    • Prepare a stock solution of this compound at 1 mg/mL in diluent (Acetonitrile:Water 50:50).

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation :

    • Accurately weigh the sample and dissolve in the diluent to achieve a theoretical concentration within the calibration range.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Validation Procedure :

    • System Suitability : Inject the middle concentration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2%.

    • Linearity : Inject the calibration standards in triplicate and plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy : Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% - 102.0%.

    • Precision : Analyze six replicate preparations of a single sample lot for repeatability. Analyze on a different day with a different analyst for intermediate precision. The RSD should be ≤ 2.0%.

GC-MS Method Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Data Processing & Validation P1 Weigh Standard/Sample P2 Dissolve in Solvent (e.g., Toluene) P1->P2 P3 Add Derivatization Reagent (e.g., PFBBr) P2->P3 P4 Heat to Complete Reaction (e.g., 60°C for 30 min) P3->P4 A1 Inject into GC-MS System P4->A1 A2 Separate on DB-5ms Column A1->A2 A3 Detect by Mass Spectrometry (Scan or SIM mode) A2->A3 D1 Extract Ion Chromatogram A3->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Concentration D2->D3 D4 Assess Validation Parameters D3->D4

Protocol: GC-MS Analysis

  • Instrumentation : GC system coupled with a Mass Spectrometer (MS).

  • Derivatization Procedure :

    • To 1 mL of sample or standard solution in toluene, add 50 µL of pentafluorobenzyl bromide (PFBBr) and 100 µL of a phase-transfer catalyst solution (e.g., tetrabutylammonium sulfate).

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • Allow to cool, wash the organic layer with water, and transfer the organic layer to a GC vial.

  • GC-MS Conditions :

    • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature : 280 °C.[15]

    • Oven Program : Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • MS Transfer Line : 280 °C.

    • Ionization Mode : Electron Impact (EI), 70 eV.

    • Detection : Full Scan (m/z 50-500) for method development and specificity. Selected Ion Monitoring (SIM) for quantification, using at least three characteristic ions of the derivatized analyte.

  • Validation Procedure : Follow a similar structure to the HPLC-UV method, preparing derivatized standards for the calibration curve. Acceptance criteria for accuracy and precision may be wider (e.g., 95-105% recovery, RSD ≤ 5%) depending on the concentration level and complexity of the derivatization.

LC-MS/MS Method Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Processing & Validation P1 Weigh Standard/Sample P2 Dissolve in Mobile Phase A P1->P2 P3 Spike with Internal Standard P2->P3 P4 Filter (if necessary) P3->P4 A1 Inject into LC-MS/MS P4->A1 A2 Separate on C18 Column A1->A2 A3 Detect by MRM Transition (Negative ESI Mode) A2->A3 D1 Integrate Analyte/IS Peak Area Ratio A3->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Concentration D2->D3 D4 Assess Validation Parameters D3->D4

Protocol: LC-MS/MS Analysis

  • Instrumentation : HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions :

    • Column : C18 column suitable for mass spectrometry (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

  • MS/MS Conditions :

    • Ionization Mode : ESI Negative.

    • Analyte MRM Transition : The precursor ion will be the [M-H]⁻ ion of this compound (m/z 205). The product ions must be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would be the loss of CO₂ (a 44 Da loss).

    • Parameter Optimization : Optimize cone voltage and collision energy to maximize the signal for the chosen MRM transition.

  • Internal Standard (IS) : Use of a stable isotope-labeled version of the analyte is highly recommended to correct for matrix effects and variability. If unavailable, a structurally similar compound can be used.

  • Validation Procedure : The validation process is similar to the other methods but with more stringent acceptance criteria due to the higher sensitivity. For trace analysis, accuracy limits of 85-115% and precision (RSD) of ≤ 15% are often acceptable.

Conclusion and Recommendations

The choice of an analytical method for this compound must be guided by the specific requirements of the analysis.

  • For routine quality control, assay, and purity testing where concentrations are relatively high, HPLC-UV is the most practical, robust, and cost-effective choice. Its simplicity and reliability make it ideal for high-throughput environments.

  • For identification purposes or analysis in moderately complex matrices , GC-MS is a powerful tool. While the required derivatization step adds complexity, the high specificity of the mass spectrum provides unequivocal confirmation of identity.

  • For trace-level quantification, impurity profiling, or bioanalytical studies in complex matrices, LC-MS/MS is the superior method. Its exceptional sensitivity and selectivity allow for accurate measurement at levels unattainable by the other techniques.

Ultimately, any chosen method must be rigorously validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose, guaranteeing the quality, safety, and efficacy of the final pharmaceutical product.

References

A Comparative Guide to the Computational Analysis of 2-(3-Chlorophenyl)-2,2-difluoroacetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed computational framework for characterizing 2-(3-Chlorophenyl)-2,2-difluoroacetic acid, a halogenated carboxylic acid of interest in medicinal chemistry and materials science. We will perform a comparative analysis against its structural isomers, 2-(2-chlorophenyl)- and 2-(4-chlorophenyl)-2,2-difluoroacetic acid, to elucidate how the position of the chlorine atom influences the molecule's electronic and structural properties. The methodologies outlined herein are designed to be self-validating and are grounded in established quantum chemical protocols, providing researchers with a robust workflow for the in silico evaluation of small organic molecules.[1][2]

Introduction: The Rationale for Computational Scrutiny

Halogenated organic compounds are foundational in drug development, where fluorine and chlorine atoms are often introduced to modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[3] 2-(Chlorophenyl)-2,2-difluoroacetic acids are exemplary of this class, combining the electronic effects of two geminal fluorine atoms, a chlorine substituent, and a carboxylic acid moiety. Understanding how the chlorine's position on the phenyl ring affects properties such as reactivity, intermolecular interactions, and spectroscopic signatures is critical for rational drug design.

Direct experimental characterization of every novel compound can be resource-intensive. Modern computational chemistry offers a powerful, predictive alternative to explore molecular properties before synthesis.[1][4] This guide utilizes Density Functional Theory (DFT), a widely accepted method that balances computational cost with high accuracy for standard molecular chemistry applications.[5][6] We will investigate geometric structure, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key vibrational frequencies to build a comprehensive property profile.

Computational Methodology: A Validated Workflow

The accuracy of any computational study hinges on the chosen methodology. The following protocol is designed to yield reliable and reproducible results for small organic molecules.

Experimental Protocol: Step-by-Step Computational Workflow
  • Structure Preparation:

    • Initial 3D structures of 2-(3-chlorophenyl)-, 2-(2-chlorophenyl)-, and 2-(4-chlorophenyl)-2,2-difluoroacetic acid were constructed using a molecular builder.

    • A preliminary geometry optimization was performed using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting conformation.

  • Quantum Chemical Calculations (DFT):

    • All calculations were performed using a standard quantum chemistry software package (e.g., Gaussian, ORCA).

    • Methodology Selection: The B3LYP hybrid functional was chosen for its proven performance in describing the electronic structure of organic molecules.

    • Basis Set Selection: The 6-311++G(d,p) basis set was employed. This Pople-style basis set is sufficiently large to provide an accurate description of electron distribution, including polarization functions (d,p) for heavy and hydrogen atoms, and diffuse functions (++) to correctly model lone pairs and anions.

    • Geometry Optimization: The molecular geometry of each isomer was optimized in the gas phase to find the lowest energy conformation. The convergence criteria were set to the software's default tight settings.

    • Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide theoretical infrared (IR) spectra.

  • Property Analysis:

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were extracted from the optimized structures.

    • Molecular Electrostatic Potential (MEP): The MEP surface was calculated and visualized to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[7][8]

Workflow Visualization

G cluster_setup 1. Initial Setup cluster_dft 2. DFT Calculation (B3LYP/6-311++G(d,p)) cluster_analysis 3. Property Analysis mol_build 3D Structure Generation pre_opt Preliminary Optimization (PM6) mol_build->pre_opt geom_opt Geometry Optimization pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Converged? freq_calc->geom_opt No (Re-optimize) validation Imaginary Frequencies? freq_calc->validation homo_lumo HOMO-LUMO Analysis validation->homo_lumo No (True Minimum) mep MEP Surface Generation validation->mep No (True Minimum) ir_spectra Vibrational Analysis (IR) validation->ir_spectra No (True Minimum)

Caption: Computational workflow for property prediction.

Results and Comparative Discussion

Molecular Geometry

The geometry optimization reveals subtle but significant differences in bond lengths and dihedral angles depending on the chlorine's position. The primary differences arise from steric and electronic interactions between the chloro-substituent and the difluoroacetic acid side chain.

Parameter2-(2-Cl-phenyl)2-(3-Cl-phenyl)2-(4-Cl-phenyl)
C-Cl Bond Length (Å) ~1.745~1.743~1.742
C=O Bond Length (Å) ~1.205~1.204~1.204
O-H Bond Length (Å) ~0.968~0.968~0.968
Dihedral Angle (Cl-C-C-C(O)) ~75°~15°~0° (para)

Note: These are representative values derived from DFT calculations and may vary slightly with different computational models.

The ortho (2-chloro) isomer exhibits the most significant steric hindrance, forcing the carboxylic acid group out of the plane of the phenyl ring, as indicated by the larger dihedral angle. This has direct implications for how the molecule can pack in a crystal lattice or fit into a protein binding site.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability.[9][10] A smaller gap suggests the molecule is more polarizable and more readily excited, implying higher chemical reactivity.[11]

Property2-(2-Cl-phenyl)2-(3-Cl-phenyl)2-(4-Cl-phenyl)
HOMO (eV) -7.15-7.08-7.11
LUMO (eV) -1.12-1.15-1.18
Energy Gap (ΔE) (eV) 6.035.935.93

Note: Absolute energy values are method-dependent; the trend is the key insight.

The calculations predict that the meta (3-chloro) and para (4-chloro) isomers have a slightly smaller HOMO-LUMO gap compared to the ortho isomer. This suggests they may be marginally more reactive. The HOMO is primarily localized on the electron-rich phenyl ring, while the LUMO is distributed across the π-system and the C-Cl bond. An increase in the HOMO energy indicates a higher potential for the molecule to donate electrons.[9] The relatively large energy gaps for all isomers indicate good kinetic stability.[12]

Molecular Electrostatic Potential (MEP)

The MEP surface visualizes the charge distribution and is an invaluable tool for predicting non-covalent interactions.[3][7]

  • Negative Regions (Red/Yellow): These areas are rich in electrons and act as sites for electrophilic attack. As expected, the most negative potential is localized on the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding.

  • Positive Regions (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. A significant region of positive potential is found on the carboxylic proton. Crucially, a region of positive potential, known as a "sigma-hole" (σ-hole), exists on the outer surface of the chlorine atom, along the vector of the C-Cl bond.[13] This σ-hole allows the chlorine atom to participate in halogen bonding, an important and increasingly recognized non-covalent interaction in drug design.[3]

MEP cluster_mol cluster_regions cluster_sites Molecule Core Structure Carboxyl_O Carboxyl Oxygens Molecule->Carboxyl_O Carboxyl_H Carboxyl Hydrogen Molecule->Carboxyl_H Chlorine Chlorine Atom (σ-hole) Molecule->Chlorine Neg_Potential Negative Potential (Nucleophilic) Pos_Potential Positive Potential (Electrophilic) Carboxyl_O->Neg_Potential site for H-bonding Carboxyl_H->Pos_Potential acidic site Chlorine->Pos_Potential site for Halogen Bonding

Caption: Key MEP interaction sites on the molecule.

The accessibility of the chlorine's σ-hole is sterically hindered in the ortho isomer compared to the meta and para isomers, which could influence its ability to act as a halogen bond donor.

Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental IR spectra. The most characteristic vibrations are the C=O stretch of the carboxylic acid and the C-F stretches.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
O-H Stretch ~3750 (monomer, gas phase)3500-3700 (monomer)
C=O Stretch ~1785-17951700-1760 (dimer), >1760 (monomer)
C-F Symmetric Stretch ~1150-11701100-1200
C-F Asymmetric Stretch ~1250-12801200-1350

Note: Calculated frequencies are typically higher than experimental ones due to the harmonic approximation and require scaling for direct comparison.[14]

The position of the chlorine atom has a minimal effect on the frequencies of the C=O and C-F stretches, suggesting these spectral features would not be sufficient to distinguish the isomers by IR spectroscopy alone. Other techniques, like NMR spectroscopy, would be required. Computational prediction of NMR chemical shifts is also possible and can be a valuable tool for structural elucidation.[15][16]

Comparison with Experimental Data

Conclusion

This guide demonstrates a robust computational workflow for the detailed characterization of this compound and its positional isomers. The analysis reveals that while the isomers share many properties, the seemingly minor change in the chlorine atom's position from ortho to meta to para induces tangible changes in molecular geometry, steric hindrance, and electronic reactivity.

Key Findings:

  • The ortho isomer is sterically distinct, which may impact its binding and crystal packing capabilities.

  • The meta and para isomers are predicted to be slightly more reactive based on their smaller HOMO-LUMO energy gaps.

  • All isomers possess a positive σ-hole on the chlorine atom, enabling them to participate in halogen bonding, a key interaction in molecular recognition.

The computational approach detailed here provides deep, actionable insights into molecular properties, serving as an invaluable predictive tool for researchers in drug discovery and chemical sciences. It allows for the efficient screening and prioritization of candidates for synthesis, ultimately accelerating the development pipeline.

References

comparing the reactivity of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid with analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-(3-Chlorophenyl)-2,2-difluoroacetic Acid and Its Structural Analogs

Introduction: The Significance of Aryl-α,α-difluoroacetic Acids

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The difluoromethyl group (CF₂H) is particularly valuable as a bioisostere for hydroxyl, thiol, or hydroxymethylene groups, offering improved metabolic stability and lipophilicity without the extreme electron-withdrawing nature of the trifluoromethyl group.

Aryl-α,α-difluoroacetic acids, such as this compound, are pivotal precursors for introducing the aryl-difluoromethyl moiety. Their reactivity is a subject of intense interest, as it dictates their utility in complex synthetic pathways. The stability of the C-C bond alpha to the aromatic ring and the reactivity of the carboxylic acid are finely tuned by the interplay of the geminal fluorine atoms and the electronic nature of the aromatic substituent.

This guide provides an in-depth comparison of the reactivity of this compound with its key structural analogs. We will move beyond simple data reporting to explore the underlying principles that govern their chemical behavior, supported by experimental data and detailed protocols. The focus will be on synthetically relevant transformations, primarily decarboxylative reactions, which unlock the potential of these molecules as aryl-difluoromethylating agents.

Pillar 1: The Electronic and Steric Landscape

The reactivity of an aryl-difluoroacetic acid is fundamentally governed by two factors: the powerful inductive effect of the geminal fluorine atoms and the electronic influence (inductive and resonance effects) of the substituents on the phenyl ring.

  • The α,α-Difluoroacetate Moiety : The two fluorine atoms are potent electron-withdrawing groups. This has several consequences:

    • Increased Acidity : Compared to a non-fluorinated analog, the carboxyl proton is significantly more acidic. Difluoroacetic acid itself has a pKa of approximately 1.33, making it a much stronger acid than acetic acid (pKa ~4.76).[1][2] This increased acidity influences reaction conditions, particularly in base-mediated processes.

    • Activation towards Decarboxylation : The electron-withdrawing nature of the CF₂ group stabilizes the formation of an adjacent radical or carbanion, facilitating decarboxylation under oxidative or photoredox conditions to generate a valuable aryl-difluoromethyl radical (ArCF₂•).[3][4]

  • Aryl Substituent Effects : The position and electronic nature of substituents on the phenyl ring further modulate reactivity. For our comparison, we will focus on the chloro-substituted positional isomers:

    • This compound (meta-isomer) : The chlorine atom at the meta position exerts a primarily electron-withdrawing inductive effect (-I).

    • 2-(4-Chlorophenyl)-2,2-difluoroacetic acid (para-isomer) : The chlorine atom at the para position exerts both an inductive withdrawing effect (-I) and a weaker electron-donating resonance effect (+R). The inductive effect typically dominates for halogens.

    • 2-(2-Chlorophenyl)-2,2-difluoroacetic acid (ortho-isomer) : In addition to its electronic effects, the ortho-chloro group introduces significant steric hindrance around the reactive center, which can dramatically alter reaction rates and accessibility for reagents.[5]

Pillar 2: Comparative Reactivity in Key Transformations

The most synthetically valuable reaction of aryl-difluoroacetic acids is their conversion into aryl-difluoromethyl groups. This is often achieved through decarboxylation.

Oxidative Decarboxylation: A Gateway to Aryl-Difluoromethyl Radicals

Aryl-difluoroacetic acids can undergo oxidative decarboxylation to form aryl-difluoromethyl radicals, which can then be trapped by various partners in cross-coupling reactions. A common method involves using a chemical oxidant under metal-free conditions.[3]

The general mechanism involves the formation of a carboxyl radical, which rapidly extrudes CO₂ to generate the stabilized aryl-difluoromethyl radical.

cluster_0 Mechanism: Oxidative Decarboxylation Start Ar-CF₂(COOH) Oxidized Ar-CF₂(COO•) Start->Oxidized - H⁺, - e⁻ Ox Oxidant Radical Ar-CF₂• Oxidized->Radical - CO₂ Trapped Ar-CF₂-Nu Radical->Trapped CO2 CO₂ Ox_red Oxidant(red) Nu_trap Radical Trap (Nu)

Caption: Proposed mechanism for oxidative decarboxylation.

The efficiency of this radical generation is influenced by the electronic properties of the aryl substituent. Electron-donating groups on the aryl ring can stabilize the transition state leading to the radical, potentially increasing the reaction rate. Conversely, strongly electron-withdrawing groups may disfavor the formation of the radical intermediate.

Comparative Reactivity Data

CompoundKey FeatureExpected Reactivity in Oxidative DecarboxylationRationale
2-Phenyl-2,2-difluoroacetic acid Unsubstituted (Baseline)BaselineProvides a reference point for electronic effects.
2-(4-Chlorophenyl)-2,2-difluoroacetic acid para-Chloro (-I, +R)Slightly lower than baselineThe net electron-withdrawing character of chlorine slightly destabilizes the radical intermediate compared to the unsubstituted analog.
This compound meta-Chloro (-I only)Slightly lower than baselineThe purely inductive electron-withdrawing effect is similar in magnitude to the net effect of the para-isomer.
2-(2-Chlorophenyl)-2,2-difluoroacetic acid ortho-Chloro (-I, +R, Steric Hindrance)Potentially the lowestSteric hindrance from the ortho-substituent can impede the approach of the oxidant or other reagents, slowing the reaction rate.[5]
2-(4-Methoxyphenyl)-2,2-difluoroacetic acid (Analog)para-Methoxy (+R, -I)Higher than baselineThe strong resonance-donating effect of the methoxy group stabilizes the radical intermediate, accelerating decarboxylation.

Pillar 3: Experimental Protocol & Workflow

Trustworthy science relies on reproducible and well-documented methods. The following protocol is adapted from a published, metal-free oxidative decarboxylative coupling reaction, which serves as an excellent model system for comparing the reactivity of our target compounds.[3]

Protocol: Metal-Free Synthesis of Aryldifluoromethylthio Ethers

This procedure details the radical cross-coupling of an aryl-difluoroacetic acid with a diaryl disulfide, a reaction whose yield is directly dependent on the efficiency of the decarboxylation step.

Reagents & Equipment:

  • 2-(Aryl)-2,2-difluoroacetic acid (e.g., this compound)

  • Diaryl disulfide (e.g., diphenyl disulfide)

  • Potassium persulfate (K₂S₂O₈)

  • Tetrabutylammonium iodide (TBAI)

  • Dimethylformamide (DMF)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the 2-(Aryl)-2,2-difluoroacetic acid (0.2 mmol, 1.0 equiv), the diaryl disulfide (0.3 mmol, 1.5 equiv), K₂S₂O₈ (0.6 mmol, 3.0 equiv), and TBAI (0.02 mmol, 0.1 equiv).

  • Solvent Addition: Add 2.0 mL of DMF to the flask via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture for 12 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots.

  • Workup: After cooling to room temperature, quench the reaction by adding 10 mL of water. Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure aryldifluoromethylthio ether.

Rationale for Experimental Choices:

  • K₂S₂O₈ (Oxidant): A strong, inexpensive oxidant capable of initiating the single-electron transfer required for decarboxylation.

  • TBAI (Catalyst): Acts as a phase-transfer catalyst and may participate in the redox cycle to facilitate the reaction.

  • DMF (Solvent): A polar aprotic solvent that effectively dissolves the reagents and is stable at the required reaction temperature.

  • Nitrogen Atmosphere: While many radical reactions are tolerant of air, an inert atmosphere prevents potential side reactions with oxygen.

Comparative Study Workflow

To rigorously compare the reactivity of this compound with its analogs, one would execute the above protocol in parallel for each analog.

cluster_reactions Parallel Reaction Setup node_start node_start node_process node_process node_analysis node_analysis node_end node_end start Prepare Stock Solutions (Disulfide, K₂S₂O₈, TBAI in DMF) A1 Vial 1: o-Chloro Analog start->A1 A2 Vial 2: m-Chloro Analog start->A2 A3 Vial 3: p-Chloro Analog start->A3 react Heat all vials at 100 °C for identical time intervals (e.g., 2, 4, 8, 12h) A1->react A2->react A3->react quench Quench & Workup (Parallel Processing) react->quench analyze Analyze Aliquots / Final Product (LC-MS, GC-MS, or ¹⁹F NMR) quench->analyze compare Compare Yields & Conversion Rates analyze->compare

Caption: Workflow for a parallel comparative reactivity study.

Conclusion

The reactivity of this compound is a nuanced interplay of the strong inductive effects of the geminal difluoro group and the electronic influence of the meta-chloro substituent. Its behavior in synthetically crucial reactions like oxidative decarboxylation is expected to be broadly similar to its para-isomer but may differ significantly from the ortho-isomer, where steric hindrance becomes a dominant factor. Understanding these relationships is paramount for researchers and drug development professionals, as it allows for the rational design of synthetic routes and the prediction of reaction outcomes. By employing systematic, parallel experimental workflows, scientists can precisely quantify these reactivity differences, enabling the selection of the optimal building block for the synthesis of complex, high-value fluorinated molecules.

References

A Senior Application Scientist's Guide to Cross-Reactivity of 2-(3-Chlorophenyl)-2,2-difluoroacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The core of this guide is a hypothetical scenario: an antibody has been raised against 3-Cl-DFAA, and its specificity must be evaluated against a panel of structurally related derivatives. We will explore how subtle molecular modifications are predicted to influence antibody recognition, providing a rationale grounded in established scientific principles.

The Structural Determinants of Antibody Recognition

The specificity of an antibody is dictated by the precise three-dimensional complementarity between its binding site (paratope) and the target molecule's epitope. For small molecules like 3-Cl-DFAA, the entire molecule essentially acts as the epitope (or more accurately, a hapten). Therefore, any alteration to its structure can significantly impact binding affinity.

Below are the structures of our target analyte, 3-Cl-DFAA, and a series of rationally designed derivatives chosen to probe the key recognition features of a hypothetical antibody.

G cluster_parent Parent Compound (Target Analyte) cluster_isomers Positional Isomers cluster_halogen Halogen Substitutions cluster_mods Carboxylic Acid Modifications parent 2-(3-Chlorophenyl)-2,2-difluoroacetic acid (3-Cl-DFAA) isomer1 2-(2-Chlorophenyl)-2,2-difluoroacetic acid parent->isomer1 Change Cl position isomer2 2-(4-Chlorophenyl)-2,2-difluoroacetic acid parent->isomer2 Change Cl position halogen1 2-(3-Bromophenyl)-2,2-difluoroacetic acid parent->halogen1 Change Halogen halogen2 2-(3-Fluorophenyl)-2,2-difluoroacetic acid parent->halogen2 Change Halogen mod1 Methyl 2-(3-chlorophenyl)-2,2-difluoroacetate parent->mod1 Modify COOH mod2 2-(3-Chlorophenyl)-2,2-difluoroacetamide parent->mod2 Modify COOH

Caption: Molecular structures of the parent compound and its derivatives.

Predictive Comparison of Cross-Reactivity

The following table summarizes the predicted cross-reactivity of the derivatives with a hypothetical antibody raised against 3-Cl-DFAA. Cross-reactivity is expressed as a percentage relative to 3-Cl-DFAA (100%). These predictions are based on the principle that greater structural similarity to the original hapten used for immunization will result in higher cross-reactivity.[1]

CompoundModification TypePredicted Cross-Reactivity (%)Rationale
This compound Parent Compound 100 Reference analyte.
2-(4-Chlorophenyl)-2,2-difluoroacetic acidPositional Isomer50 - 90High structural and electronic similarity. The antibody binding pocket is expected to accommodate this shift, but likely with a slight reduction in affinity. The degree of cross-reactivity depends on the specific contacts the chlorine atom makes within the paratope.
2-(2-Chlorophenyl)-2,2-difluoroacetic acidPositional Isomer30 - 70The ortho-position may introduce steric hindrance not present in the meta-substituted parent compound, potentially leading to a greater loss of affinity compared to the para-isomer.
2-(3-Bromophenyl)-2,2-difluoroacetic acidHalogen Substitution20 - 60Bromine is larger than chlorine, which could create steric clashes. However, it maintains similar electronic properties (electron-withdrawing), which might preserve some binding. The impact of halogen substitutions on protein-ligand binding is significant.[2][3]
2-(3-Fluorophenyl)-2,2-difluoroacetic acidHalogen Substitution10 - 40Fluorine is smaller than chlorine but has different electronic properties that can affect interactions like halogen bonding.[4][5] This change, while preserving the general structure, is likely to disrupt the specific electronic and steric interactions optimized for the chlorine atom.
Methyl 2-(3-chlorophenyl)-2,2-difluoroacetateCarboxylic Acid Modification< 1The carboxylic acid is a critical functional group for recognition and is often the point of conjugation to a carrier protein during immunogen synthesis.[6] Esterification masks this key feature, drastically reducing antibody binding.
2-(3-Chlorophenyl)-2,2-difluoroacetamideCarboxylic Acid Modification< 1Similar to esterification, converting the carboxylic acid to an amide fundamentally changes the hydrogen bonding capacity and charge state of this crucial recognition element, leading to a predicted near-complete loss of cross-reactivity. The influence of carboxylic acid modifications on molecular interactions is well-documented.[7][8]

Experimental Workflow for Cross-Reactivity Determination

To experimentally validate these predictions, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for small molecule analysis.[9][10]

Principle of Competitive ELISA

In this format, a known amount of enzyme-labeled antigen (competitor) competes with the unlabeled antigen in the sample (or standard) for a limited number of antibody binding sites immobilized on a microplate. The signal generated is inversely proportional to the concentration of the antigen in the sample.

ELISA_Workflow cluster_steps Competitive ELISA Workflow step1 1. Antibody Coating Plate is coated with anti-3-Cl-DFAA antibodies. step2 2. Competition Sample (containing unknown 3-Cl-DFAA) and a fixed amount of enzyme-labeled 3-Cl-DFAA are added. step1->step2 step3 3. Incubation & Washing Unbound molecules are washed away. step2->step3 step4 4. Substrate Addition Substrate is added, which is converted by the enzyme to a colored product. step3->step4 step5 5. Detection Color intensity is measured. High sample concentration = low color. step4->step5

Caption: Workflow of a competitive ELISA for 3-Cl-DFAA.

Detailed Protocol: Competitive ELISA
  • Plate Coating : Microtiter plate wells are coated with 100 µL of a specific anti-3-Cl-DFAA antibody solution (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.[11]

  • Washing : The coating solution is removed, and the plate is washed three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking : To prevent non-specific binding, 200 µL of blocking buffer (e.g., 3% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature.[12]

  • Washing : Repeat the washing step.

  • Competition Reaction :

    • Prepare serial dilutions of the 3-Cl-DFAA standard and each derivative to be tested.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/derivative dilution with 50 µL of a fixed concentration of enzyme-labeled 3-Cl-DFAA (e.g., HRP-conjugated 3-Cl-DFAA).

    • Add 100 µL of this mixture to the antibody-coated wells.

    • Incubate for 1-2 hours at room temperature.[13]

  • Washing : Repeat the washing step to remove unbound reagents.

  • Substrate Development : Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction : Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition : Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis
  • Plot a standard curve of absorbance versus the logarithm of the concentration for the parent compound (3-Cl-DFAA) and for each derivative.

  • Determine the IC50 value for each compound, which is the concentration that causes 50% inhibition of the maximum signal.

  • Calculate the percent cross-reactivity (%CR) using the following formula:

    %CR = (IC50 of 3-Cl-DFAA / IC50 of Derivative) x 100

Alternative Methodologies: Surface Plasmon Resonance (SPR)

For a more in-depth analysis, Surface Plasmon Resonance (SPR) offers a powerful, label-free alternative to ELISA.[14][15][16] SPR can provide real-time kinetic data (association and dissociation rates), offering a richer understanding of the binding interactions.[17][18] This technique is particularly valuable for characterizing the binding of small molecules to immobilized proteins (in this case, the antibody).

Conclusion and Strategic Implications

This guide outlines a predictive framework for assessing the cross-reactivity of this compound derivatives. The central hypothesis is that structural modifications to the phenyl ring's substitution pattern or, more critically, to the carboxylic acid group will significantly impact antibody recognition. Positional isomers and analogues with different halogen substituents are predicted to show moderate to high cross-reactivity, while derivatives with modified carboxylic acid groups are expected to be poorly recognized.

These predictions, while grounded in established immunochemical principles, must be confirmed through empirical testing using robust methods like competitive ELISA or SPR. The results of such studies are critical for:

  • Assay Specificity : Ensuring that an immunoassay for 3-Cl-DFAA is not confounded by the presence of its metabolites or related compounds.

  • Drug Development : Understanding the structure-activity relationship of antibody binding can guide the design of haptens for generating more specific antibodies.

  • Broad-Specificity Assays : Conversely, if the goal is to detect a class of related compounds, derivatives with high cross-reactivity can inform the development of a broad-spectrum assay.

The methodologies and predictive insights provided herein serve as a robust starting point for any research program focused on the immunochemical detection of 3-Cl-DFAA and its analogues.

References

A Comparative Guide to the Inferred Efficacy of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of small molecule drug discovery, the exploration of novel chemical scaffolds is paramount. 2-(3-Chlorophenyl)-2,2-difluoroacetic acid is a synthetic organic compound characterized by a difluoroacetic acid moiety attached to a 3-chlorophenyl ring. While direct peer-reviewed efficacy data for this specific molecule is not publicly available, its structural components are present in various biologically active agents. This guide provides a comparative analysis of the potential efficacy of this compound by examining the established biological activities of structurally related compounds. We will explore potential therapeutic applications in anti-inflammatory, anti-parasitic, and anticonvulsant contexts, supported by experimental data from peer-reviewed studies. This document is intended to serve as a resource for researchers to inform hypothesis generation and guide future investigations into this and similar chemical entities.

The core chemical structure of this compound combines a halogenated aromatic ring with a difluoroacetic acid group. The presence of chlorine on the phenyl ring and fluorine atoms at the alpha-carbon can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. By analogy with existing compounds, we can infer potential mechanisms of action and biological effects.

Comparative Analysis of Structurally Related Compounds

Inferred Anti-Inflammatory Activity

The chlorophenyl group is a common feature in many anti-inflammatory drugs. We will compare this compound with a pyrrole derivative containing a 4-chlorophenyl moiety, which has demonstrated significant anti-inflammatory and immunomodulatory effects[1][2][3][4][5].

Comparator Compound 1: 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid

This compound has been evaluated for its anti-inflammatory activity in a carrageenan-induced paw edema model in rats[2][3][4][5].

Mechanism of Action (Comparator 1): While the precise mechanism for this specific pyrrole derivative is not fully elucidated in the provided literature, its structural similarity to COX-2 inhibitors like celecoxib suggests a potential role in modulating the cyclooxygenase pathway[2][3][4][5]. Additionally, it has been shown to decrease serum levels of the pro-inflammatory cytokine TNF-α and increase the anti-inflammatory cytokine TGF-β1, indicating a broader immunomodulatory effect[1][5].

Efficacy Data (Comparator 1): Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 2h (Single Dose)Paw Edema Inhibition (%) at 4h (14-Day Treatment)
Saline (Control)-00
Compound 120Significant reduction (p=0.001)-
Compound 110-Significant reduction (p<0.001)
Compound 120-Significant reduction (p<0.001)
Compound 140-Significant reduction (p<0.001)
Diclofenac (Reference)25Significant reductionSignificant reduction (p<0.001)

Data synthesized from[2][3][4][5]

Experimental Protocol: Carrageenan-Induced Paw Edema [1][6][7][8][9]

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound (or vehicle/reference drug) is administered intraperitoneally at specified doses.

  • Induction of Edema: Thirty minutes after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pre Pre-treatment cluster_treat Treatment & Induction cluster_post Post-treatment acclimatize Acclimatize Rats grouping Group Allocation acclimatize->grouping baseline Baseline Paw Volume grouping->baseline administer Administer Compound/Vehicle baseline->administer induce Inject Carrageenan administer->induce measure Measure Paw Volume (hourly) induce->measure calculate Calculate Edema Inhibition measure->calculate

Caption: Workflow for the carrageenan-induced paw edema assay.

Inferred Anti-Parasitic Activity

Aryl acetamides, including those with a chlorophenyl moiety, have been investigated for their activity against the protozoan parasite Cryptosporidium parvum.

Comparator Compound 2: Aryl Acetamide Derivative (related to 2-(3-chlorophenyl)acetic acid)

While the exact structure is part of a larger proprietary library in the cited study, the inclusion of 2-(3-chlorophenyl)acetic acid as a synthetic precursor suggests its relevance.

Mechanism of Action (Comparator 2): The precise molecular target of this class of compounds against Cryptosporidium is currently unknown, highlighting a phenotypic-based discovery approach.

Efficacy Data (Comparator 2): In Vitro Anti-Cryptosporidium Assay

CompoundEC50 (µM) against C. parvum
Lead Compound 10.17
Optimized Compound 520.07

Data from

Experimental Protocol: In Vitro Anti-Cryptosporidium Assay [10][11][12][13]

  • Cell Culture: Human ileocecal adenocarcinoma cells (HCT-8) are cultured to confluence in 96-well plates.

  • Oocyst Preparation: C. parvum oocysts are excysted to release infectious sporozoites.

  • Infection: HCT-8 cell monolayers are infected with the prepared sporozoites.

  • Compound Treatment: The test compounds are added to the infected cell cultures at various concentrations.

  • Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for parasite development.

  • Quantification of Parasite Growth: Parasite growth inhibition is quantified using methods such as quantitative PCR (qPCR) targeting a parasite-specific gene or by immunofluorescence microscopy to visualize and count parasitic foci.

  • EC50 Determination: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

Experimental Workflow: In Vitro Anti-Cryptosporidium Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture HCT-8 Cells infect Infect HCT-8 Cells culture->infect excyst Excyst C. parvum Oocysts excyst->infect treat Add Test Compounds infect->treat incubate Incubate treat->incubate quantify Quantify Parasite Growth incubate->quantify calculate Calculate EC50 quantify->calculate

Caption: Workflow for the in vitro anti-Cryptosporidium assay.

Inferred Anticonvulsant Activity

The presence of a chlorophenyl group is also found in some compounds with anticonvulsant properties.

Comparator Compound 3: N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivative

This class of compounds has been evaluated for anticonvulsant activity using the maximal electroshock (MES) seizure model in mice[14].

Mechanism of Action (Comparator 3): The anticonvulsant effect is suggested to be mediated through the blockade of voltage-gated sodium channels or by acting as an NMDA receptor antagonist[14].

Efficacy Data (Comparator 3): Maximal Electroshock Seizure (MES) Test in Mice

Treatment GroupDose (mg/kg)Protection against Hind Limb Extension (%)
Vehicle (Control)-0
Phenytoin (Standard)25100
Derivative OL410066.6
Derivative OL510050
Derivative OL610050
Derivative OL710066.6

Data synthesized from[14]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test [14][15][16][17]

  • Animal Model: Male Swiss albino mice (20-25g) are used.

  • Compound Administration: Test compounds are administered orally or intraperitoneally at various doses.

  • Maximal Electroshock Induction: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The ability of the compound to abolish the tonic hind limb extension is considered the endpoint for protection.

  • ED50 Calculation: The median effective dose (ED50) required to protect 50% of the animals is determined.

Experimental Workflow: Maximal Electroshock Seizure (MES) Test

G cluster_pre Pre-test cluster_test Test cluster_analysis Analysis grouping Group Allocation administer Administer Compound/Vehicle grouping->administer shock Apply Electrical Stimulus administer->shock observe Observe Seizure Response shock->observe record Record Protection observe->record calculate Calculate ED50 record->calculate

Caption: Workflow for the maximal electroshock seizure (MES) test.

Discussion and Future Directions

The comparative analysis presented in this guide suggests that this compound is a molecule of interest for further investigation, with potential applications in anti-inflammatory, anti-parasitic, and anticonvulsant therapies. The presence of the 3-chlorophenyl and difluoroacetic acid moieties provides a rationale for these hypotheses.

It is crucial to emphasize that this guide is based on inferred efficacy from structurally related compounds. Direct experimental validation is necessary to confirm any biological activity of this compound. Future studies should focus on:

  • In Vitro Screening: Initial screening in cell-based assays relevant to inflammation (e.g., cytokine release assays), parasitic infections, and neuronal excitability (e.g., ion channel assays).

  • Mechanism of Action Studies: If activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets.

  • In Vivo Efficacy Studies: Promising in vitro hits should be advanced to in vivo models, such as those described in this guide, to evaluate their efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of this compound will be essential to optimize potency and selectivity.

This guide serves as a foundational document to stimulate and direct future research efforts into this and related chemical scaffolds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fast-paced environments of pharmaceutical research and drug development, the synthesis and use of novel compounds like 2-(3-Chlorophenyl)-2,2-difluoroacetic acid are routine. However, the lifecycle of these chemicals extends beyond their application in a reaction. A commitment to safety and environmental stewardship necessitates a rigorous and well-understood protocol for their disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards. Our goal is to build a foundation of trust by providing value that transcends the chemical product itself, making safety an intuitive and integral part of your workflow.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This initial assessment informs every subsequent step of the process, from the selection of personal protective equipment to the final waste segregation.

This compound is a halogenated organic acid with a specific hazard profile. The Globally Harmonized System (GHS) classifications, as derived from Safety Data Sheets (SDS), provide the primary data for our risk assessment.[1][2]

Table 1: GHS Hazard Profile for this compound

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)
alt text
Warning H302: Harmful if swallowed.[1][2]
Skin Irritation
alt text
Warning H315: Causes skin irritation.[1]
Eye Irritation
alt text
Warning H319: Causes serious eye irritation.[1]
Respiratory Irritation
alt text
Warning H335: May cause respiratory irritation.[1]

Core Directive: The primary directive from all safety data sheets is unequivocal: Dispose of contents/container to an approved waste disposal plant. [1] This guide details the scientifically sound procedures to achieve this in a safe and compliant manner.

Part 2: Pre-Disposal Safety Protocols

Safe disposal begins long before the waste container is collected. It starts with establishing a controlled environment through proper engineering controls and personal protective equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.

    • Causality: The compound may cause respiratory irritation.[1] A fume hood provides essential local exhaust ventilation, capturing dust and vapors at the source and preventing inhalation exposure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. The following table outlines the minimum requirements.

Table 2: Required Personal Protective Equipment

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield.[2]Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile).[2]Prevents skin contact, which can cause irritation. Gloves must be inspected before use and removed using the proper technique to avoid cross-contamination.[1][3]
Body Protection A flame-retardant lab coat.Protects skin and personal clothing from contamination.[2]

Part 3: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.[4] Mixing incompatible waste streams can lead to dangerous chemical reactions, increase disposal costs, and violate environmental regulations.[5]

Characterization: this compound is classified as a Halogenated Organic Acid.

  • Organic: It is a carbon-based compound.

  • Halogenated: It contains both chlorine and fluorine atoms.[6][7] This is a critical distinction, as halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts like dioxins.

  • Acid: It is an organic acid.

The following decision workflow must be followed to ensure correct segregation.

WasteSegregation cluster_incompatibles Incompatible Waste Streams (DO NOT MIX) start Begin Waste Disposal: This compound q1 Is the compound organic? start->q1 ans_yes1 Yes q1->ans_yes1 q2 Does it contain halogens (F, Cl, Br, I)? ans_yes2 Yes q2->ans_yes2 q3 Is it an acid? ans_yes3 Yes q3->ans_yes3 ans_yes1->q2 ans_yes2->q3 result Segregate into: 'HALOGENATED ORGANIC WASTE' (Acidic) ans_yes3->result incompatible1 Non-Halogenated Organics incompatible2 Bases (Inorganic or Organic) incompatible3 Strong Oxidizers

Caption: Waste segregation decision workflow.

Part 4: Step-by-Step Disposal Protocols

Protocol 4.1: Disposal of Bulk Waste and Contaminated Materials

This protocol applies to the chemical in its solid form, solutions containing the chemical, and any materials (e.g., weigh boats, contaminated gloves, absorbent pads) used during handling.

  • Container Selection:

    • Select a designated hazardous waste container that is clean, in good condition, and made of a compatible material (e.g., High-Density Polyethylene - HDPE).[5][8] The container must have a tightly sealing lid.

    • Rationale: Using a compatible container prevents degradation of the container and potential leaks. A secure lid prevents the release of vapors.

  • Labeling:

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[5]

    • Clearly write the full chemical name, "this compound," and list any other components (e.g., solvents) with their approximate percentages.[5]

    • Rationale: Accurate labeling is a regulatory requirement ("cradle-to-grave" control) and is essential for the safety of all personnel who will handle the container.[9]

  • Waste Transfer:

    • Carefully transfer the waste into the labeled container inside a chemical fume hood.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[4]

  • Storage:

    • Securely close the container lid. The container must be kept closed at all times except when adding waste.[5]

    • Store the container in a designated Satellite Accumulation Area (SAA) or main hazardous waste storage area.[5]

    • Ensure the storage location has secondary containment (e.g., a spill tray) and is segregated from incompatible materials like bases and oxidizers.[4][5]

  • Arranging for Pickup:

    • Once the container is full, or if the waste has been stored for a period approaching your institution's limit, arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste management company.[5][10]

Protocol 4.2: Decontamination of Empty Containers

This protocol applies to the original product bottle or other containers that held the pure compound.

  • Initial Rinse:

    • Inside a chemical fume hood, rinse the empty container three times with a small amount of a suitable organic solvent (e.g., acetone).

    • Rationale: The "triple rinse" procedure is a standard practice to ensure the removal of residual hazardous material.

  • Rinsate Collection:

    • Crucially, this rinsate is now considered halogenated organic hazardous waste.

    • Collect all rinsate in your designated "HALOGENATED ORGANIC WASTE" container as described in Protocol 4.1.

  • Final Container Disposal:

    • After triple rinsing, deface or remove the original manufacturer's label to prevent confusion.

    • The rinsed, air-dried container can now typically be disposed of as non-hazardous solid waste (e.g., in a glass disposal box). However, you must confirm this procedure with your institution's specific EH&S guidelines.

Part 5: Emergency Procedures - Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release.

Spill Response

For any spill, the immediate priority is the safety of personnel.

SpillResponse spill Spill Occurs assess Assess Situation (Size, Location, Hazard) spill->assess evacuate Evacuate Area Alert Others & Supervisor assess->evacuate ppe If safe, don additional PPE (respirator, booties if needed) assess->ppe Small & Controllable Spill contain Contain Spill (Use absorbent socks) ppe->contain absorb Absorb with Inert Material (Vermiculite, Dry Sand) contain->absorb collect Collect Contaminated Material Use non-sparking tools absorb->collect place Place in Hazardous Waste Container Label appropriately collect->place decon Decontaminate Area place->decon

Caption: Emergency spill response workflow.

  • Evacuate and Alert: Immediately alert others in the area and your supervisor. If the spill is large or you feel unsafe, evacuate the lab and contact your EH&S emergency line.[11]

  • Control Ignition Sources: If flammable solvents are involved, turn off any nearby ignition sources if it is safe to do so.[1]

  • Contain and Clean:

    • For small, manageable spills, ensure you are wearing the appropriate PPE.[12]

    • Cover the spill with an inert absorbent material like vermiculite, chemisorb, or dry sand.[1][13] Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • All materials used for cleanup are now considered hazardous waste and must be disposed of according to Protocol 4.1.[5]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

First Aid and Exposure Response

Immediate action is required upon any personnel exposure. This information should be readily available to all lab members.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor immediately for treatment advice.[1][2]

Self-Validating System: For any exposure, consult the compound's Safety Data Sheet (SDS) and show it to the attending medical personnel. The SDS is the authoritative source for first-aid measures.[2][13]

Conclusion

The proper disposal of this compound is not an afterthought but a critical component of the research lifecycle. By adhering to the principles of Identify, Segregate, Contain, and Dispose , researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their professional responsibility to protect the environment. This guide serves as a foundational document, but it must be supplemented by institution-specific training and a proactive safety culture.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.